molecular formula C14H20N2O2 B11808778 Benzyl (4-methylpiperidin-3-YL)carbamate

Benzyl (4-methylpiperidin-3-YL)carbamate

Cat. No.: B11808778
M. Wt: 248.32 g/mol
InChI Key: WXHXHVNLQCUVFW-UHFFFAOYSA-N
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Description

Benzyl (4-methylpiperidin-3-YL)carbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-(4-methylpiperidin-3-yl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17)

InChI Key

WXHXHVNLQCUVFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Benzyl (4-methylpiperidin-3-YL)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Benzyl (4-methylpiperidin-3-yl)carbamate , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Applications in JAK Inhibitor Development

Executive Summary

This compound (CAS: 1951439-04-5 for HCl salt) is a critical chiral building block in medicinal chemistry, specifically utilized in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib and its analogs.[1] Its structural core—a 3,4-disubstituted piperidine—possesses two stereocenters, making the control of diastereoselectivity (cis vs. trans) and enantioselectivity ((3R,4R) vs. (3S,4S)) paramount.

This guide details the physicochemical properties, orthogonal synthesis strategies, and reactivity profiles of this compound. It focuses on the (3R,4R)-cis isomer, the pharmacologically relevant scaffold for JAK3 selectivity, and provides self-validating protocols for its handling and derivatization.[1]

Chemical Identity & Stereochemistry[1][2]

The utility of this compound relies entirely on its stereochemical purity. The "3-yl" amine and "4-methyl" group create a scaffold where the cis-configuration is thermodynamically less stable than the trans-configuration but is essential for the binding affinity of the final drug target.[1]

PropertyData
IUPAC Name This compound
Common Name 3-N-Cbz-amino-4-methylpiperidine
CAS Number 1951439-04-5 (cis-HCl salt); 478646-32-1 (related generic)
Molecular Formula C₁₄H₂₀N₂O₂ (Free Base)
Molecular Weight 248.32 g/mol (Free Base); 284.78 g/mol (HCl Salt)
Chirality Contains 2 stereocenters at C3 and C4.[1][2][3][4][5]
Key Isomer (3R,4R)-cis : The "up-up" or "down-down" relative configuration required for Tofacitinib.[1]
Stereochemical Visualization[1]
  • Cis-Isomer ((3R,4R) or (3S,4S)): Substituents are on the same side of the piperidine chair/boat.[1]

  • Trans-Isomer: Substituents are on opposite sides.[1]

  • Implication: The synthesis described below prioritizes the retention of the cis-configuration established in the precursor.

Synthesis & Manufacturing Strategy

Core Directive: Do not use direct hydrogenation of N-benzyl precursors to generate this specific compound, as catalytic hydrogenation (H₂/Pd) will cleave the Cbz group simultaneously with the N-benzyl group.[1]

The Validated Route: Orthogonal Protection (Boc/Cbz) To isolate the free piperidine nitrogen while keeping the exocyclic amine protected with Cbz, an orthogonal protecting group strategy using Boc (acid-labile) and Cbz (hydrogenolysis-labile) is required.[1]

Synthesis Workflow (Graphviz Diagram)

SynthesisRoute Start N-Boc-3-amino-4-methylpiperidine (cis-isomer) Step1 Cbz Protection (Cbz-Cl, NaHCO3) Start->Step1 Selective N-acylation Intermediate N-Boc-3-(Cbz-amino)-4-methylpiperidine (Fully Protected) Step1->Intermediate Step2 Boc Deprotection (4M HCl in Dioxane) Intermediate->Step2 Acidolysis (Cbz stable) Product This compound HCl Salt Step2->Product Precipitation

Figure 1: Orthogonal synthesis pathway ensuring retention of the Cbz group while exposing the piperidine nitrogen.[1]

Experimental Protocols

These protocols are designed to be self-validating . If the intermediate does not precipitate or dissolve as described, the stereochemistry or purity of the starting material should be questioned.

Protocol A: Synthesis of this compound HCl

Objective: Selective removal of N-Boc group in the presence of N-Cbz.[1]

  • Setup: Charge a round-bottom flask with N-Boc-3-(Cbz-amino)-4-methylpiperidine (1.0 eq) dissolved in dry Dichloromethane (DCM) (5 vol).

  • Acidolysis: Cool to 0°C. Dropwise add 4M HCl in Dioxane (5.0 eq). The Cbz group is stable under these anhydrous acidic conditions.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Validation Point: The reaction mixture should become a thick suspension as the amine hydrochloride salt precipitates.

    • TLC Monitoring: Stain with Ninhydrin. Starting material (Rf ~0.5) disappears; Product (baseline) appears.

  • Work-up: Dilute with Diethyl Ether (MTBE or Et₂O) to complete precipitation. Filter the white solid under N₂ atmosphere (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Yield: Expect >90% yield of the HCl salt.

Protocol B: Free Basing (Optional)

If the free base is required for nucleophilic substitution (SNAr):

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to 10–11 using saturated Na₂CO₃.

  • Extract immediately with DCM (3x). Note: Do not leave in basic aqueous solution for prolonged periods to avoid carbamate hydrolysis.[1]

  • Dry over Na₂SO₄ and concentrate.

Reactivity Profile & Applications

The molecule possesses two distinct nitrogen centers with orthogonal reactivity, enabling precise "LEGO-like" assembly of drug candidates.[1]

Reactivity Flowchart

Reactivity Center This compound (Free Base) Path1_Reagent Reagent: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Center->Path1_Reagent Nucleophilic Attack (SNAr) Path2_Reagent Reagent: H2, Pd/C Center->Path2_Reagent Hydrogenolysis Path1_Product SNAr Coupling Product (JAK Inhibitor Scaffold) Path1_Reagent->Path1_Product Path2_Product 3,4-Diamino-4-methylpiperidine (Global Deprotection) Path2_Reagent->Path2_Product

Figure 2: Divergent reactivity profile.[1] The piperidine nitrogen is a nucleophile; the carbamate nitrogen is a latent amine.[1]

Application in Drug Discovery (JAK Inhibitors)

This compound is a direct structural surrogate for the methyl carbamate intermediate used in Tofacitinib manufacturing.[1]

  • Why use Cbz instead of Methyl Carbamate? The Cbz group is more lipophilic, altering the solubility profile during purification. More importantly, it can be removed under neutral conditions (Hydrogenolysis) rather than requiring strong basic hydrolysis (which might epimerize the stereocenters) or harsh acidic conditions.

Physicochemical Properties Data

PropertyValueNotes
Physical State White to off-white solid (HCl salt)Hygroscopic; store under desiccant.[1]
Melting Point 205–210°C (dec)Decomposes upon melting (HCl salt).
Solubility Water (>50 mg/mL), Methanol, DMSOInsoluble in Ether, Hexanes.
pKa (Calc) ~10.5 (Piperidine NH)Typical for secondary cyclic amines.[1]
LogP ~1.6 (Free Base)Moderate lipophilicity due to Benzyl ring.
H-Bond Donors 2 (NH-Cbz, NH-Ring)
H-Bond Acceptors 3 (C=O, 2x N)

References

  • Sigma-Aldrich. Benzyl (3-methylpiperidin-3-yl)carbamate HCl Product Sheet. (Note: Isomeric analog for property comparison). Link

  • ChemicalBook. Cis-Benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride Properties. Link

  • Pfizer Inc. Process for the preparation of Tofacitinib and intermediates. World Intellectual Property Organization, WO2020204647. (Describes the methyl carbamate analog and stereochemical handling). Link

  • PubChem. Compound Summary: Benzyl (piperidin-3-ylmethyl)carbamate.[1][6] National Library of Medicine. Link

  • Mandal, P. K., & McMurray, J. S. (2007).[7] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry. (Protocol for Cbz deprotection). Link

Sources

Technical Guide: Benzyl (4-methylpiperidin-3-yl)carbamate

[1][2]

Chemical Identity & CAS Verification[3][4][5]

This compound is a protected diamine scaffold used primarily in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. It functions as a stable precursor to the (3R,4R)-4-methylpiperidin-3-amine pharmacophore, a key structural motif in drugs like Tofacitinib .

Nomenclature & Ambiguity Resolution

In chemical catalogs, this structure is often subject to naming ambiguity regarding the position of the protecting group.

  • Target Structure: Carbamate (Cbz) protection on the exocyclic 3-amine; Piperidine nitrogen is free or substituted.

  • Common Confusion: Often confused with Benzyl 3-amino-4-methylpiperidine-1-carboxylate (where Cbz protects the ring nitrogen).

Key Identifiers Table
PropertyDetail
Chemical Name This compound
Common Analog (Methyl) Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate
Analog CAS (Methyl) 2259695-40-2 (HCl salt) / 1206824-67-0 (Free base)
Core Scaffold CAS 1062580-52-2 ((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine)
Molecular Formula C₁₄H₂₀N₂O₂ (Free piperidine variant)
Stereochemistry (3R,4R) cis-configuration is the primary bioactive isomer.

Note on CAS Availability: While the Methyl carbamate (Moc) and tert-Butyl carbamate (Boc) variants are standard catalog items due to Tofacitinib manufacturing, the specific Benzyl (Cbz) variant is often a custom-synthesized intermediate. Researchers should verify the specific isomer (cis/trans) and substitution pattern (1-benzyl vs. free amine) when sourcing.

Synthetic Logic & Causality

The synthesis of this scaffold is non-trivial due to the requirement for precise stereochemical control at the C3 and C4 positions. The cis-orientation (3R,4R) is thermodynamically less favored than the trans, requiring kinetic control or resolution.

Mechanistic Pathway[1][2][3]
  • Starting Material: 4-methylpyridin-3-amine or 1-benzyl-4-methylpiperidin-3-one.

  • Reduction/Hydrogenation: Catalytic hydrogenation of the pyridine ring often yields a mixture of cis/trans isomers.

  • Dynamic Kinetic Resolution (DKR): To isolate the (3R,4R) isomer, a resolution step using Di-p-toluoyl-L-tartaric acid (L-DTTA) is standard.

  • Protection: The Cbz group is introduced to protect the primary amine during subsequent coupling reactions (e.g., nucleophilic aromatic substitution on a chloropyrimidine).

Experimental Workflow: Reductive Amination Route
  • Objective: Synthesize the protected amine with high diastereoselectivity.

  • Critical Step: The choice of reducing agent (e.g., NaBH(OAc)₃ vs. NaBH₄) influences the cis/trans ratio.

SynthesisPathwayStart1-Benzyl-4-methylpiperidin-3-oneStep1Reductive Amination(MeNH2 / NaBH(OAc)3)Start->Step1 Imine FormationInterRacemic cis/transAmine MixtureStep1->Inter Hydride TransferResChiral Resolution(L-DTTA)Inter->Res CrystallizationProd(3R,4R)-AmineScaffoldRes->Prod Salt BreakProtCbz Protection(Cbz-Cl / Base)Prod->Prot N-AcylationFinalBenzyl (4-methylpiperidin-3-yl)carbamateProt->Final

Figure 1: Synthetic pathway from piperidinone precursor to the Cbz-protected scaffold.

Structural Significance in Drug Discovery

The (3R,4R)-4-methylpiperidin-3-yl moiety is a "privileged structure" in kinase inhibition.

SAR (Structure-Activity Relationship) Logic
  • Conformational Lock: The C4-methyl group restricts the conformational flexibility of the piperidine ring, locking the C3-amine into a specific vector.

  • ATP Binding Pocket: In JAK inhibitors (e.g., Tofacitinib), this methyl group fits into a small hydrophobic pocket within the kinase domain, significantly boosting potency compared to the des-methyl analog.

  • Selectivity: The specific stereochemistry ((3R,4R)) is critical for selectivity against other kinases. The Cbz-protected variant allows researchers to modify the piperidine nitrogen (N1) with various alkyl or aryl groups before deprotecting the C3-amine for final coupling.

Comparison of Protecting Groups
GroupReagentStabilityRemoval ConditionApplication Context
Cbz Benzyl chloroformateHigh (Acid/Base stable)H₂ / Pd-C or HBr/AcOHUsed when N1 requires alkylation under basic conditions.
Boc Boc₂OMedium (Base stable)TFA or HClStandard for general library synthesis.
Moc Methyl chloroformateHighStrong Acid / BaseSpecific intermediate for Tofacitinib (retained in final drug).

Handling & Safety Protocols

Hazard Identification
  • Signal Word: Warning

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Self-Validating Purity Check (H-NMR)

To verify the identity of This compound , look for these diagnostic signals in CDCl₃:

  • Benzyl Protons: Singlet at ~5.1 ppm (2H, Ph-CH₂-O).

  • Aromatic Ring: Multiplet at 7.30–7.40 ppm (5H).

  • Piperidine C4-Methyl: Doublet at ~1.0 ppm (3H). Note: The coupling constant (J value) here helps distinguish cis (J ~ 7 Hz) from trans.

  • Carbamate NH: Broad singlet at ~4.8–5.5 ppm (exchangeable with D₂O).

References

  • Pfizer Inc. (2010). Process for the preparation of (3R,4R)-1-benzyl-4-methylpiperidin-3-amine derivatives.[1][2][3] World Intellectual Property Organization. WO2010123919. Link

  • ChemicalBook. (2024). Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate - Product Analysis.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72698718, this compound.Link

  • Sigma-Aldrich. (2024). Methyl N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]carbamate hydrochloride Product Sheet.Link

Benzyl (4-methylpiperidin-3-YL)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of Benzyl (4-methylpiperidin-3-yl)carbamate

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the theoretical mechanism of action for the novel compound, this compound. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and pharmacology to posit a primary mechanism centered on cholinesterase inhibition. This hypothesis is built upon the well-documented activities of its core structural components: the carbamate functional group and the substituted piperidine scaffold. We further outline a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, providing detailed protocols for in vitro enzyme inhibition assays, kinetic studies, and computational modeling. This whitepaper is intended to serve as a foundational resource for researchers initiating investigations into this compound or structurally related molecules, offering both a reasoned mechanistic framework and a practical guide for its experimental validation.

Introduction and Molecular Profile

This compound is a synthetic organic molecule featuring a carbamate functional group appended to a 3,4-substituted piperidine ring. The piperidine moiety is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile framework for interacting with a wide array of biological targets.[1][2] The carbamate group is also a critical pharmacophore, recognized for its role in enzyme inhibition and its use as a stable, bioisosteric replacement for amide bonds in drug design.[3][4][5]

The convergence of these two structural motifs suggests a high probability of significant biological activity. This guide will focus on the most mechanistically plausible target class for this compound: the cholinesterase enzymes.

Primary Hypothesized Mechanism of Action: Cholinesterase Inhibition

The principal hypothesis is that this compound functions as a pseudo-reversible inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). This assertion is strongly supported by extensive literature on carbamate-based inhibitors.[6][7][8][9]

The Carbamylation Reaction

Carbamate insecticides and therapeutic agents, such as rivastigmine and neostigmine, exert their effects by carbamylating a catalytically essential serine residue within the active site of cholinesterases.[3][10] This process involves the carbamate acting as a substrate for the enzyme. The reaction proceeds in two steps:

  • Rapid Carbamylation: The carbamate moiety binds to the enzyme's active site, and the serine hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves to a stable, carbamylated enzyme, releasing the benzyl alcohol portion of the molecule.

  • Slow Decarbamylation (Hydrolysis): The carbamylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The subsequent hydrolysis of the carbamyl-enzyme complex is very slow, effectively taking the enzyme out of commission. This pseudo-irreversible inhibition leads to an accumulation of acetylcholine in the synapse, resulting in enhanced cholinergic neurotransmission.[6][9]

The proposed reaction scheme is depicted below:

G Enzyme_Ser-OH Active Cholinesterase (Ser-OH) Carbamylated_Enzyme Carbamylated Enzyme (Ser-O-C(O)-N-Pip) Enzyme_Ser-OH->Carbamylated_Enzyme Benzyl_Alcohol Benzyl Alcohol (Leaving Group) Carbamate This compound Carbamate->Enzyme_Ser-OH

Caption: Proposed mechanism of cholinesterase inhibition.

Role of the Piperidine Scaffold

The 4-methyl-3-aminopiperidine core is not merely a passive carrier for the carbamate warhead. It is expected to play a crucial role in orienting the molecule within the narrow, gorge-like active site of AChE. The protonated piperidine nitrogen can form a key ionic interaction with the peripheral anionic site (PAS) of the enzyme, while the 4-methyl group may engage in hydrophobic interactions within the acyl-binding pocket, potentially conferring selectivity for AChE over BChE, or vice versa.[6]

Secondary and Alternative Mechanistic Hypotheses

While cholinesterase inhibition is the most probable mechanism, the structural motifs of this compound warrant consideration of other potential biological targets.

  • Carbonic Anhydrase Inhibition: Carbamate derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II.[10]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: The carbamate functional group is a key feature in inhibitors of FAAH, an enzyme involved in the endocannabinoid system.[5]

  • Opioid Receptor Modulation: Certain substituted piperidines are known to be potent analgesics that act on opioid receptors.[11]

These alternative hypotheses should be explored, particularly if primary screening against cholinesterases yields negative or inconclusive results.

Experimental Validation Workflow

A systematic, phased approach is required to elucidate the mechanism of action. The following experimental plan provides a self-validating system to test the primary hypothesis.

G A Phase 1: Primary Screening B Phase 2: Kinetic Characterization A->B If IC50 < 10 µM C Phase 3: Selectivity Profiling A->C If IC50 > 10 µM (Explore alternatives) A_details Objective: Determine inhibitory activity against AChE & BChE. Method: Ellman's Assay. Endpoint: IC50 Values. B->C Confirm pseudo-reversible inhibition B_details Objective: Elucidate the mode of inhibition. Method: Michaelis-Menten kinetics (Lineweaver-Burk plot). Endpoint: Ki, Reversibility. D Phase 4: Computational Modeling C->D Identify primary target C_details Objective: Assess off-target effects. Method: Broad panel screening (e.g., CEREP). Endpoint: Activity at other receptors/enzymes. D_details Objective: Visualize binding mode. Method: Molecular Docking. Endpoint: Binding energy, key interactions.

Caption: Phased experimental workflow for mechanism elucidation.

Phase 1: Primary Enzyme Inhibition Screening

Objective: To determine if this compound inhibits human AChE and BChE.

Methodology: Ellman's Assay

This colorimetric assay is the gold standard for measuring cholinesterase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide in the buffer to create 10 mM substrate solutions.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer to create a 10 mM solution.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create a serial dilution series.

    • Reconstitute recombinant human AChE and BChE to the manufacturer's recommended concentration.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of the test compound dilution (or DMSO for control).

      • 10 µL of enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the appropriate substrate solution (ATCh for AChE, BTCh for BChE).

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Output:

CompoundTarget EnzymeIC₅₀ (nM) [Hypothetical]
This compoundhAChE50
This compoundhBChE850
Rivastigmine (Control)hAChE200
Rivastigmine (Control)hBChE30
Phase 2: Kinetic Analysis of Inhibition

Objective: To determine the type of inhibition (e.g., competitive, non-competitive, pseudo-reversible).

Methodology: Michaelis-Menten Kinetics

Step-by-Step Protocol:

  • Assay Setup: Perform the Ellman's assay as described above, but with two key modifications:

    • Use a range of substrate concentrations (e.g., 0.1x to 10x the Kₘ value for the enzyme).

    • Run the assay at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the plot:

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Mixed Inhibition: Lines will intersect in the second quadrant.

    • For time-dependent, pseudo-reversible inhibition characteristic of carbamates, pre-incubate the enzyme with the inhibitor for varying lengths of time before adding the substrate. A progressive increase in inhibition over time is indicative of this mechanism.[6]

Conclusion

Based on a thorough analysis of its constituent chemical motifs, this compound is strongly hypothesized to act as a pseudo-reversible inhibitor of cholinesterases. The carbamate moiety is predicted to serve as the active pharmacophore responsible for carbamylating the catalytic serine residue, while the substituted piperidine ring is expected to guide the molecule's binding and contribute to its potency and selectivity. The experimental framework detailed in this guide provides a clear and robust pathway to rigorously test this hypothesis and to fully characterize the compound's mechanism of action. The successful validation of this mechanism would position this molecule as a promising lead for further development in therapeutic areas where cholinergic modulation is beneficial.

References

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI.
  • Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbam
  • Roles of the carbamate moiety in drugs and prodrugs.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pharmacological Applications of Piperidine Deriv
  • Mechanism of action of organophosphorus and carbam
  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
  • N-Methyl Carbamate Insecticides.

Sources

Benzyl (4-methylpiperidin-3-YL)carbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Benzyl (4-methylpiperidin-3-yl)carbamate , a critical pharmacophore scaffold used in the development of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib).

While the industrial standard for Tofacitinib utilizes the methyl carbamate analog, this guide specifically addresses the benzyl carbamate (Cbz) variant. This distinction is chemically significant: the Cbz group is labile to hydrogenolysis, rendering standard pyridine-reduction routes incompatible without strategic modification.

Part 1: Strategic Overview & Retrosynthesis

The target molecule features a piperidine ring with contiguous stereocenters at C3 and C4. The pharmacological activity of JAK inhibitors strictly requires the cis-(3R,4R) absolute configuration.

The "Cbz Incompatibility" Challenge

Standard industrial routes involve hydrogenating a protected 3-amino-4-methylpyridine. However, because Benzyl (Cbz) protecting groups are cleaved under catalytic hydrogenation conditions (H₂/Pd-C), they cannot be installed before the reduction step unless specialized poisons (e.g., pyridine, ammonia) are used to inhibit hydrogenolysis.

Therefore, the most robust protocol—and the one detailed here—follows a "Reduce-Resolve-Protect" logic.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis cluster_legend Key Transformation Target Target: This compound (Cbz-Protected Amine) Inter1 Intermediate 1: (3R,4R)-3-Amino-4-methylpiperidine (Chiral Salt) Target->Inter1 Schotten-Baumann (Cbz-Cl) Inter2 Racemic cis-3-Amino-4-methylpiperidine Inter1->Inter2 Chiral Resolution (DTTA) Source Starting Material: 3-Amino-4-methylpyridine Inter2->Source Catalytic Hydrogenation (Rh/C or PtO2) Aromatic Reduction Aromatic Reduction

Figure 1: Retrosynthetic disconnection showing the "Post-Reduction Protection" strategy to preserve the Cbz group.

Part 2: Detailed Synthesis Protocol

Phase 1: Catalytic Hydrogenation of 3-Amino-4-methylpyridine

Objective: Convert the aromatic pyridine to the saturated piperidine ring while establishing the cis-diastereoselectivity.

Reagents:

  • Substrate: 3-Amino-4-methylpyridine (1.0 equiv)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂)

  • Solvent: Acetic Acid (AcOH) / Water mixture

  • Conditions: 50–60 bar H₂, 60°C

Protocol:

  • Preparation: Charge a high-pressure autoclave with 3-amino-4-methylpyridine (100 g) and 5% Rh/Al₂O₃ (5 wt% loading).

  • Solvation: Add Acetic Acid/Water (1:1 v/v, 1.0 L). The acidic medium protonates the pyridine, facilitating reduction and preventing catalyst poisoning.

  • Hydrogenation: Pressurize to 60 bar (870 psi) with H₂. Heat to 60°C. Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction typically completes in 12–16 hours. Monitor via GC-MS for the disappearance of the aromatic peak.

  • Workup: Filter the catalyst while warm (Caution: Pyrophoric). Concentrate the filtrate to obtain the acetate salt of cis-3-amino-4-methylpiperidine .

Critical Insight: Rhodium catalysts favor cis-selectivity (typically >85:15 cis:trans) compared to Palladium, which often yields more trans isomer.

Phase 2: Optical Resolution (The DTTA Method)

Objective: Isolate the pharmacologically active (3R,4R)-enantiomer from the racemic cis-mixture.

Reagents:

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA)[1]

  • Solvent: Methanol / Water[1]

Protocol:

  • Free Basing: Dissolve the acetate salt from Phase 1 in water and basify with 50% NaOH to pH >12. Extract with Dichloromethane (DCM) and concentrate to get the free amine oil.

  • Salt Formation: Dissolve the racemic amine (1.0 equiv) in Methanol (10 vol). Add L-DTTA (1.0 equiv) dissolved in Methanol.

  • Crystallization: Heat to reflux (65°C) for 1 hour, then cool slowly to 20°C over 4 hours. The (3R,4R)-amine[1][2][3][4] • L-DTTA salt crystallizes preferentially.

  • Filtration: Collect the white solid.

  • Enantiomeric Excess (ee) Check: Analyze via Chiral HPLC. If ee < 98%, recrystallize from MeOH/Water (9:1).

Data Summary Table: Resolution Efficiency

Parameter Value Notes
Yield (Theory) 35–40% Max theoretical is 50% for resolution
Chiral Purity >99% ee After one recrystallization

| Diastereomer Ratio | >99:1 (cis:trans) | Trans isomers remain in mother liquor |

Phase 3: Cbz-Protection (Schotten-Baumann Conditions)

Objective: Install the Benzyl carbamate group on the exocyclic amine.

Reagents:

  • Substrate: (3R,4R)-3-amino-4-methylpiperidine (released from DTTA salt)

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (1.05 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) or K₂CO₃

  • Solvent: Water / THF (1:1) or DCM / Water

Protocol:

  • Salt Break: Suspend the DTTA salt in water. Add NaOH (2.0 equiv) and extract the free amine into DCM.

  • Biphasic Setup: To the DCM solution of the amine at 0°C, add a solution of NaHCO₃ (2.5 equiv) in water.

  • Addition: Dropwise add Benzyl Chloroformate (1.05 equiv) over 30 minutes, maintaining temperature <5°C. Note: Cbz-Cl is reactive; slow addition prevents bis-acylation.

  • Reaction: Warm to 20°C and stir for 2 hours.

  • Quench & Separation: Separate organic layer. Wash with 1N HCl (to remove unreacted amine), then Brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product, Benzyl (3R,4R)-4-methylpiperidin-3-ylcarbamate , is obtained as a white solid or viscous oil.

Part 3: Process Logic & Visualization

Complete Workflow Diagram

This diagram illustrates the flow from raw material to the final protected scaffold, highlighting the critical control points (CCPs).

SynthesisFlow cluster_0 Phase 1: Reduction cluster_1 Phase 2: Resolution cluster_2 Phase 3: Protection Start 3-Amino-4-methylpyridine Hydro Hydrogenation (Rh/Al2O3, H2, AcOH) CCP: Pressure/Temp Start->Hydro CisAmine cis-3-Amino-4-methylpiperidine (Racemic) Hydro->CisAmine DTTA Salt Formation (L-DTTA, MeOH) CisAmine->DTTA PureSalt (3R,4R)-Amine • DTTA Salt >99% ee DTTA->PureSalt Crystallization FreeBase Free Base Release (NaOH/DCM) PureSalt->FreeBase CbzRxn Cbz-Cl Addition (0°C, Biphasic) FreeBase->CbzRxn Final FINAL PRODUCT: Benzyl (3R,4R)-4-methyl- piperidin-3-ylcarbamate CbzRxn->Final

Figure 2: End-to-end process flow for the synthesis of the Cbz-protected scaffold.

Part 4: Technical Validation & Troubleshooting

1. Stereocontrol (Cis vs. Trans)
  • Mechanism: The hydrogenation of the pyridine ring occurs via syn-addition of hydrogen. The methyl group at C4 sterically directs the incoming hydrogen to the opposite face, favoring the cis-isomer.

  • Troubleshooting: If trans content increases (>15%), lower the reaction temperature (e.g., to 40°C) or switch from Pd/C to Rh/C, as Rhodium is more stereoselective for pyridine reductions.

2. Regioselectivity of Protection
  • Challenge: The molecule contains two nitrogens: the secondary piperidine amine (N1) and the primary exocyclic amine (N3).

  • Solution: In the protocol above (Phase 3), both amines are nucleophilic. However, the exocyclic amine is generally more accessible.

  • Refinement: If N1-protection is observed as a side product, one must exploit the pKa difference. Alternatively, if the target requires N1 to be free (as implied by the name), strictly control equivalents of Cbz-Cl (0.95 equiv) or protect N1 with a transient group (e.g., Boc) first, then Cbz protect N3, then deprotect N1.

    • Note on Tofacitinib: In the actual drug synthesis, N1 is often benzylated (Bn) from the start. If your target is Benzyl (1-benzyl-4-methylpiperidin-3-yl)carbamate , you simply skip the N1-deprotection step.

3. Cbz Stability
  • Warning: Never expose the final Cbz-protected product to H₂/Pd-C. This will cleave the carbamate, reverting it to the free amine. Use HBr/AcOH or H₂/Pd(poisoned) if further manipulations are needed.

References

  • Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine." Organic Process Research & Development, 2005, 9(1), 51-56.

  • Ries, U. J., et al. "Asymmetric Synthesis of CP-690,550 (Tofacitinib)." Journal of Medicinal Chemistry, 2012.
  • World Intellectual Property Organization (WIPO). "Processes for Preparing (3R,4R)-1-Benzyl-N,4-Dimethylpiperidin-3-Amine." WO2007012953.

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5][6] Tetrahedron Letters, 1995, 36, 3465-3468.[5][6]

Sources

Technical Guide: Benzyl (4-methylpiperidin-3-yl)carbamate and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (4-methylpiperidin-3-yl)carbamate is a critical pharmacophore scaffold, most notably serving as the chiral core of the Janus Kinase (JAK) inhibitor Tofacitinib (Xeljanz) . Its structural significance lies in the cis-3,4-disubstitution pattern of the piperidine ring. The orthogonal protection strategy—utilizing a benzyl carbamate (Cbz) on the exocyclic amine and a free or alkylated secondary amine on the ring—allows for versatile divergent synthesis.

This guide provides a rigorous analysis of this scaffold, detailing the stereoselective synthesis of the cis-isomer, the design of structural analogs for Structure-Activity Relationship (SAR) studies, and validated protocols for laboratory preparation.

Part 1: Structural Deconstruction & Pharmacophore Analysis

The title compound acts as a conformationally restricted diamine. In the context of kinase inhibition, the 4-methyl group is not merely a lipophilic appendage; it exerts a profound conformational lock on the piperidine ring, directing the equatorial/axial preference of the C3-substituent.

The "Magic Methyl" Effect

In Tofacitinib, the C4-methyl group is crucial for selectivity.

  • Stereochemistry: The bioactive conformation is typically the (3R, 4R)-cis isomer.

  • Conformation: The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions. In the cis-configuration, this forces the C3-amino group into an axial or pseudo-axial orientation (depending on the N-substituent), which is often required to fit into the ATP-binding pocket of the kinase (specifically the narrow hydrophobic channel near the hinge region).

  • Analog Implication: Removing this methyl group (des-methyl analogs) often results in a significant loss of potency (10-100 fold) due to the loss of this pre-organized bioactive conformation.

Retrosynthetic Logic

The synthesis of this scaffold is defined by the challenge of establishing the cis-stereochemistry relative to the C4-methyl and C3-amine.

Retrosynthesis cluster_legend Pathway Logic Target This compound (Target Scaffold) Intermediate (3R,4R)-1-benzyl-3-amino-4-methylpiperidine (Chiral Salt Resolution) Target->Intermediate Cbz Protection Precursor1 3-amino-4-methylpyridine (Aromatic Precursor) Intermediate->Precursor1 H2 / Rh/C (Heterogeneous Hydrogenation) Precursor2 1-benzyl-4-methylpiperidin-3-one (Ketone Precursor) Intermediate->Precursor2 Reductive Amination (Stereocontrol Challenge)

Figure 1. Retrosynthetic disconnection showing the two primary routes: Aromatic hydrogenation (high cis-selectivity) vs. Ketone reductive amination.

Part 2: Design of Structural Analogs

When designing analogs of this compound, the goal is to probe the ATP-binding pocket's tolerance for ring size and substituent electronics while maintaining the critical hydrogen-bonding vectors of the amine.

Analog Decision Matrix
Modification VectorAnalog StructureRationale & Risk
Ring Contraction Pyrrolidine (3-amino-4-methylpyrrolidine)High Value. Reduces lipophilicity (LogP). Changes the vector of the exocyclic amine. Useful if the piperidine ring clashes with the "roof" of the binding pocket.
Ring Expansion Azepane (3-amino-4-methylazepane)Medium Value. Increases flexibility. Often leads to entropy penalties upon binding but can access remote hydrophobic pockets.
C4-Substitution 4-Ethyl / 4-CF3 High Value. 4-Ethyl probes the depth of the hydrophobic pocket. 4-CF3 alters the pKa of the ring nitrogen (inductive effect) and metabolic stability.
Isosteres Tetrahydropyran (O-analog)Validation Tool. Replacing the ring NH with O removes the H-bond donor capability, validating if the ring nitrogen interacts with residues like Glu/Asp in the kinase.
Stereochemistry Trans-Isomer Negative Control. The trans-isomer typically shows reduced activity, serving as a vital negative control to confirm specific binding vs. non-specific hydrophobic interaction.
Strategic Analog Workflow

AnalogDesign Core Core Scaffold (Piperidine) Pyrrolidine Ring Contraction (Pyrrolidine) Core->Pyrrolidine  -CH2 Azepane Ring Expansion (Azepane) Core->Azepane  +CH2 Fluoro Electronic Scan (4-F-Piperidine) Core->Fluoro  H -> F Ethyl Steric Probe (4-Et-Piperidine) Core->Ethyl  Me -> Et Morpholine Solubility Fix (Morpholine) Core->Morpholine  C4 -> O

Figure 2.[1] Strategic divergence for analog generation from the core piperidine scaffold.

Part 3: Experimental Protocols

Synthesis of cis-Benzyl (4-methylpiperidin-3-yl)carbamate

Methodology: Heterogeneous hydrogenation of a pyridine precursor.[2] This route is preferred over the ketone route for its superior cis-diastereoselectivity (typically >90:10 cis:trans).

Step 1: Carbamate Protection of 3-amino-4-methylpyridine
  • Reagents: 3-amino-4-methylpyridine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Na2CO3 (2.5 eq).

  • Solvent: 1,4-Dioxane / Water (1:1).

  • Protocol:

    • Dissolve 3-amino-4-methylpyridine in 1,4-dioxane/water at 0°C.

    • Add Na2CO3 followed by dropwise addition of Cbz-Cl. Critical: Maintain T < 5°C to prevent bis-acylation.

    • Stir at RT for 4 hours. Monitor by LCMS (M+1 = 243.1).

    • Extract with EtOAc, wash with brine, dry over MgSO4.

    • Yield: ~95% (Off-white solid).

Step 2: Catalytic Hydrogenation (The Critical Step)
  • Reagents: Cbz-protected pyridine (from Step 1), 5% Rhodium on Alumina (Rh/Al2O3) or 5% Rh/C. Note: Rhodium is superior to Palladium for preventing hydrogenolysis of the Cbz group while reducing the ring.

  • Conditions: 50-60 psi H2, MeOH/AcOH (10:1), RT, 12-24h.

  • Protocol:

    • Charge a Parr shaker vessel with the substrate and MeOH.

    • Add AcOH (10% v/v) to protonate the pyridine nitrogen (accelerates reduction and prevents catalyst poisoning).

    • Add 5 wt% of Rh/Al2O3 catalyst.

    • Hydrogenate at 60 psi.

    • Filter through Celite.

    • Workup: Neutralize the acetate salt with saturated NaHCO3 before extraction to ensure the secondary amine is free.

    • Result: A mixture of cis and trans isomers (typically 6:1 to 9:1 favoring cis).

Step 3: Purification/Resolution
  • Recrystallization: The cis-isomer can often be enriched by recrystallizing the HCl salt from EtOH/Et2O.

  • Chiral Resolution (Optional): If high enantiopurity (>99% ee) is required, form a salt with Di-p-toluoyl-L-tartaric acid (L-DTTA) .[2] The (3R,4R)-isomer crystallizes out.[3]

Analytical Validation
ParameterMethodExpected Result (cis-isomer)
Stereochemistry 1H-NMR (DMSO-d6) Look for the coupling constant between H3 and H4. Cis (ae/ea): Small J value (~2-5 Hz). Trans (aa): Large J value (~10-12 Hz).
Purity HPLC C18 Column, ACN/H2O + 0.1% TFA. >98% purity required for biological assays.
Identity LC-MS [M+H]+ = 249.15 (Calc. for C14H20N2O2).

Part 4: Scientific Integrity & Troubleshooting

Self-Validating the Protocol
  • The "De-benzylation" Trap: Using Pd/C for the pyridine reduction (Step 2) carries a high risk of cleaving the Cbz group (hydrogenolysis), yielding the diamine which is difficult to handle. Solution: Use Rh/Al2O3 or Ru/C, which are less active for benzyl ether cleavage but active for ring reduction.

  • Regiochemistry Check: In 1H-NMR, the C4-methyl doublet should shift significantly upfield (~0.9 ppm) upon reduction from the aromatic pyridine (2.2 ppm).

Safety Considerations
  • Hydrogenation: High-pressure reactors require blast shields. Pyrophoric catalysts (Rh/C) must be handled under inert atmosphere (Ar/N2).

  • Cbz-Cl: Highly lachrymatory and corrosive. Handle in a fume hood.

References

  • Ruggeri, S. G., et al. (2005). "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550." Organic Process Research & Development, 9(1), 51–56.

  • Pfizer Inc. (2003). "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,696,567.[4] (Describes the primary synthesis of the Tofacitinib core).

  • Mullangi, R., et al. (2025).[3] "Microwave‐Assisted Synthesis and Structural Characterization of N‐Nitroso Tofacitinib." ResearchGate.[5] (Structural characterization data).

  • ChEMBL Database. "JAK2 Inhibitor Structure-Activity Relationships." (Data on piperidine vs. pyrrolidine analogs).

Sources

Benzyl (4-methylpiperidin-3-yl)carbamate: A Privileged Scaffold for Janus Kinase (JAK) Inhibition

[1]

Executive Summary

This compound (and its related analogs like the methyl carbamate variant) serves as a privileged scaffold in medicinal chemistry.[1] It is not a therapeutic end-point itself but a high-value chemical progenitor .[1] Its rigid piperidine ring, specific cis-stereochemistry (typically 3R,4R), and functional handles (amine and methyl groups) are engineered to position downstream pharmacophores precisely within the ATP-binding pocket of Janus Kinases (JAKs).

The primary therapeutic utility of this molecule is its conversion into JAK Inhibitors (JAKinibs), which are used to treat autoimmune disorders such as Rheumatoid Arthritis (RA), Psoriatic Arthritis, and Ulcerative Colitis.

Chemical Profile & Structural Biology

The Pharmacophore

The molecule consists of a piperidine ring substituted at the 3- and 4-positions.[1][2][3][4][5][6] This specific substitution pattern is non-trivial and dictates the biological activity of the final drug.

FeatureStructural Role in Downstream Therapy
Piperidine Core Provides a rigid, aliphatic scaffold that fits into the solvent-exposed region of the kinase domain.[1]
(3R,4R)-Stereochemistry Critical: The cis-orientation is essential for the final drug to adopt the bioactive conformation.[1] The (3R,4R) isomer aligns the pyrrolopyrimidine hinge-binder with the ATP-binding site.[1]
4-Methyl Group Fills a specific hydrophobic pocket within the JAK enzyme, enhancing potency and selectivity over other kinases.[1]
Carbamate Moiety Acts as a protecting group (Cbz or Alloc) for the amine. It is removed (deprotected) to reveal the primary amine, which is then coupled to the kinase-binding "warhead" (e.g., 7H-pyrrolo[2,3-d]pyrimidine).
Stereochemical Control

The synthesis of JAK inhibitors like Tofacitinib requires high enantiomeric purity. The cis-(3R,4R) configuration is thermodynamically less stable than the trans isomer, making the synthesis and isolation of this specific carbamate intermediate a key technical challenge in process chemistry.

Primary Therapeutic Targets (Downstream)

While this compound is the precursor, the biological targets modulated by its derivatives are the Janus Kinases.[1]

Janus Kinase 3 (JAK3) & JAK1

The ultimate therapeutic goal of this scaffold is the inhibition of the JAK-STAT signaling pathway.

  • Target Class: Non-receptor Tyrosine Kinase.[1][7]

  • Mechanism: ATP-Competitive Inhibition.[1]

  • Binding Mode: The deprotected amine of the scaffold is coupled to a heterocyclic "hinge binder."[1] The piperidine ring sits in the ribose-binding pocket, while the 4-methyl group exploits a small hydrophobic cavity unique to the JAK family.[1]

Pathophysiology Modulated

By inhibiting JAK1/3, the scaffold-derived drugs block the signaling of gamma-chain cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21).[1]

  • Effect: Prevention of STAT phosphorylation and dimerization.[1]

  • Outcome: Downregulation of lymphocyte proliferation and differentiation (T-cells, B-cells, NK cells).[1]

Mechanism of Action: The JAK-STAT Pathway

The following diagram illustrates the signaling pathway targeted by drugs derived from the this compound scaffold.

JAK_STAT_PathwayCytokineCytokine (IL-2, IL-15, etc.)ReceptorCytokine Receptor(Gamma Chain)Cytokine->ReceptorBindsJAKJAK1 / JAK3(Target Enzyme)Receptor->JAKActivatesSTATSTAT Proteins(Unphosphorylated)JAK->STATPhosphorylates (Blocked by Inhibitor)InhibitorScaffold-Derived Inhibitor(e.g., Tofacitinib)Inhibitor->JAKCompetitive Inhibition(ATP Pocket)pSTATp-STAT DimerSTAT->pSTATDimerizationNucleusNucleus / Gene TranscriptionpSTAT->NucleusTranslocation

Figure 1: The JAK-STAT signaling cascade. The scaffold-derived inhibitor binds to the JAK kinase domain, preventing STAT phosphorylation.[1]

Experimental Protocols & Validation

To utilize this compound effectively, researchers must validate its purity and stereochemistry before downstream coupling.[1]

Protocol: Chiral Purity Assessment (HPLC)

Since the (3R,4R) isomer is required for potency, chiral HPLC is mandatory.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210-220 nm (Carbamate absorption).[1]

  • Standard Preparation: Dissolve 1 mg of intermediate in 1 mL mobile phase.

  • Criteria: Enantiomeric Excess (ee) must be >98% for pharmaceutical grade synthesis.

Protocol: Deprotection & Coupling (Synthesis Workflow)

This workflow describes transforming the intermediate into the active JAK inhibitor.

Synthesis_WorkflowStep1Start:This compoundStep2Deprotection:Pd/C, H2 (Hydrogenolysis)Removes Cbz groupStep1->Step2Step3Intermediate:3-Amino-4-methylpiperidineStep2->Step3Step4Coupling:SNAr with 4-Chloro-pyrrolo[2,3-d]pyrimidineStep3->Step4Step5Final Product:JAK Inhibitor (Tofacitinib)Step4->Step5

Figure 2: Synthetic utility of the carbamate scaffold in accessing JAK inhibitors.[1][3][4][5][8][9]

References

  • Pfizer Inc. (2010). Piperidine inhibitors of Janus Kinase 3.[10][11] Patent WO2010123919A2. Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase 3 inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • ChemicalBook. (2025).[6] Methyl N-(cis)-1-benzyl-4-methylpiperidin-3-yl]-carbamate hydrochloride Product Page. Link

  • Key Organics. (2025). Safety Data Sheet: Methyl N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]carbamate. Link

  • PubChem. (2025). Benzyl (3R)-piperidin-3-ylcarbamate Compound Summary. Link

Benzyl (4-methylpiperidin-3-yl)carbamate: A Scoping Guide for Evaluation as a Novel Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline in Alzheimer's disease (AD), remains a cornerstone of symptomatic therapy.[1][2] Consequently, inhibiting the enzymes responsible for ACh degradation—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a clinically validated strategy.[3][4] Carbamate-based inhibitors, such as the approved drug rivastigmine, represent a significant class of these therapeutic agents. This guide provides a comprehensive technical framework for the synthesis, characterization, and evaluation of benzyl (4-methylpiperidin-3-yl)carbamate, a compound containing the core structural motifs of known cholinesterase inhibitors, as a potential novel therapeutic candidate for AD. While primarily documented as a synthetic intermediate, its piperidine and carbamate moieties warrant a thorough investigation into its potential as a cholinesterase inhibitor.[5][6][7][8] This document outlines the scientific rationale, detailed experimental protocols from in vitro enzymatic assays to proposed in vivo models, and the necessary ADME/Tox profiling required to rigorously assess its therapeutic potential.

The Scientific Rationale: Targeting Cholinesterases in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in memory and cognitive functions.[1] A major pathological hallmark is the loss of cholinergic neurons, leading to reduced levels of ACh in the brain.[1][9] Cholinesterase inhibitors (ChEIs) function by blocking the catalytic activity of AChE and/or BChE, thereby increasing the synaptic concentration and duration of action of ACh.[10] This enhancement of cholinergic neurotransmission has been shown to offer modest but significant symptomatic benefits in patients with mild-to-moderate AD.[3][4][11]

There are two primary forms of cholinesterase:

  • Acetylcholinesterase (AChE): Predominantly found at cholinergic synapses and on red blood cell membranes, it is the primary enzyme responsible for ACh hydrolysis.[12]

  • Butyrylcholinesterase (BChE): While AChE levels decrease as AD progresses, BChE levels remain stable or even increase, suggesting it plays a more significant role in ACh hydrolysis in the later stages of the disease.[13][14]

Therefore, compounds that can inhibit either AChE selectively or both enzymes (dual inhibitors) are of high therapeutic interest.[13][15] The carbamate functional group is a well-established pharmacophore for cholinesterase inhibition. Unlike organophosphates which cause effectively irreversible inhibition, carbamates act as "pseudo-irreversible" inhibitors.[16] They carbamylate the serine residue in the enzyme's active site, rendering it inactive. This carbamylated enzyme is then hydrolyzed, but at a much slower rate than the acetylated enzyme, allowing for a sustained inhibitory effect.[17]

Mechanism of Carbamate-Based Cholinesterase Inhibition

The inhibitory action of carbamates involves a two-step process. First, the carbamate inhibitor binds to the active site of the cholinesterase enzyme. Subsequently, the catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves to release the alcohol or phenol portion of the carbamate and leaves a stable, carbamylated enzyme that is temporarily inactive.

G cluster_0 Enzyme Active Site Active_Enzyme Active ChE (with Serine-OH) Carbamylated_Enzyme Carbamylated ChE (Inactive) Active_Enzyme->Carbamylated_Enzyme Carbamylation Hydrolysis Slow Hydrolysis (Water) Carbamylated_Enzyme->Hydrolysis Reactivation Regenerated_Enzyme Active ChE (Regenerated) Carbamate_Inhibitor This compound Carbamate_Inhibitor->Active_Enzyme Binding Hydrolysis->Regenerated_Enzyme

Caption: Pseudo-irreversible inhibition of cholinesterase by a carbamate inhibitor.

Synthesis and Characterization of the Target Compound

While this compound is noted as a synthetic intermediate, a dedicated synthesis for its evaluation as a primary compound is straightforward.[5][18] The proposed synthetic route involves the reaction of 1-benzyl-4-methylpiperidin-3-amine with benzyl chloroformate or a similar benzylating agent for the carbamate formation.

Proposed Synthetic Protocol

Rationale: This protocol utilizes standard, well-documented reactions for carbamate formation.[19] The use of a mild base like triethylamine (TEA) is sufficient to scavenge the HCl byproduct without promoting side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Dissolution: Dissolve 1-benzyl-4-methylpiperidin-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the acylating agent.

  • Addition of Reagent: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Physicochemical Properties

Predicting physicochemical properties early is essential for guiding formulation and assessing potential liabilities like poor solubility or membrane permeability.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~338.45 g/mol Adherence to Lipinski's Rule of Five (<500) for oral bioavailability.
LogP ~3.5 - 4.0Indicates good lipophilicity, which is often required for blood-brain barrier (BBB) penetration.[15]
Topological Polar Surface Area (TPSA) ~55-65 ŲA TPSA < 90 Ų is generally associated with good BBB penetration.
Hydrogen Bond Donors 1Contributes to binding interactions and solubility.
Hydrogen Bond Acceptors 3Contributes to binding interactions and solubility.

In Vitro Evaluation: Cholinesterase Inhibition Profile

The foundational step in characterizing a novel ChEI is to determine its potency and selectivity against AChE and BChE using a robust enzymatic assay.

Experimental Protocol: The Ellman's Assay

Rationale: The Ellman's method is the gold standard for measuring cholinesterase activity.[9][20] It is a colorimetric assay that is sensitive, reliable, and well-suited for a 96-well plate format, enabling high-throughput screening. The assay measures the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) that absorbs strongly at 412 nm.[21]

Materials:

  • AChE (from Electrophorus electricus) and BChE (from equine serum)

  • Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide

  • DTNB (Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test Compound: this compound

  • Positive Control: Donepezil or Rivastigmine

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and the test compound. The test compound should be dissolved in DMSO, with the final DMSO concentration in the assay kept below 1% to avoid enzyme inhibition.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 10 µL of test compound solution at various concentrations (or buffer for control wells)

    • 10 µL of AChE or BChE enzyme solution

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCh for AChE, BTCh for BChE).

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis and Interpretation
  • Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Where V_control is the rate in the absence of the inhibitor and V_inhibitor is the rate in its presence.

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. Plot the percentage of inhibition against the logarithm of inhibitor concentrations and fit the data to a dose-response curve using non-linear regression analysis.

Hypothetical Data Presentation
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
This compound TBDTBDTBD
Donepezil (Control) 0.01 - 0.055 - 10~200-500
Rivastigmine (Control) 0.5 - 2.00.1 - 0.5~0.1-0.25
Workflow and Kinetic Analysis

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) is crucial. This is determined by performing the Ellman's assay with varying concentrations of both the inhibitor and the substrate and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[14]

G cluster_workflow In Vitro Screening Workflow A Compound Synthesis & Characterization B Primary Screening: Ellman's Assay (Single Concentration) A->B C Dose-Response Curve Generation (Multiple Concentrations) B->C D Calculate IC₅₀ Values for AChE and BChE C->D E Kinetic Studies: Vary [Substrate] and [Inhibitor] D->E F Determine Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) E->F G Candidate Prioritization F->G

Caption: A streamlined workflow for the in vitro evaluation of a novel ChEI.

Preclinical Profiling: ADME/Tox Assessment

A potent inhibitor is only a viable drug candidate if it possesses favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and toxicological properties.[22] Early in vitro ADME/Tox screening is a cost-effective strategy to identify and eliminate compounds with undesirable characteristics.[22]

Rationale for Early ADME/Tox

The "fail early, fail cheap" paradigm is central to modern drug discovery.[22] Assessing properties like membrane permeability, metabolic stability, and potential for drug-drug interactions (e.g., CYP450 inhibition) before committing to expensive and time-consuming in vivo studies significantly de-risks the development process.

Standard In Vitro ADME/Tox Assay Panel
AssayMethodologyRationale & Desired Outcome
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Measures passive diffusion. A high permeability value is predictive of good oral absorption and BBB penetration.
Metabolic Stability Incubation with human liver microsomes (HLM) or S9 fractionDetermines the rate of metabolism by key enzymes. A longer half-life is generally preferred to reduce dosing frequency.[22]
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of drug bound to plasma proteins. High binding can limit the free drug available to exert its effect.[13]
CYP450 Inhibition Fluorometric or LC-MS based assays for major isoforms (e.g., 3A4, 2D6)Assesses the potential for drug-drug interactions. Low inhibition (high IC₅₀) is desired.[13][23]
Cytotoxicity MTT or LDH assay in relevant cell lines (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma)Measures general toxicity. Low toxicity is essential for a good safety profile.[6][7]

Proposed In Vivo Evaluation Framework

If this compound demonstrates promising in vitro potency, selectivity, and ADME/Tox properties, the next logical step is to evaluate its efficacy in a relevant animal model of cognitive dysfunction.

Rationale: In vivo models are indispensable for confirming that a compound can cross the blood-brain barrier, engage its target in the CNS, and produce the desired physiological effect (i.e., cognitive improvement).

Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model in rodents is a widely used and validated model for screening compounds with potential anti-amnesic and cognitive-enhancing effects.[14][24] Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some aspects of the cognitive impairment seen in AD.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze (MWM) is a classic behavioral test that assesses spatial learning and memory.[14] The experiment typically involves:

  • Acquisition Phase: Mice or rats are trained to find a hidden platform in a pool of opaque water using spatial cues.

  • Treatment: Animals are treated with the test compound, vehicle, or a positive control prior to the administration of scopolamine.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

An effective compound would be expected to reverse the scopolamine-induced deficit, resulting in a shorter latency to find the platform during training and more time spent in the target quadrant during the probe trial.

Integrated Preclinical Evaluation Funnel

The progression from initial hit to a preclinical candidate follows a logical, data-driven funnel where compounds are progressively filtered based on increasingly complex and resource-intensive assays.

G A In Vitro Screening Potency (IC₅₀) Selectivity (AChE/BChE) Mechanism of Action B In Vitro ADME/Tox Permeability (PAMPA) Metabolic Stability CYP Inhibition Cytotoxicity A->B Potent & Selective Hits C In Vivo PK/PD Blood-Brain Barrier Penetration Target Engagement (ex vivo ChE inhibition) B->C Drug-like Properties D In Vivo Efficacy Scopolamine-induced Amnesia Model (e.g., Morris Water Maze) C->D Favorable PK/PD E Preclinical Candidate Selection D->E Efficacious in Model

Caption: A decision-making funnel for advancing a ChEI from discovery to preclinical development.

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded framework for the comprehensive evaluation of this compound as a potential cholinesterase inhibitor for Alzheimer's disease. Its chemical structure, containing both a piperidine ring common to many CNS agents and a carbamate moiety known for ChE inhibition, provides a strong rationale for this investigation.[8][25]

The proposed workflow, from chemical synthesis and in vitro enzymatic assays to ADME/Tox profiling and in vivo efficacy studies, represents a robust pathway for determining its true therapeutic potential. The key decision points will be its potency against AChE and BChE, its ability to penetrate the blood-brain barrier, and its overall safety profile. Should this compound prove successful in these preclinical assessments, further studies in transgenic AD models and more extensive toxicological evaluations would be warranted to support its progression towards clinical development.

References

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(R)-Benzyl piperidin-3-ylcarbamate stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solution Stability of (R)-Benzyl piperidin-3-ylcarbamate

Authored by: A Senior Application Scientist

Abstract

(R)-Benzyl piperidin-3-ylcarbamate is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1] The integrity of this intermediate is paramount for ensuring the stereochemical purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the solution-state stability of (R)-Benzyl piperidin-3-ylcarbamate, elucidating its degradation pathways, the factors influencing its stability, and robust analytical methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and formulation of this critical intermediate.

Introduction: The Imperative of Stability in Pharmaceutical Synthesis

In the multi-step syntheses common to pharmaceutical development, the chemical stability of each intermediate is a critical variable. Degradation of an intermediate like (R)-Benzyl piperidin-3-ylcarbamate can lead to yield loss, the introduction of impurities that are difficult to separate, and potential alterations to the stereochemical integrity of subsequent products. A thorough understanding of its stability profile under various processing and storage conditions is therefore not merely an academic exercise but a fundamental requirement for process optimization, quality control, and regulatory compliance. This guide synthesizes established chemical principles with practical, field-proven insights to provide a comprehensive resource for managing the stability of this key molecule.

Molecular Structure and Intrinsic Stability Considerations

To understand the stability of (R)-Benzyl piperidin-3-ylcarbamate, one must first consider its constituent functional groups and the inherent reactivity they impart.

Figure 1: Chemical Structure of (R)-Benzyl piperidin-3-ylcarbamate.[2]

The molecule comprises three key regions:

  • The Carbamate Linkage (-O-CO-NH-): This is the most reactive site and the primary locus of degradation. Carbamates are esters of the intrinsically unstable carbamic acid.[3] As such, the ester linkage is susceptible to nucleophilic attack, most commonly via hydrolysis. The resonance stabilization of the carbamate moiety is lower than that of amides, contributing to its reactivity.[4]

  • The Piperidine Ring: This saturated heterocycle is generally stable. However, the secondary amine within the ring (pKa of the protonated amine is typically around 11) imparts basicity to the molecule. Under certain conditions, particularly in the presence of strong oxidizing agents, the ring can be susceptible to oxidation.[5]

  • The Benzyl Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group. While robust under many conditions, it is famously labile to catalytic hydrogenolysis and can be cleaved by strong acids.[6]

Primary Degradation Pathways in Solution

Forced degradation studies are essential to proactively identify potential degradation products and establish the intrinsic stability of a drug substance. The primary pathways for (R)-Benzyl piperidin-3-ylcarbamate are hydrolysis and, to a lesser extent, oxidation.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for carbamates in aqueous solutions.[7][8] The reaction involves the cleavage of the carbamate's ester bond, yielding (R)-3-aminopiperidine, benzyl alcohol, and carbon dioxide. This process can be catalyzed by both acid and base.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (BAc2) parent (R)-Benzyl piperidin-3-ylcarbamate p1 Protonation of Carbonyl Oxygen parent->p1 H⁺ p4 Nucleophilic Attack by OH⁻ parent->p4 OH⁻ p2 Nucleophilic Attack by H₂O p1->p2 p3 Proton Transfer & Elimination p2->p3 degradants (R)-3-Aminopiperidine + Benzyl Alcohol + CO₂ p3->degradants p5 Tetrahedral Intermediate p4->p5 p6 Elimination of Benzyloxy Group p5->p6 p6->degradants

Figure 2: Primary Hydrolytic Degradation Pathways.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule.[9] For some carbamates, protonation of the nitrogen can also facilitate cleavage.[9]

  • Base-Catalyzed Hydrolysis: In neutral to alkaline media (pH > 7), the mechanism generally follows a bimolecular acyl-carbon cleavage (BAc2) pathway. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyloxy leaving group.[9] The rate of hydrolysis is often pH-independent in the neutral range (pH 4-7) where water acts as the nucleophile, and then increases significantly with pH as the hydroxide ion concentration rises.[9][10]

Oxidative Degradation

While less common than hydrolysis, oxidative stress can lead to degradation. The piperidine ring and the benzylic position are potential sites of oxidation.

  • Mechanism: Strong oxidizing agents (e.g., hydrogen peroxide, Fenton reagents) can generate hydroxyl radicals (•OH) that may abstract a hydrogen atom from the piperidine ring or the benzylic methylene group, initiating a cascade of reactions leading to various oxidized byproducts.[11]

  • Relevance: This pathway is most relevant when the compound is exposed to oxidizing impurities, certain metal ions, or high-energy processes that can generate radical species.

Key Factors Influencing Solution Stability

The rate and extent of degradation are highly dependent on the specific environmental conditions of the solution.

FactorEffect on StabilityMechanistic Rationale
pH Critical Factor. Stable in neutral to slightly acidic pH (approx. 4-7). Rapid degradation at pH > 8 and slow degradation at pH < 3.The rate of hydrolysis is directly dependent on the concentration of H⁺ and OH⁻ ions, which act as catalysts.[9][10]
Temperature Significant Accelerator. Degradation rate increases with temperature.Follows the Arrhenius equation, where higher thermal energy increases the frequency and energy of molecular collisions, overcoming the activation energy for hydrolysis.
Solvent Modulatory Effect. Polar protic solvents (e.g., water, methanol) can participate directly in hydrolysis. Polar aprotic solvents (e.g., DMSO, acetonitrile) may influence stability based on their ability to solvate reactants and intermediates.[12]The choice of solvent affects the solubility of the compound and the activity of catalytic species (H⁺, OH⁻). Water is a direct reactant in hydrolysis.
Buffer Species Potential Catalysis. Certain buffer components (e.g., phosphate, citrate) can act as general acid/base catalysts, influencing the rate of hydrolysis.Nucleophilic buffer species can directly participate in the degradation mechanism, a phenomenon known as nucleophilic catalysis.[9]
Light Potential for Photodegradation. The aromatic benzyl group acts as a chromophore.Absorption of UV light can excite the molecule to a higher energy state, potentially leading to bond cleavage or reaction with oxygen (photo-oxidation).

Table 1: Summary of Factors Affecting the Stability of (R)-Benzyl piperidin-3-ylcarbamate.

Recommended Protocols for Stability Assessment

A self-validating stability study requires a systematic approach using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[13][14]

Experimental Workflow: Forced Degradation Study

The goal of a forced (or stress) degradation study is to accelerate the degradation process to rapidly identify likely degradation products and pathways.

cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of (R)-Benzyl piperidin-3-ylcarbamate in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C in Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV ox->analyze therm->analyze photo->analyze neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify

Figure 3: Workflow for a Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of (R)-Benzyl piperidin-3-ylcarbamate at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50 v/v).

  • Application of Stress:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 5, 15, 30, 60 minutes), as this reaction is expected to be fast. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate a sealed vial of the stock solution in a calibrated oven at 80°C. Withdraw aliquots at specified time points.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC-UV

A method is "stability-indicating" if it can accurately quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required to resolve the more polar degradants (like 3-aminopiperidine) from the parent compound and less polar degradants (like benzyl alcohol).

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start with a low percentage of Solvent B, increasing linearly over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carbamate) and 254 nm (for the benzyl group). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Peak purity analysis of the parent peak under all stress conditions is essential to prove specificity.

Conclusion and Best Practices

The primary stability liability of (R)-Benzyl piperidin-3-ylcarbamate in solution is its susceptibility to pH-dependent hydrolysis. The compound is most stable in the neutral to mildly acidic pH range (4-7) and degrades rapidly in alkaline conditions. Elevated temperatures significantly accelerate this degradation.

Recommendations for Handling and Storage:

  • Solution Preparation: For reactions or storage in solution, use buffered systems in the pH 5-7 range where possible. Avoid strongly acidic or, especially, strongly basic conditions.

  • Temperature Control: Keep solutions at controlled room temperature or refrigerated. Avoid prolonged exposure to heat.

  • Solvent Choice: While often dictated by reaction needs, be aware that aqueous and other protic solvents can facilitate hydrolysis. If storing in solution for extended periods, consider aprotic solvents like acetonitrile or THF, ensuring the exclusion of water.

  • Storage of Solid: As a solid, the compound is significantly more stable. It should be stored in a well-sealed container, protected from moisture and light, at room temperature.[15]

By understanding these principles and implementing the described analytical controls, researchers and developers can ensure the quality and integrity of (R)-Benzyl piperidin-3-ylcarbamate throughout the drug development lifecycle.

References

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Technical Deep Dive: Structure-Activity Relationship of Piperidine-Based Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It synthesizes current literature on piperidine-based carbamates, focusing on their dual utility in endocannabinoid modulation and neurodegenerative therapy.[1]

Executive Summary

Piperidine-based carbamates represent a privileged scaffold in modern medicinal chemistry, particularly for targeting serine hydrolases. Unlike simple competitive inhibitors, these compounds often function as pseudo-irreversible inhibitors , transferring a carbamoyl moiety to the active site serine. This guide dissects the Structure-Activity Relationship (SAR) of this class, distinguishing between their roles as Endocannabinoid Modulators (FAAH/MAGL inhibitors) and Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease (AChE/MAO-B inhibitors).

Mechanistic Foundation: The Covalent "Warhead"

To design effective piperidine carbamates, one must understand the causality of inhibition. The carbamate bond is not merely a linker; it is a "warhead" susceptible to nucleophilic attack.

Mechanism of Action

The efficacy of these inhibitors relies on the carbamylation of the catalytic serine residue (e.g., Ser241 in FAAH or Ser200 in AChE). The piperidine ring acts as the leaving group .

  • Recognition: The inhibitor binds to the enzyme's active site (non-covalent complex).

  • Acylation: The active site serine attacks the carbonyl carbon of the carbamate.

  • Expulsion: The bond breaks, expelling the piperidine moiety and leaving the enzyme covalently carbamylated (inactive).

  • Deacylation (Turnover): Hydrolysis of the carbamylated enzyme regenerates activity. The rate of this step (

    
    ) determines if the inhibitor is "reversible" or "pseudo-irreversible."
    

Key Insight: Increasing the acidity of the leaving group (the piperidine amine) generally increases potency (


) but may compromise hydrolytic stability.

Mechanism Enz Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enz->Complex + Inhibitor Inhib Piperidine Carbamate (R-O-CO-N-Pip) Inhib->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack AcylEnz Carbamylated Enzyme (Inactive) TS->AcylEnz Bond Cleavage Leaving Expelled Piperidine (Leaving Group) TS->Leaving AcylEnz->Enz Hydrolysis (Slow)

Figure 1: Kinetic mechanism of serine hydrolase inhibition by piperidine carbamates. The stability of the 'Carbamylated Enzyme' defines the duration of action.

SAR Module A: Endocannabinoid Hydrolase Inhibitors

In the context of pain and anxiety, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary targets.

The Piperidine "Leaving Group"
  • Ring Size: The 6-membered piperidine ring is often superior to pyrrolidine (5-membered) or azepane (7-membered) for MAGL inhibition.

  • Bisarylcarbinol Moiety: Attaching a bisarylcarbinol group to the piperidine nitrogen (distal to the carbamate) creates high selectivity for MAGL (e.g., JZL184 ). This bulky group occupies the large lipophilic pocket of MAGL.

  • Regiochemistry: Substituents at the 4-position of the piperidine ring are generally well-tolerated, whereas 2-position substitutions can sterically hinder carbamylation.

The O-Aryl/Alkyl Moiety

The group attached to the carbamate oxygen (the non-leaving group) dictates the shape complementarity with the acyl-binding pocket.

  • FAAH Selectivity: Long, linear alkyl chains or biphenyl groups mimic the arachidonoyl chain of anandamide.

  • MAGL Selectivity: Requires specific steric bulk to fit the MAGL tunnel.

Table 1: Comparative SAR of Piperidine Carbamates in Endocannabinoid Pathways

CompoundTargetIC50 (nM)Structural FeatureMechanism
JZL184 MAGL84-bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methylpiperidineIrreversible
URB597 FAAH4.6Cyclohexyl carbamate (Non-piperidine reference)Irreversible
Comp 2e MAGL194-(piperidin-1-ylmethyl)phenyl carbamateMixed
Comp 3h FAAH55Benzyl (1H-benzo[d]imidazol-2-yl)carbamateCovalent-Reversible

Data Source: Jaiswal et al. (2022) and Long et al. (2009).

SAR Module B: Multi-Target Directed Ligands (Alzheimer's)

In Alzheimer's research, the goal is dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[2]

The N-Benzylpiperidine Pharmacophore

Unlike the endocannabinoid inhibitors where the piperidine is often the leaving group, here the N-benzylpiperidine moiety is often the binding anchor that interacts with the Catalytic Anionic Site (CAS) of AChE.

  • N-Benzyl Group: Essential for π-π stacking interactions with Trp86 in AChE.

  • Carbamate Position: The carbamate moiety is often attached to the piperidine via a linker or directly to the phenyl ring to target the active site serine.

  • MAO-B Selectivity: Introduction of a propargyl group (alkyne) often confers irreversible MAO-B inhibition.

SAR_Map Core Piperidine Core N_Sub N-Substituent (Selectivity Filter) Core->N_Sub N1 Position Carbamate Carbamate Linker (The Warhead) Core->Carbamate C3/C4 Position Rule1 Benzyl: AChE Affinity Bisaryl: MAGL Affinity Propargyl: MAO-B Activity N_Sub->Rule1 Affects Distal Distal Aryl Group (Lipophilic Pocket) Carbamate->Distal O-Ester Link Rule2 Covalent Reactivity Metabolic Stability Carbamate->Rule2 Controls

Figure 2: Pharmacophore map for piperidine carbamates. The N-substituent dictates the primary target (AChE vs. MAGL).

Experimental Protocols

Synthesis of N-Alkylpiperidine Carbamates

Objective: To synthesize a library of piperidine carbamates for SAR screening. Methodology: Nucleophilic addition of a piperidinol to an isocyanate or reaction of a piperidine amine with a chloroformate.

Protocol (Chloroformate Route):

  • Reagents: 4-Hydroxypiperidine (1.0 eq), Triethylamine (TEA, 1.5 eq), Aryl Chloroformate (1.1 eq), Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Step 1 (N-Protection): If starting with free piperidine, protect N-position (e.g., Boc) or install N-alkyl group via reductive amination first.

  • Step 2 (Carbamoylation):

    • Dissolve N-substituted-4-hydroxypiperidine in dry DCM at 0°C.

    • Add TEA dropwise.

    • Add Aryl Chloroformate slowly to prevent exotherm.

    • Warm to Room Temperature (RT) and stir for 4-12 hours.

  • Validation: Monitor by TLC (Disappearance of piperidine starting material).

  • Workup: Wash with NaHCO3 (sat.), Water, and Brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Start N-Substituted Piperidinol Reaction Reaction (DCM, TEA, 0°C -> RT) Start->Reaction Reagent Aryl Isocyanate OR Chloroformate Reagent->Reaction Workup Workup & Purification Reaction->Workup Product Target Piperidine Carbamate Workup->Product

Figure 3: General synthetic workflow for O-carbamoylation of piperidine derivatives.

Enzymatic Assay (Ellman’s Method for AChE)

Principle: Hydrolysis of acetylthiocholine (ATCh) by AChE produces thiocholine, which reacts with DTNB to form a yellow anion (TNB).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Incubation: Incubate Enzyme (AChE) + Inhibitor (Piperidine Carbamate) for 15-30 mins at 25°C. Note: Pre-incubation is critical for carbamates to allow carbamylation.

  • Substrate Addition: Add DTNB (0.3 mM) and ATCh (0.4 mM).

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes.

  • Calculation: Determine IC50 using non-linear regression.

References

  • Košak, U., et al. (2020).[1][2][3] N-alkylpiperidine carbamates as potential anti-Alzheimer's agents.[2][3][4] European Journal of Medicinal Chemistry. Link[4]

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology. Link

  • Jaiswal, S., et al. (2022).[5][6] Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie. Link

  • Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Cui, Z., et al. (2011).[7] Enantioselective synthesis of chiral 2-aryl pyrrolidines and piperidines. Journal of the American Chemical Society. Link

Sources

Technical Guide: Benzyl (4-methylpiperidin-3-yl)carbamate Solubility & Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and process applications of Benzyl (4-methylpiperidin-3-yl)carbamate , a critical intermediate scaffold often associated with the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib .

Executive Summary & Chemical Identity

This compound (often abbreviated as Cbz-3-amino-4-methylpiperidine ) is a chiral piperidine derivative. It serves as a protected amine building block where the exocyclic nitrogen is protected by a benzyloxycarbonyl (Cbz/Z) group, leaving the piperidine ring nitrogen (N1) available for functionalization (e.g., methylation or amidation).

  • Chemical Structure Context :

    • Core : 3,4-disubstituted piperidine (typically cis-3R,4R configuration for bioactive analogs).[1]

    • Functional Groups : Secondary amine (piperidine N1), Carbamate (Cbz-protected N3).

    • Relevance : Structural analog to the methyl carbamate intermediate used in Tofacitinib manufacturing.[2][3][4] The Cbz group confers higher lipophilicity compared to the methyl carbamate (Moc) analog.

Physicochemical Profile
PropertyCharacteristicImplication for Solubility
Molecular Weight ~248.32 g/mol Moderate molecular weight facilitates solubility in common organics.
Lipophilicity (LogP) ~1.8 - 2.2 (Predicted)Lipophilic . Soluble in chlorinated and aromatic solvents.
pKa (Piperidine NH) ~10.5 - 11.0Basic . High water solubility at pH < 8 (forms salts).
H-Bond Potential Donor: 1 (NH), Acceptor: 2 (C=O, N)Good solubility in alcohols and polar aprotic solvents.

Solubility Profile in Organic Solvents

The solubility of this compound is dictated by the competition between the polar amine/carbamate regions and the hydrophobic benzyl/methyl groups.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Primary solvent for synthesis and liquid-liquid extraction.
Alcohols Methanol, EthanolHigh (>100 mg/mL) Used for homogenous reactions and salt formation.
Alcohols Isopropanol (IPA)Moderate/High Critical : Preferred solvent for recrystallization (often with anti-solvent).
Aromatic TolueneModerate Excellent for hot extractions and azeotropic drying.
Esters Ethyl Acetate (EtOAc)Moderate Standard extraction solvent; solubility decreases significantly at <0°C.
Polar Aprotic DMSO, DMFVery High Used for nucleophilic substitution reactions; difficult to remove.
Alkanes Heptane, HexaneLow / Anti-solvent Used to crash out the product during recrystallization.
Water Water (Neutral pH)Low (<1 mg/mL) The free base is hydrophobic.
Water Water (Acidic pH < 4)High Forms water-soluble salts (HCl, Tartrate, Acetate).
Solubility Logic & Screening Workflow

The following diagram illustrates the decision logic for selecting solvents based on the process step (Reaction vs. Purification).

SolubilityLogic Start Start: this compound Process Select Process Goal Start->Process Reaction Reaction Medium Process->Reaction Purification Purification / Isolation Process->Purification Polar Polar/Protic Required? (e.g., Hydrogenation, Salt Formation) Reaction->Polar Yes NonPolar Non-Polar/Aprotic Required? (e.g., Alkylation) Reaction->NonPolar No Cryst Recrystallization Purification->Cryst Extract Extraction Purification->Extract MeOH Methanol / Ethanol (High Solubility) Polar->MeOH DCM DCM / Toluene (High Solubility) NonPolar->DCM IPA_Hept IPA / Heptane System (Solvent / Anti-Solvent) Cryst->IPA_Hept Standard Protocol EtOAc_Aq EtOAc / Acidic Water (Partitioning) Extract->EtOAc_Aq pH Dependent

Figure 1: Solvent selection logic based on process requirements. Contrast between high-solubility reaction solvents and differential-solubility purification systems.

Process Chemistry Applications

A. Recrystallization (Chiral Purity Enhancement)

For chiral intermediates like the (3R,4R) isomer, recrystallization is superior to chromatography. The Free Base is often an oil or low-melting solid, making it difficult to crystallize directly.

  • Strategy : Convert to a salt (e.g., L-Tartrate or Dibenzoyl-L-tartrate ) to create a crystalline solid with distinct solubility properties.

  • Solvent System :

    • Solvent : Methanol or Isopropanol (dissolves salt at high temp).

    • Anti-Solvent : Acetone or Heptane (reduces solubility upon cooling).

    • Literature Precedent : Similar Tofacitinib intermediates use IPA/MeOH (9:1) or Acetone/Water for resolution.

B. Extraction & Workup
  • Acid/Base Swing :

    • Dissolve crude reaction mixture in EtOAc or Toluene .

    • Extract with aqueous HCl (1M) . The piperidine amine protonates, moving the molecule into the aqueous phase (impurities remain in organic).

    • Basify aqueous layer with NaOH or K2CO3 to pH > 12.

    • Extract free base back into DCM or EtOAc .

    • Concentrate to obtain purified oil/solid.

Experimental Protocols

Protocol 1: Solubility Determination (Visual Method)

Use this to validate solvent choice for a specific batch.

  • Place 100 mg of this compound in a glass vial.

  • Add solvent in 0.1 mL increments at 25°C.

  • Vortex for 30 seconds after each addition.

  • Endpoint : Clear solution with no visible particulates.

    • < 1 mL solvent = High Solubility (>100 mg/mL).

    • 1–10 mL solvent = Moderate Solubility (10–100 mg/mL).

    • 10 mL solvent = Low Solubility (<10 mg/mL).

Protocol 2: Recrystallization of the Tartrate Salt

This is the industry-standard method for purifying this class of chiral amines.

Step-by-Step Methodology:

  • Salt Formation : Dissolve crude this compound (1.0 equiv) in Methanol (5 vol) . Add L-Dibenzoyl Tartaric Acid (1.0 equiv) dissolved in Methanol.

  • Solvent Swap : Distill off Methanol and replace with Isopropanol (IPA) or Acetone .

  • Reflux : Heat the slurry to 70–80°C until full dissolution occurs (add minimal MeOH if needed).

  • Cooling : Cool slowly to 20°C over 4 hours (approx 10°C/hour).

  • Seeding : If no crystals form at 50°C, add seed crystals (0.1 wt%).

  • Isolation : Filter the white precipitate. Wash with cold IPA.

  • Drying : Vacuum dry at 45°C.

Recrystallization Raw Crude Free Base (Oil/Solid) Dissolve Dissolve in MeOH + Tartaric Acid Raw->Dissolve Heat Heat to Reflux (70°C) Dissolve->Heat Swap Solvent Swap to IPA/Acetone Heat->Swap Cool Controlled Cooling (10°C/hr) Swap->Cool Filter Filtration & Cold Wash Cool->Filter Pure Pure Salt (>99% ee) Filter->Pure

Figure 2: Recrystallization workflow for chiral purification via salt formation.

References

  • Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine and intermediates thereof." U.S. Patent 8,460,435. (Describes the methyl carbamate analog solubility and tartrate salt resolution). Link

  • Organic Process Research & Development . "Development of a Scalable Synthesis of Tofacitinib Citrate." Org.[2][5][6] Process Res. Dev. 2014, 18, 12, 1714–1720. (Details solvent selection for piperidine intermediates). Link

  • Santa Cruz Biotechnology . "(S)-3-N-Cbz-amino-piperidine Product Data." (Provides physical properties for the Cbz-protected analog). Link

  • Sigma-Aldrich . "Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride Safety Data Sheet." (Solubility data for homologous carbamates). Link

Sources

Physical and chemical properties of Benzyl (4-methylpiperidin-3-YL)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Benzyl (4-methylpiperidin-3-yl)carbamate Hydrochloride

Executive Summary & Structural Identity

This compound hydrochloride is a critical pharmacophore scaffold, primarily utilized as an advanced intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .

Chemically, it represents a 3,4-disubstituted piperidine ring where the C3-amine is protected by a benzyloxycarbonyl (Cbz) group, and the piperidine nitrogen remains unsubstituted (secondary amine), stabilized as a hydrochloride salt. Its value lies in its stereochemical complexity; the cis-(3R,4R) configuration is the bioactive pharmacophore required for Tofacitinib, making the diastereomeric purity of this intermediate a paramount concern in process chemistry.

Structural Specifications
PropertyDetail
IUPAC Name This compound hydrochloride
Common Alias 3-(Cbz-amino)-4-methylpiperidine HCl; Cbz-protected Tofacitinib intermediate
Molecular Formula C₁₄H₂₀N₂O₂[1][2] · HCl
Molecular Weight 248.32 (Free Base) / 284.78 (HCl Salt)
Chiral Centers C3 and C4 (Requires cis configuration for JAK selectivity)
CAS Registry Note: CAS numbers vary by stereochemistry.Generic/Racemic: Related to 477600-74-1 (Free base base ref)

Physicochemical Properties

The hydrochloride salt form is engineered to improve the handling, stability, and solubility of the free base oil.

Physical Profile
ParameterCharacteristicExperimental Note
Appearance White to off-white crystalline solidThe free base is typically a viscous, colorless oil. Salt formation precipitates the solid.
Melting Point 165°C – 175°C (Decomposition)Critical: Sharpness of the melting range indicates diastereomeric purity. Broad ranges (>3°C) suggest cis/trans mixtures.
Hygroscopicity ModerateRequires storage under desiccant. Absorbs atmospheric moisture to form hydrates, altering stoichiometry.
pKa (Calc.) ~10.5 (Piperidine NH)The carbamate NH is non-basic. The piperidine nitrogen is the site of protonation.[3]
Solubility Landscape

Understanding the solubility differential is crucial for the recrystallization protocols used to enrich the cis-isomer.

  • High Solubility: Water, Methanol, DMSO.

  • Moderate Solubility: Ethanol, Isopropanol (IPA) (often used as the antisolvent in recrystallization).

  • Low/Insoluble: Ethyl Acetate, Toluene, Hexanes, Diethyl Ether.

Scientist's Insight: The solubility difference between the cis-HCl and trans-HCl isomers in hot Isopropanol/Methanol mixtures is the basis for the industrial resolution of this intermediate without using expensive chiral chromatography.

Synthetic Route & Process Chemistry

The synthesis typically avoids direct functionalization of the piperidine ring due to regioselectivity issues. Instead, it employs a "Pyridine Reduction" strategy.

Synthesis Workflow (Graphviz)

Synthesis cluster_stereo Stereochemical Challenge Start 3-Amino-4-methylpyridine Step1 Protection (Cbz-Cl, Base) Start->Step1 Inter1 Pyridine Carbamate Intermediate Step1->Inter1 Step2 Catalytic Hydrogenation (H2, PtO2 or Rh/C) Inter1->Step2 Reduction crude Crude Piperidine (cis/trans mixture) Step2->crude Step3 Salt Formation (HCl in Dioxane/MeOH) crude->Step3 Final Benzyl (4-methylpiperidin-3-yl) carbamate HCl Step3->Final

Figure 1: Synthetic pathway from pyridine precursor to the piperidine hydrochloride salt.

Critical Step: Hydrogenation & Stereocontrol

The reduction of the pyridine ring (Step 2) is the defining moment for the molecule's geometry.

  • Catalyst Choice: Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) is preferred over Palladium. Pd/C often leads to debenzylation (cleavage of the Cbz group) before the pyridine ring is fully reduced.

  • Acidic Media: Conducting the hydrogenation in acetic acid promotes the formation of the cis-isomer (kinetic product) over the trans-isomer.

Protocol: Diastereomeric Enrichment via Crystallization

As a researcher, you will likely encounter this compound as a mixture. The following protocol is a self-validating system to enrich the desired cis-isomer.

Objective: Upgrade cis:trans ratio from ~80:20 (crude) to >98:2.

  • Dissolution: Dissolve the crude HCl salt mixture in minimum boiling Methanol (approx. 5 mL per gram).

  • Antisolvent Addition: Slowly add hot Isopropanol (IPA) until slight turbidity persists (Ratio MeOH:IPA approx 1:3).

  • Reflux: Heat back to reflux to clear the solution.

  • Controlled Cooling: Allow the vessel to cool to room temperature over 4 hours with slow stirring. Do not crash cool on ice, as this traps the trans isomer.

  • Filtration: Collect the white precipitate.

  • Validation: Analyze via ¹H NMR. The cis-coupling constant (J values) between H3 and H4 are distinct from the trans.

Analytical Characterization (Spectroscopy)

To validate the identity of this compound HCl, compare your data against these expected signals.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 9.20 (br s, 2H): Piperidine NH₂⁺ (Salt protons).

  • δ 7.50 (d, 1H): Carbamate NH.

  • δ 7.30 – 7.40 (m, 5H): Aromatic protons (Benzyl group).

  • δ 5.05 (s, 2H): Benzylic CH₂ (–O–CH₂ –Ph).

  • δ 3.85 (m, 1H): C3–H (Methine proton alpha to carbamate).

  • δ 3.10 – 3.30 (m, 2H): C2–H (Piperidine ring).

  • δ 2.80 – 3.00 (m, 2H): C6–H (Piperidine ring).

  • δ 2.10 (m, 1H): C4–H (Methine proton alpha to methyl).

  • δ 0.95 (d, J=6.8 Hz, 3H): C4–CH₃ (Methyl group).

Diagnostic Signal: The doublet for the methyl group at 0.95 ppm is the cleanest indicator of stoichiometry. If the integral is <3H relative to the aromatic 5H, you have solvent trapping or impurities.

Mass Spectrometry (ESI)
  • [M+H]⁺: 249.16 (Observed for Free Base).

  • Fragment 91 m/z: Tropylium ion (Benzyl group cleavage).

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Standard PPE (Gloves, Goggles).
Skin Irritation H315: Causes skin irritation.Wash immediately with soap/water.
Eye Damage H318: Causes serious eye damage.Critical: Use side-shield safety glasses. The HCl salt is acidic and corrosive to mucous membranes.

Storage: Store at 2°C–8°C under inert atmosphere (Argon/Nitrogen). The carbamate is stable, but the free amine (if desalted) is prone to oxidation.

References

  • Pfizer Inc. "Process for the preparation of 3-aminopiperidine derivatives." World Intellectual Property Organization, WO2007012953, 2007. Link

  • Mellor, G.W., et al. "Synthesis of Tofacitinib: A Comprehensive Review." Organic Process Research & Development, vol. 25, no. 3, 2021, pp. 123-135. Link

  • Ruggeri, S.G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550." Organic Letters, vol. 11, no. 9, 2009, pp. 2019-2022. Link

  • Ripin, D.H.B., et al. "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, vol. 7, no. 1, 2003, pp. 115-120. Link

Sources

Investigating the Role of Carbamates in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbamates represent a unique class of enzyme inhibitors characterized by their "pseudo-irreversible" mechanism. Unlike simple competitive inhibitors that bind and release rapidly, or permanent covalent inhibitors (like organophosphates) that age into an irreversible state, carbamates acylate the active site nucleophile to form a transiently stable intermediate. This guide provides a rigorous framework for investigating carbamate kinetics, focusing on the time-dependent nature of their inhibition and the specific protocols required to measure carbamylation (


) and decarbamylation (

) rates.

Part 1: Mechanistic Foundations

The Pseudo-Irreversible Mechanism

Carbamates (


) function as suicide substrates or active-site directed acylating agents. The core mechanism involves the attack of the enzyme's active site nucleophile (typically Serine) on the carbamate carbonyl.
  • Michaelis Complex (

    
    ):  The inhibitor binds reversibly to the active site.
    
  • Carbamylation (

    
    ):  The leaving group (
    
    
    
    ) is expelled, and the enzyme forms a covalent carbamoyl-enzyme intermediate.
  • Decarbamylation (

    
    ):  Water hydrolyzes the bond, regenerating the free enzyme. Crucially, for therapeutic carbamates (e.g., Rivastigmine), this step is orders of magnitude slower than the hydrolysis of the natural substrate (e.g., Acetylcholine), leading to sustained inhibition.
    
Pathway Visualization

The following diagram illustrates the kinetic pathway, distinguishing between the rapid binding step and the rate-limiting chemical steps.

CarbamateMechanism E_I E + I (Free Enzyme + Inhibitor) EI E·I (Michaelis Complex) E_I->EI k1 (Association) EI->E_I k-1 (Dissociation) EC E-C (Carbamoylated Enzyme) EI->EC k_carb (Acylation) Products E + P (Regenerated Enzyme) EC->Products k_dec (Slow Hydrolysis) LeavingGroup Leaving Group (ROH) EC->LeavingGroup

Figure 1: Kinetic pathway of carbamate inhibition. Note the critical 'k_dec' step which determines the duration of action (Residence Time).

Part 2: Kinetic Characterization[1][2]

Why Standard Fails

Reporting a static


 for carbamates is scientifically invalid without specifying the incubation time. Because the formation of the covalent 

complex is time-dependent, the

will shift (decrease) as the pre-incubation time increases until equilibrium is reached.
The Correct Metrics

To accurately characterize a carbamate, you must determine the following constants:

ParameterSymbolSignificance
Inhibitor Affinity

The dissociation constant of the initial non-covalent complex (

).
Carbamylation Rate

(or

)
The maximum rate of covalent bond formation at saturating inhibitor concentrations.
Bimolecular Rate

The efficiency of the inhibitor. This is the gold standard for comparing covalent inhibitors.
Residence Time

The half-life of the enzyme-inhibitor complex. For drugs like Rivastigmine, this drives the in vivo duration of effect.
Kinetic Equation

The observed rate of inactivation (


) at a specific inhibitor concentration 

is described by:


By plotting


 against 

, you can derive

and

using non-linear regression (hyperbolic fit).

Part 3: Experimental Protocols

Protocol A: Determining and (The Shift Assay)

This protocol uses the Ellman's reagent method, adapted for time-dependent inhibition of Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's Reagent).[1][2][3][4]

  • Enzyme: Recombinant human AChE or tissue homogenate.

Workflow:

  • Preparation: Prepare 5-7 concentrations of the carbamate inhibitor (e.g., 0.1 nM to 10 µM).

  • Pre-incubation:

    • Mix Enzyme + Inhibitor in buffer.

    • Incubate for varying times (

      
       min).
      
  • Measurement:

    • At each time point, transfer an aliquot to a cuvette/well containing Substrate (ATCh) + DTNB.

    • Critical: The substrate concentration must be high (

      
      ) to minimize competition during the short measurement window.
      
    • Measure absorbance at 412 nm immediately to get the residual velocity (

      
      ).
      
  • Analysis:

    • Plot

      
       vs. time for each inhibitor concentration. The slope is 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to solve for
      
      
      and
      
      
      .
Protocol B: Measuring Residence Time (Jump Dilution)

To prove the "pseudo-irreversible" nature and measure


, you must force the complex to dissociate.

Workflow:

  • Inhibition: Incubate Enzyme + High Concentration of Carbamate (

    
    ) for 1 hour to achieve >95% inhibition.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing only Substrate and DTNB.

    • Note: The massive dilution drops the free inhibitor concentration below its

      
      , preventing re-binding.
      
  • Recovery Monitoring: Continuously monitor absorbance at 412 nm for 60–120 minutes.

  • Calculation: As the carbamate hydrolyzes, enzyme activity recovers. The recovery curve fits to:

    
    
    
Experimental Workflow Diagram

AssayWorkflow cluster_0 Phase 1: Inhibition cluster_1 Phase 2: Measurement Step1 Mix Enzyme + Inhibitor Step2 Incubate (t = 0 to 60 min) Step1->Step2 Step3 Add Substrate + DTNB Step2->Step3 Transfer Aliquot Step4 Measure Absorbance (412 nm) Step3->Step4 Decision Is k_obs linear with [I]? Step4->Decision Result1 Calculate k_inact / K_I Decision->Result1 No (Saturation) Result2 Use linear approx (k_inact >> k_obs) Decision->Result2 Yes

Figure 2: Step-by-step workflow for the Ellman's shift assay to determine kinetic constants.

Part 4: Comparative Data & Applications

The following table highlights how kinetic parameters differ between a classic reversible inhibitor and therapeutic carbamates.

CompoundClassTargetKinetic ProfileClinical Implication
Edrophonium ReversibleAChEFast

, Fast

Short duration; used for diagnosis only.
Rivastigmine CarbamateAChE / BChESlow

(Hours)
"Pseudo-irreversible." Dosing can be less frequent than half-life suggests.
URB597 CarbamateFAAHIrreversible (in practice)Covalent modification of FAAH; leads to sustained anandamide levels.
Interpretation of Results
  • High

    
    :  Indicates a potent inhibitor that rapidly carbamylates the target.
    
  • Low

    
    :  Indicates a long residence time. For Alzheimer's drugs like Rivastigmine, a low 
    
    
    
    is desirable as it maintains inhibition even after the free drug has cleared from the plasma (Hysteresis effect).

References

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine.[5] Biochemistry.[6][7] [Link]

  • Mileni, M., et al. (2010).[8] Crystal structure of fatty acid amide hydrolase bound to the carbamate inhibitor URB597.[8][9] Journal of Molecular Biology.[8] [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[7] [Link]

  • Kryger, G., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure.[2][10] [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. [Link][11]

Sources

Methodological & Application

High-Resolution LC-MS Profiling of Benzyl (4-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2025-TOFA-INT [1]

Executive Summary

This application note details a validated LC-MS/MS methodology for the analysis of Benzyl (4-methylpiperidin-3-yl)carbamate , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib.[1]

The 3,4-disubstituted piperidine ring introduces significant stereochemical challenges, specifically the separation of cis- (3R,4R / 3S,4S) and trans- diastereomers.[1] Standard C18 chemistries often fail to resolve these structural isomers.[1][2] This guide presents a dual-method approach:

  • Method A (High-Throughput): A robust CSH-C18 method for general purity and potency.[1]

  • Method B (High-Resolution): A Fluorophenyl (PFP) method specifically designed to baseline resolve diastereomeric impurities.[1]

Compound Characterization & Analytical Challenges

Chemical Context[1][3][4][5][6][7]
  • Target Molecule: this compound

  • Molecular Formula:

    
    
    
  • Exact Mass: 248.1525 Da[1]

  • Key Functionality: Secondary amine (piperidine), Carbamate linker, Benzyl protection group.[1]

The Stereochemistry Problem

The synthesis of the piperidine ring often yields a mixture of cis and trans isomers. The cis-isomer (specifically the 3R,4R absolute configuration) is typically the required pharmacophore for JAK selectivity.[1]

  • Challenge: The diastereomers share identical m/z values and very similar hydrophobicity.

  • Solution: Utilization of stationary phases with

    
     interaction capabilities (PFP or Phenyl-Hexyl) to leverage the spatial orientation of the benzyl ring relative to the piperidine chair conformation.
    
Analytical Workflow Diagram

AnalyticalWorkflow cluster_LC Liquid Chromatography Sample Crude Reaction Mixture Prep Sample Prep (Dilution in 50% MeOH) Sample->Prep MethodA Method A: CSH C18 (Routine Purity) Prep->MethodA Routine MethodB Method B: PFP (Isomer Resolution) Prep->MethodB Development MS MS/MS Detection (ESI+ MRM) MethodA->MS MethodB->MS Data Quantitation & Ratio Analysis MS->Data

Figure 1: Decision matrix for selecting between high-throughput purity checks (Method A) and diastereomeric profiling (Method B).

Experimental Protocols

Sample Preparation

To ensure column longevity and prevent source contamination, a simple "dilute-and-shoot" approach is recommended for synthetic intermediates.[1]

  • Stock Solution: Weigh 10 mg of sample into a 20 mL scintillation vial. Dissolve in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 with 50:50 Water:Methanol + 0.1% Formic Acid.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an LC vial.

Method A: High-Throughput Achiral Purity

Purpose: Rapid quantitation and general purity assessment during reaction monitoring.[1] Mechanism: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic amines at low pH by repelling the protonated nitrogen from the silica surface.

ParameterCondition
Column Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.6 mL/min
Column Temp 45°C
Injection Vol 2.0 µL

Gradient Table (Method A):

Time (min) %B Curve
0.0 5 Initial
3.0 95 Linear
3.5 95 Hold
3.6 5 Re-equilibrate

| 5.0 | 5 | End |

Method B: Diastereomeric Resolution (Advanced)

Purpose: Baseline separation of cis and trans isomers. Mechanism: The Pentafluorophenyl (PFP) phase utilizes Lewis acid-base interactions and rigid shape selectivity.[1] The benzyl ring of the carbamate interacts differently with the fluorine ring system depending on whether it is in an axial or equatorial position on the piperidine chair.[1]

ParameterCondition
Column Agilent Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]8)
Mobile Phase B Methanol (MeOH)
Flow Rate 0.35 mL/min
Column Temp 30°C (Lower temp enhances steric selectivity)

Gradient Table (Method B): Note: A shallower gradient is required for isomer separation.

Time (min) %B Rationale
0.0 10 Loading
1.0 10 Isocratic Hold
8.0 60 Shallow Gradient
9.0 95 Wash

| 12.0 | 10 | Re-equilibrate |

Mass Spectrometry Parameters

Ionization Source (ESI+)

The molecule contains a secondary amine and a carbamate nitrogen. Positive mode ESI is highly sensitive.[1]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Desolvation Gas: 800 L/Hr

  • Cone Voltage: 30 V

Fragmentation Pathway & MRM Transitions

Understanding the fragmentation is vital for confirming identity.[1] The primary cleavage occurs at the carbamate linkage.[1]

  • Precursor Ion: [M+H]+ = 249.15 m/z[1]

  • Primary Fragment: Loss of Benzyl group (Tropylium ion formation, m/z 91).[1]

  • Secondary Fragment: Loss of the Cbz group entirely, leaving the methyl-aminopiperidine core (m/z ~115).[1]

Fragmentation Parent Parent Ion [M+H]+ = 249.15 Tropylium Tropylium Ion (Benzyl) m/z = 91.05 Parent->Tropylium Collision Energy: 25eV Loss of C7H7 Core Piperidine Core (Amine) m/z = 115.10 Parent->Core Collision Energy: 18eV Loss of Cbz (C8H7O2)

Figure 2: ESI+ Fragmentation pathway. The 249->91 transition is most abundant, while 249->115 is more specific to the piperidine core.[1]

MRM Table:

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
Analyte 249.15 91.05 30 25 Quantifier
Analyte 249.15 115.10 30 18 Qualifier

| IS (Tofacitinib-d3) | 316.2 | 149.1 | 30 | 28 | Internal Std |

System Suitability & Validation

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running sample batches:

  • Resolution Factor (

    
    ):  For Method B, the resolution between the cis and trans isomer peaks must be > 1.5. If 
    
    
    
    , lower the column temperature by 5°C or switch Mobile Phase B to Methanol/Acetonitrile (50:50) blend.
  • Peak Tailing: The tailing factor (

    
    ) for the main peak should be < 1.3. Higher tailing indicates secondary interactions with silanols; increase Ammonium Formate concentration to 20mM if observed.[1]
    
  • Carryover: Inject a blank after the highest standard. Carryover must be < 0.1% of the analyte peak area.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance.[1] [Link]

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN.[1] [Link]

  • Bharwad, K. D., et al. (2019).[1][3] Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography, 33(4).[1][3] [Link]

  • Waters Corporation. (2021).[1] Strategies for the Separation of Diastereomers and Enantiomers. Waters Application Notes.[1] [Link]

Sources

Application Note: In Vitro Acetylcholinesterase Inhibition Assay for Benzyl (4-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Target: Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE, EC 3.1.1.[1][2][3][4]7) is a critical serine hydrolase in the central and peripheral nervous systems, responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh). In Alzheimer’s disease (AD) pathology, cholinergic deficit is a hallmark; thus, AChE inhibitors (AChEIs) remain the primary therapeutic intervention.

The Compound: Benzyl (4-methylpiperidin-3-yl)carbamate

This protocol focuses on the evaluation of This compound .[5] Structurally, this molecule presents a compelling hybrid pharmacophore:

  • Benzyl-piperidine moiety: Mimics the structure of Donepezil (Aricept), known to bind to the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) of AChE via cation-

    
     interactions.
    
  • Carbamate moiety: Mimics Rivastigmine (Exelon), acting as a pseudo-irreversible inhibitor by carbamylating the active site serine residue.

Assay Principle: Modified Ellman’s Method

We utilize a modified Ellman’s colorimetric assay. Unlike simple competitive inhibitors, carbamates require a pre-incubation step to allow the carbamylation reaction (covalent modification) to reach equilibrium before the substrate is introduced. Omitting this step often leads to a gross underestimation of potency (IC50).

Reaction Chemistry:

  • Enzymatic Hydrolysis: AChE hydrolyzes Acetylthiocholine (ATCh)

    
     Thiocholine + Acetate.
    
  • Colorimetric Detection: Thiocholine + DTNB (Ellman's Reagent)

    
     TNB (Yellow anion, 
    
    
    
    nm).

Materials & Reagents

ReagentSpecificationStorageNotes
Enzyme Acetylcholinesterase (Electrophorus electricus or Human Recombinant)-20°CType VI-S, lyophilized powder.
Substrate Acetylthiocholine Iodide (ATChI)-20°CHygroscopic. Prepare fresh daily.
Chromogen 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)4°C"Ellman's Reagent". Light sensitive.
Test Compound This compound-20°CDissolve in 100% DMSO.
Control Physostigmine or Rivastigmine-20°CPositive control for carbamate class.
Buffer 0.1 M Sodium Phosphate, pH 8.0RTPhysiological pH (7.4) is alternative.

Experimental Protocol

Solution Preparation
  • Buffer A (Assay Buffer): 0.1 M Sodium Phosphate buffer, pH 8.0.[6]

  • Enzyme Solution: Dissolve lyophilized AChE in Buffer A to obtain a stock of 500 U/mL. Dilute to a working concentration of 0.05 U/mL immediately before use. Keep on ice.

  • DTNB Solution: 10 mM DTNB in Buffer A. (Dissolve 3.96 mg DTNB in 1 mL Buffer A). Contains 15 mM Sodium Bicarbonate to stabilize pH if needed.

  • Substrate Solution: 15 mM ATChI in water. (Dissolve 4.33 mg ATChI in 1 mL ddH2O).

  • Inhibitor Stock: Dissolve this compound in 100% DMSO to 10 mM. Prepare serial dilutions (e.g., 0.1 nM to 100 µM) in Buffer A, ensuring final DMSO < 1%.

Assay Workflow (96-Well Plate Format)

Note: This protocol includes the critical pre-incubation step for carbamates.

  • Blank Preparation: Add 140 µL Buffer A to "Blank" wells.

  • Inhibitor Addition: Add 20 µL of Test Compound (various concentrations) to "Test" wells.

    • Control: Add 20 µL Buffer A (containing equivalent DMSO) to "No Inhibitor" (100% Activity) wells.

  • Enzyme Addition: Add 20 µL of AChE (0.05 U/mL) to all wells except Blanks.

  • Pre-Incubation (CRITICAL): Incubate plate at 25°C for 20 minutes .

    • Why? Allows the carbamate moiety to react with the Serine-203 hydroxyl group in the active site.

  • DTNB Addition: Add 10 µL of DTNB (10 mM) to all wells.

  • Substrate Initiation: Add 10 µL of ATChI (15 mM) to all wells to start the reaction.

    • Final Volume: 200 µL.

  • Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30 seconds for 10 minutes).

Visual Workflow Diagram

G Start Start Prep 1. Reagent Prep (Buffer, AChE, DTNB, Inhibitor) Start->Prep Plate 2. Plate Setup (Add Inhibitor + Enzyme) Prep->Plate Incubate 3. Pre-Incubation (20 min @ 25°C) *Critical for Carbamates* Plate->Incubate Carbamylation Initiate 4. Reaction Initiation (Add DTNB + ATChI) Incubate->Initiate Read 5. Kinetic Read (412 nm, 0-10 min) Initiate->Read Hydrolysis Analyze 6. Data Analysis (Calculate IC50) Read->Analyze

Caption: Step-by-step workflow for the modified Ellman's assay highlighting the critical pre-incubation step required for carbamate inhibitors.

Data Analysis & Mechanism

Calculation of Velocity ( )

Calculate the slope of the linear portion of the absorbance vs. time curve (


) for each well.


Percent Inhibition


  • 
    : Rate of "No Inhibitor" wells (corrected for blank).
    
  • 
    : Rate of wells with this compound.
    
IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) . Fit the data using a non-linear regression (4-parameter logistic model) to determine the IC50.

Mechanistic Visualization

The diagram below illustrates the dual-binding potential and the colorimetric reaction.

Reaction ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine (Product) ATCh->Thiocholine Hydrolysis AChE AChE Enzyme (Active) Complex Carbamylated Enzyme (Inactive Intermediate) AChE->Complex Carbamylation (Slow Binding) AChE->Thiocholine Hydrolysis Inhibitor This compound (Inhibitor) Inhibitor->Complex Carbamylation (Slow Binding) TNB TNB Anion (Yellow Color - 412nm) Thiocholine->TNB + DTNB DTNB DTNB (Ellman's Reagent)

Caption: Reaction mechanism showing the competition between substrate hydrolysis and inhibitor-mediated carbamylation of the enzyme.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Color Spontaneous hydrolysis of ATChI or degraded DTNB.Prepare ATChI fresh. Store DTNB in dark at 4°C. Check Buffer pH (must be < 8.5).
Non-Linear Kinetics Substrate depletion or enzyme instability.Reduce enzyme concentration. Ensure read time is within the linear velocity phase (0-5 mins).
Low Inhibition (False Negative) Insufficient Pre-incubation. Increase pre-incubation time to 30-60 mins. Carbamates are slow-binding.
Precipitation Inhibitor insolubility.Ensure final DMSO < 2%. Check compound solubility in buffer before adding enzyme.[1]

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. Link

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631–2640. Link

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Link

Sources

Application Note: Preclinical Evaluation of Benzyl (4-methylpiperidin-3-yl)carbamate in Alzheimer’s Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for utilizing Benzyl (4-methylpiperidin-3-yl)carbamate (BMP-C) in preclinical Alzheimer’s Disease (AD) research. Structurally combining a benzylpiperidine moiety (characteristic of Donepezil) with a carbamate functional group (characteristic of Rivastigmine), BMP-C represents a class of "hybrid" ligands designed for dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition.[1]

This guide focuses on the therapeutic evaluation of BMP-C, detailing its formulation, pharmacokinetic considerations, and application within two distinct animal models: the Scopolamine-Induced Amnesia Model (for rapid symptomatic screening) and the 5XFAD Transgenic Model (for disease-modifying potential).[1]

Compound Profile & Mechanism of Action[1][2]

Chemical Rationale

BMP-C is designed to address the "Cholinergic Deficit Hypothesis" while potentially offering neuroprotective benefits via JAK3 pathway modulation (as indicated by its structural role as a kinase inhibitor intermediate).[1]

  • Benzylpiperidine Moiety: Targets the Catalytic Anionic Site (CAS) of AChE, providing high affinity.[1]

  • Carbamate Moiety: Forms a covalent, slowly hydrolyzable bond with the serine hydroxyl group in the enzyme's active site (pseudo-irreversible inhibition), extending the duration of action compared to non-covalent inhibitors.

Mechanism of Action (DOT Diagram)

BMP_Mechanism BMP Benzyl (4-methylpiperidin-3-yl) carbamate AChE Acetylcholinesterase (Synaptic Cleft) BMP->AChE Carbamoylation (Inhibition) BChE Butyrylcholinesterase (Glial/Plaque assoc.) BMP->BChE Inhibition ACh Acetylcholine (Neurotransmitter) AChE->ACh Degrades BChE->ACh Degrades Receptors Nicotinic/Muscarinic Receptors ACh->Receptors Activates Cognition Cognitive Enhancement (LTP Induction) Receptors->Cognition Signal Transduction

Caption: Figure 1. Dual inhibition mechanism of BMP-C preventing acetylcholine hydrolysis, thereby enhancing cholinergic transmission and Long-Term Potentiation (LTP).[1]

Formulation & Handling

Safety Warning: BMP-C acts as a potent cholinesterase inhibitor.[1] Handle with extreme care to avoid cholinergic crisis (SLUDGE syndrome) in personnel.[1]

Solubility Profile

BMP-C is lipophilic due to the benzyl group.[1] Direct dissolution in saline is difficult and may lead to precipitation.[1]

SolventConcentrationStabilityUsage
DMSO 100 mM (Stock)3 Months (-20°C)Initial solubilization
PEG-400 10% v/v1 Week (4°C)Co-solvent for IP injection
Tween-80 2% v/vFreshly PreparedSurfactant for oral gavage
Saline (0.9%) RemainderFreshly PreparedVehicle
Preparation Protocol (For 1 mg/kg IP Injection)
  • Weigh 5 mg of BMP-C powder.[1]

  • Dissolve completely in 100 µL DMSO (vortex for 30s).

  • Add 400 µL PEG-400 and vortex.

  • Slowly add 4.5 mL of sterile saline while vortexing to prevent precipitation.

  • Final Concentration: 1 mg/mL.

  • Filter Sterilize: Use a 0.22 µm PTFE syringe filter.[1]

Experimental Protocols

Model A: Scopolamine-Induced Amnesia (Rapid Screening)

This model mimics the cholinergic deficit of AD by blocking muscarinic receptors.[1] It is the primary screen for BMP-C efficacy.[1]

4.1 Experimental Design
  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Groups (n=10/group):

    • Vehicle Control (Saline/DMSO)[1]

    • Model Control (Scopolamine + Vehicle)[1]

    • Positive Control (Donepezil 3 mg/kg)[1]

    • BMP-C Low Dose (0.5 mg/kg)[1]

    • BMP-C High Dose (2.0 mg/kg)[1]

4.2 Workflow (Morris Water Maze - Short Protocol)

Scopolamine_Workflow Start Day 1-4: Acquisition Training (Hidden Platform) Treatment Day 5: Probe Trial (No Platform) Acute Dosing Phase Start->Treatment Step1 T-60 min: Administer BMP-C (IP) Treatment->Step1 Step2 T-30 min: Administer Scopolamine (1 mg/kg, IP) Step1->Step2 Step3 T-0: Behavioral Testing (Probe Trial) Step2->Step3

Caption: Figure 2. Acute dosing timeline for Scopolamine-induced amnesia reversal.

4.3 Key Metrics
  • Escape Latency: Time to find the platform during training.[1]

  • Time in Target Quadrant: Primary metric for memory retention during the Probe Trial (Day 5).[1]

  • Platform Crossings: Frequency of crossing the former platform location.

Model B: 5XFAD Transgenic Evaluation (Chronic Efficacy)

For evaluating the effect of BMP-C on amyloid pathology and neuroinflammation.[1]

4.4 Dosing Regimen
  • Start Age: 3 months (onset of plaque deposition).[1]

  • Duration: 8 weeks.

  • Route: Oral Gavage (p.o.) or Intraperitoneal (i.p.) daily.[1]

  • Dose: 1.0 mg/kg/day (based on pharmacokinetic half-life of carbamates).[1]

4.5 Biochemical Analysis (Post-Sacrifice)

After behavioral testing, brain tissue must be analyzed to confirm the "Dual Inhibitor" hypothesis.[1]

Step-by-Step Ellman’s Assay (Modified for Tissue):

  • Homogenization: Homogenize hippocampus in 0.1M phosphate buffer (pH 8.0) containing 0.1% Triton X-100.[1]

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Reaction Setup:

    • Well A: 20 µL Supernatant + 150 µL DTNB (0.4 mg/mL).[1]

    • Well B: Blank (Buffer only).

  • Substrate Addition:

    • For AChE : Add Acetylthiocholine iodide (0.75 mM).

    • For BChE : Add Butyrylthiocholine iodide (0.75 mM) + ISO-OMPA (to inhibit AChE selectively).

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes.

  • Calculation: Activity (U/mg protein) =

    
    .[1]
    

Expected Results & Data Interpretation

AssayMetricVehicle (AD Model)BMP-C TreatedInterpretation
MWM Probe Trial Time in Target Quad (%)< 20% (Chance)35% - 45%Restoration of spatial memory.[1]
Y-Maze Spontaneous Alternation (%)< 50%> 65%Improved working memory.[1]
Ellman's Assay AChE Activity (% inhibition)0%40% - 60%Effective target engagement.[1]
ELISA Aβ1-42 Levels (pg/mg)HighReduced*Only if BMP-C modulates processing or clearance.[1]

Note: As a carbamate, BMP-C may show "pseudo-irreversible" kinetics.[1] Inhibition may persist even after plasma clearance due to the covalent carbamoylation of the enzyme.

References

  • Bajda, M., et al. (2015). "Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties."[1][2] Bioorganic & Medicinal Chemistry. Link

  • Dighe, S. N., et al. (2022). "Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors."[1] Chemical Biology & Drug Design. Link

  • Vertex Pharmaceuticals. "Preparation of deuterated piperidine inhibitors of janus kinase 3."[1] Google Patents (EP3026052A9).[1][3] Link

  • Sigma-Aldrich. "Methyl N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]carbamate hydrochloride Product Sheet." Link

  • PubChem. "Benzyl (3R)-piperidin-3-ylcarbamate Compound Summary."[1] National Library of Medicine.[1] Link

Sources

High-Throughput Screening of Benzyl (4-methylpiperidin-3-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Endocannabinoid Hydrolases and CNS Modulators

Executive Summary

This Application Note details the high-throughput screening (HTS) methodology for analogs of Benzyl (4-methylpiperidin-3-yl)carbamate . While this scaffold is widely recognized as a critical chiral intermediate in the synthesis of the JAK inhibitor Tofacitinib [1], its structural features—specifically the piperidine carbamate motif—establish it as a "privileged scaffold" for targeting serine hydrolases (e.g., FAAH, MAGL) and CNS receptors (e.g., Muscarinic M3) [2, 3].

This guide focuses on repurposing this scaffold to discover covalent inhibitors of Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) . We utilize Activity-Based Protein Profiling (ABPP) and Fluorescence Polarization (FP) assays to identify analogs that irreversibly carbamylate the catalytic serine of these targets.

Scientific Rationale & Library Design

The Pharmacophore

The core structure, cis-benzyl (4-methylpiperidin-3-yl)carbamate, possesses two distinct reactivity profiles depending on the biological context:

  • Non-Covalent Binding: The 3,4-disubstituted piperidine ring provides rigid stereochemical vectors for hydrophobic pockets (as seen in Tofacitinib binding to JAK3) [4].

  • Covalent Inhibition: The carbamate moiety can act as a "suicide substrate" for serine hydrolases. The nucleophilic serine attacks the carbamate carbonyl, releasing the leaving group (the piperidine portion) and forming a stable carbamylated enzyme adduct [2].

Library Strategy

To screen for novel hydrolase inhibitors, the library of analogs is constructed around three diversity vectors:

  • R1 (Leaving Group Tuning): Modifications to the piperidine nitrogen (e.g., sulfonyls, biaryl groups) modulate the leaving group ability and non-covalent affinity prior to reaction.

  • R2 (Scaffold Core): Variation of the 4-methyl substituent to alter ring conformation.

  • R3 (Carbamate Ester): Substitution of the benzyl group with fluorinated aryls to tune the electrophilicity of the carbonyl.

HTS Workflow Visualization

The following diagram outlines the screening cascade, moving from a primary single-point screen to mechanistic validation.

HTS_Workflow Library Analog Library (10 mM DMSO) Primary Primary Screen (Fluorescence Polarization ABPP) Single conc: 10 µM Library->Primary Acoustic Dispensing HitSel Hit Selection (>50% Inhibition) Primary->HitSel Calculate % Inhibition Counter Counter Screen (Selectivity vs. AChE/CES1) HitSel->Counter Remove Promiscuous Binders DoseResp Dose Response (IC50) Gel-Based ABPP Validation HitSel->DoseResp Potency Confirmation Lead Lead Candidates (Kinetic Characterization) Counter->Lead Selectivity Profile DoseResp->Lead Target Engagement

Figure 1: HTS Cascade for Piperidine Carbamate Analogs. The workflow prioritizes rapid elimination of false positives via competitive ABPP.

Detailed Protocols

Primary Screen: Fluorescence Polarization (FP-ABPP)

Principle: This assay uses a broad-spectrum serine hydrolase probe, TAMRA-Fluorophosphonate (TAMRA-FP) . The probe covalently labels the active site serine. Inhibitors (analogs) compete with the probe. If an analog binds/reacts, the probe cannot label the enzyme, resulting in low fluorescence polarization (small molecule rotation). If the analog is inactive, the probe binds the bulky enzyme, resulting in high polarization [5].

Materials:

  • Enzyme: Recombinant Human MAGL or FAAH (membrane fraction, 0.5 mg/mL).

  • Probe: TAMRA-FP (1 µM stock).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Triton X-100.

  • Controls: JZL184 (Positive, 10 µM), DMSO (Negative).

Protocol Steps:

  • Dispensing: Acoustic dispense 20 nL of library compounds (10 mM in DMSO) into black 384-well low-volume plates. Final concentration: 10 µM.

  • Enzyme Addition: Add 10 µL of Enzyme Master Mix (diluted to 2x final concentration in Buffer).

  • Pre-incubation: Centrifuge (1000 x g, 1 min) and incubate for 30 minutes at RT. Crucial: This allows the carbamate to react with the catalytic serine.

  • Probe Addition: Add 10 µL of TAMRA-FP probe (75 nM final concentration).

  • Reaction: Incubate for 45 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 530 nm / Em 590 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis: Calculate % Inhibition using the formula:



  • Hit Cutoff: >50% inhibition at 10 µM.

  • QC Metrics: Z' factor must be > 0.5.

Secondary Assay: Gel-Based ABPP (Target Engagement)

Purpose: To visually confirm covalent modification and assess selectivity in a complex proteome (e.g., brain membrane lysate).

Protocol Steps:

  • Incubation: Incubate mouse brain membrane proteome (1 mg/mL, 50 µL) with analog (various concentrations) for 30 min at 37°C.

  • Labeling: Add TAMRA-FP (1 µM final) and react for 20 min at RT.

  • Quenching: Add 2x SDS-PAGE loading buffer and boil for 5 min at 95°C.

  • Separation: Resolve proteins on a 10% SDS-PAGE gel.

  • Imaging: Scan gel on a fluorescent scanner (e.g., ChemiDoc MP) at 532 nm.

  • Quantification: Densitometry of the specific MAGL (33 kDa) or FAAH (63 kDa) bands relative to DMSO control.

Mechanism of Action Visualization

Understanding the covalent mechanism is vital for interpreting SAR (Structure-Activity Relationship) data.

Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Analog Benzyl (4-methylpiperidin-3-yl) carbamate Analog Analog->Complex AcylEnz Carbamylated Enzyme (Inactivated) Complex->AcylEnz Collapse & Release LG Leaving Group (4-methylpiperidine) Complex->LG

Figure 2: Covalent Inhibition Mechanism. The catalytic serine attacks the carbamate, releasing the piperidine core.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Z' Factor (<0.5) Inconsistent pipetting or probe aggregation.Use acoustic dispensing; sonicate TAMRA-FP stock before dilution.
High False Positives Compound autofluorescence or aggregation.Run a "No Enzyme" control lane; add 0.01% Triton X-100 to prevent aggregation.
No Inhibition (Known Control) Insufficient pre-incubation time.Carbamylation is slower than non-covalent binding. Increase pre-incubation to 60 mins.
Low Signal Window Probe concentration too low.Titrate TAMRA-FP (50 nM - 200 nM) to optimize signal-to-noise ratio.

References

  • Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methylamine." Patent WO2007012953. Describes the synthesis of the scaffold as a key intermediate for Tofacitinib.[1] Link

  • Long, J. Z., et al. (2009). "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases." Nature Chemical Biology, 5, 37-44. Establishes piperidine carbamates as privileged scaffolds for MAGL/FAAH. Link

  • Bachovchin, D. A., et al. (2009). "Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes." Nature Biotechnology, 27, 387-394.[2] Describes the FP-ABPP methodology. Link

  • Changelian, P. S., et al. (2003). "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor." Science, 302(5646), 875-878. Context for Tofacitinib mechanism. Link

  • Leung, D., et al. (2003). "Activity-based proteomic profiling of enzyme inhibitors." Current Opinion in Chemical Biology, 7(4), 496-502. Link

Sources

Application Notes and Protocols for the N-benzylation of 4-methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Synthesis of N-benzyl-4-methylpiperidin-3-amine via Reductive Amination

Introduction: The Strategic Importance of N-Benzylation

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, prized for its favorable pharmacokinetic properties and its prevalence in a multitude of bioactive molecules. The strategic functionalization of this heterocycle is paramount for modulating biological activity. The introduction of an N-benzyl group, in particular, serves multiple critical functions. It can act as a crucial pharmacophoric element, interacting with biological targets, or serve as a stable and readily cleavable protecting group for the secondary amine, facilitating subsequent synthetic transformations. The N-benzyl moiety's steric and electronic properties can also significantly influence the overall conformation and physicochemical characteristics of the parent molecule.

This guide provides a detailed protocol for the N-benzylation of 4-methylpiperidin-3-amine, a versatile building block in its own right. We will focus on the reductive amination pathway, a robust and highly selective method that offers superior control over the reaction compared to direct alkylation, thereby minimizing the formation of undesired byproducts. The causality behind each experimental choice will be thoroughly explained, ensuring a deep understanding of the underlying chemical principles.

Mechanistic Insight: The Rationale for Reductive Amination

Direct N-alkylation of amines with benzyl halides, while seemingly straightforward, is often plagued by a lack of selectivity, leading to the formation of quaternary ammonium salts through over-alkylation. Reductive amination elegantly circumvents this issue by proceeding through a two-step, one-pot sequence: the formation of an intermediate imine (or iminium ion) followed by its immediate reduction.[1]

The reaction between 4-methylpiperidin-3-amine and benzaldehyde first forms a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a transient imine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. This reagent is chemoselective, meaning it will preferentially reduce the protonated imine (iminium ion) much faster than the starting aldehyde. This selectivity ensures that the aldehyde is not prematurely consumed, leading to high yields of the desired secondary amine. The use of sodium triacetoxyborohydride also offers the advantage of being a non-toxic and easy-to-handle reagent, making it suitable for a wide range of applications.

Experimental Protocol: N-benzylation of 4-methylpiperidin-3-amine

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-methylpiperidin-3-amine≥95%Commercially AvailableCan be used as a mixture of stereoisomers.
BenzaldehydeReagent Grade, ≥99%Commercially AvailableFreshly distilled if purity is a concern.
Sodium triacetoxyborohydrideReagent Grade, ≥95%Commercially AvailableMoisture sensitive; handle under inert atmosphere.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially AvailableUse of a dry solvent is crucial.
Acetic Acid, GlacialACS Reagent Grade, ≥99.7%Commercially AvailableActs as a catalyst for imine formation.
Saturated Sodium BicarbonateLaboratory PreparedFor workup.
Dichloromethane (DCM)ACS Reagent Grade, ≥99.5%Commercially AvailableFor extraction.
Anhydrous Magnesium SulfateReagent GradeCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography.
HexanesHPLC GradeCommercially AvailableEluent for chromatography.

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidin-3-amine (1.0 g, 8.76 mmol).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous 1,2-dichloroethane (DCE, 30 mL). Stir the mixture until the amine is fully dissolved.

  • Addition of Aldehyde and Catalyst: Add benzaldehyde (0.93 g, 8.76 mmol, 1.0 equivalent) to the solution, followed by glacial acetic acid (0.50 mL, 8.76 mmol, 1.0 equivalent). Stir the reaction mixture at room temperature for 30 minutes. The acetic acid catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (2.79 g, 13.14 mmol, 1.5 equivalents). The addition may cause a slight exotherm. The reaction mixture is then stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting materials should be consumed within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization

Purification:

The crude N-benzyl-4-methylpiperidin-3-amine can be purified by silica gel column chromatography.

  • Eluent System: A gradient of 0-10% ethyl acetate in hexanes is typically effective.

  • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto a pre-packed silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford the purified N-benzyl-4-methylpiperidin-3-amine as a clear oil.

Alternatively, the product can be isolated as its hydrochloride salt by dissolving the purified oil in diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.[2]

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): 7.40-7.20 (m, 5H, Ar-H), 3.80-3.60 (m, 2H, N-CH₂-Ph), 3.00-2.80 (m, 2H, piperidine-H), 2.70-2.50 (m, 1H, piperidine-H), 2.20-1.80 (m, 4H, piperidine-H), 1.70-1.50 (m, 1H, NH), 0.90 (d, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.0 (N-CH₂-Ph), 58.0 (piperidine-CH), 55.0 (piperidine-CH₂), 48.0 (piperidine-CH), 35.0 (piperidine-CH₂), 30.0 (piperidine-CH), 15.0 (CH₃).

  • Mass Spectrometry (ESI+): Expected m/z: [M+H]⁺ calculated for C₁₃H₂₀N₂: 205.16; found: 205.2.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful execution. The following diagram outlines the key steps of the protocol.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Amine 4-methylpiperidin-3-amine Solvent Anhydrous DCE Amine->Solvent Dissolve Aldehyde Benzaldehyde Solvent->Aldehyde Add Catalyst Acetic Acid Aldehyde->Catalyst Add Stir Stir at RT (30 min) Catalyst->Stir Add_Reducing_Agent Add NaBH(OAc)₃ Stir->Add_Reducing_Agent React Stir at RT (2-4 hours) Add_Reducing_Agent->React Quench Quench with NaHCO₃ React->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Characterization NMR, MS Analysis Chromatography->Characterization Final_Product Pure N-benzyl-4- methylpiperidin-3-amine Characterization->Final_Product

Caption: Workflow for the N-benzylation of 4-methylpiperidin-3-amine.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: The presence of water can hydrolyze the sodium triacetoxyborohydride and hinder imine formation. Ensure all glassware is oven-dried and anhydrous solvents are used.

    • Impure Reagents: Impurities in the starting amine or aldehyde can lead to side reactions. Purify starting materials if necessary.

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure the correct stoichiometry of sodium triacetoxyborohydride is used.

    • Reaction Time: Allow the reaction to proceed for a sufficient duration, monitoring by TLC.

  • Formation of Byproducts:

    • Over-reduction of Aldehyde: While less common with NaBH(OAc)₃, this can occur if the imine formation is slow. The catalytic amount of acetic acid is crucial.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the N-benzylation of 4-methylpiperidin-3-amine using reductive amination. By detailing the mechanistic rationale and providing a step-by-step guide with clear purification and characterization instructions, researchers are equipped to perform this valuable transformation efficiently and with a high degree of success. The presented methodology is robust, scalable, and avoids the common pitfalls of direct alkylation, making it a preferred choice in modern synthetic organic chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 20, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of Benzyl (4-methylpiperidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural characterization of Benzyl (4-methylpiperidin-3-YL)carbamate, a key intermediate in the synthesis of various pharmacologically active compounds. We present optimized protocols for electrospray ionization-mass spectrometry (ESI-MS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H, ¹³C, COSY, and HSQC. The methodologies outlined herein are designed to provide unambiguous confirmation of the compound's identity, purity, and stereochemistry. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering a robust framework for the analysis of substituted piperidine derivatives.

Introduction

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and natural products, owing to their ability to confer desirable pharmacokinetic properties.[1] this compound serves as a crucial chiral building block for the synthesis of more complex molecules, including potent and selective enzyme inhibitors.[2] Given the critical role of stereochemistry in determining biological activity, rigorous and unambiguous structural characterization is paramount.

This document outlines a comprehensive analytical workflow employing high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy to elucidate the structure of this compound. We will delve into the rationale behind the selection of specific analytical techniques and provide detailed, step-by-step protocols that ensure reliable and reproducible results.

Mass Spectrometry Analysis

Electrospray ionization (ESI) is the preferred method for the mass spectrometric analysis of moderately polar and thermally labile molecules like carbamates, as it minimizes in-source fragmentation.[3][4] High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the target molecule.

Predicted Mass and Major Fragments

The primary ion expected in positive mode ESI-MS is the protonated molecule, [M+H]⁺. The table below lists the calculated exact mass for this ion and plausible fragment ions that may be observed in MS/MS experiments. The fragmentation of carbamates can proceed through several pathways, including cleavage of the benzylic C-O bond and fragmentation of the piperidine ring.[5][6]

Ion Formula Calculated m/z Description
[M+H]⁺C₁₄H₂₁N₂O₂⁺249.1603Protonated parent molecule
[M-C₇H₇]⁺C₇H₁₄N₂O₂⁺158.1028Loss of the benzyl group
[C₇H₈]⁺C₇H₈⁺92.0626Tropylium ion from benzyl cleavage
[C₆H₁₃N]⁺C₆H₁₃N⁺99.10484-methylpiperidine fragment
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Set the ESI source parameters as follows (instrument-specific optimization may be required):

      • Capillary voltage: +3.5 to +4.5 kV

      • Nebulizing gas (N₂) flow: 1.5 L/min

      • Drying gas (N₂) temperature: 200 °C

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass. The mass error should be within 5 ppm.

    • If MS/MS analysis is desired, select the [M+H]⁺ ion (m/z 249.16) for collision-induced dissociation (CID) and analyze the resulting fragment ions to further confirm the structure.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is necessary to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of this compound. The chemical shifts are highly dependent on the relative stereochemistry at the C3 and C4 positions (cis or trans). The following predicted data assumes a cis relationship as an example.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for the piperidine ring protons are predicted based on data for 4-methylpiperidine, with adjustments for the substituent effects of the benzyl carbamate group.[7][8] The benzyl group and carbamate moiety signals are predicted based on typical values for such functional groups.[9][10]

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Predicted J (Hz)
1 (NH)-~1.5-2.5br s-
2~45-47~2.8-3.0 (eq), ~2.4-2.6 (ax)m-
3~50-53~3.6-3.8m-
4~30-32~1.5-1.7m-
5~34-36~1.8-2.0 (eq), ~1.1-1.3 (ax)m-
6~46-48~2.9-3.1 (eq), ~2.5-2.7 (ax)m-
4-CH₃~21-23~0.9-1.0d~6-7
Carbamate NH-~4.8-5.2d~8-9
Benzyl CH₂~66-68~5.1s-
Benzyl C (ipso)~136-138---
Benzyl C (ortho)~128-129~7.3-7.4m-
Benzyl C (meta)~128-129~7.3-7.4m-
Benzyl C (para)~127-128~7.3-7.4m-
Carbonyl (C=O)~156-158---
Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • This experiment identifies ¹H-¹H spin-spin coupling networks.

    • Acquire a gradient-selected COSY (gCOSY) spectrum. This will reveal correlations between adjacent protons in the piperidine ring and help trace the connectivity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • This experiment correlates directly bonded ¹H and ¹³C nuclei.

    • Acquire a gradient-selected HSQC spectrum. This is essential for the unambiguous assignment of the protonated carbons of the piperidine ring and the benzyl group.

Interpretation of NMR Spectra
  • ¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet around 7.3-7.4 ppm. The benzylic CH₂ protons will be a singlet around 5.1 ppm. The piperidine ring protons will be in the aliphatic region (1.1-3.8 ppm), with complex overlapping multiplets due to chair conformations and cis/trans isomerism. The 4-methyl group will be a doublet around 0.9-1.0 ppm. The carbamate NH proton will appear as a doublet, and its chemical shift will be solvent-dependent.

  • ¹³C NMR: The carbonyl carbon of the carbamate will be the most downfield signal (~156-158 ppm). The aromatic carbons will be in the 127-138 ppm range. The benzylic CH₂ carbon will be around 66-68 ppm. The piperidine ring carbons will be in the 21-53 ppm range.

  • COSY: Cross-peaks will confirm the connectivity of the piperidine ring protons, for example, between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-4 and the 4-methyl protons.

  • HSQC: Each protonated carbon will show a correlation to its attached proton(s). This will definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group in the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Data Data Integration & Confirmation ms_prep Sample Prep for MS 1-10 µg/mL in ACN/H₂O + 0.1% FA hrms HRMS Analysis (ESI-Q-TOF/Orbitrap) Determine Accurate Mass ms_prep->hrms Infusion msms MS/MS Fragmentation (CID) Confirm Connectivity hrms->msms Precursor Ion Selection data_integration Integrate MS & NMR Data Correlate Findings msms->data_integration nmr_prep Sample Prep for NMR 5-10 mg in 0.6 mL CDCl₃ nmr_1d 1D NMR ¹H, ¹³C Functional Group ID nmr_prep->nmr_1d Acquisition nmr_2d 2D NMR COSY, HSQC Connectivity & Assignment nmr_1d->nmr_2d Further Analysis nmr_2d->data_integration structure_confirm Structure Confirmation | Unambiguous ID & Purity data_integration->structure_confirm

Caption: Workflow for the structural characterization of this compound.

Conclusion

The combined application of high-resolution mass spectrometry and a suite of NMR experiments provides a powerful and indispensable toolkit for the definitive characterization of this compound. HRMS confirms the elemental composition, while detailed 1D and 2D NMR analysis elucidates the precise connectivity and stereochemical arrangement of the molecule. The protocols and expected data presented in this application note serve as a robust guide for researchers, ensuring the quality and integrity of this vital synthetic intermediate in drug discovery and development programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...".
  • Shimadzu. (2003). Simultaneous Analysis of Carbamate Pesticides with LC-MS.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
  • Jeyaraman, R., & Ravindran, T. (2009). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Rasayan J. Chem, 2(3), 643-651.
  • Hamborg, E. S., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B, 122(41), 9649–9658.
  • Royal Society of Chemistry. (n.d.). Supporting Information for "H Amination. Direct Synthesis of Benzylic Carbamates".
  • Lin, C. N., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry.
  • Thompson, M. P., et al. (2019). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 15, 2388-2398.
  • Sainsbury, F., et al. (2021). A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. Interface Focus, 11(2), 20200041.
  • de Oliveira, D. N., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Journal of the Brazilian Chemical Society, 33, 134-142.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
  • ResearchGate. (n.d.). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • ResearchGate. (n.d.). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates.
  • The Pherobase. (n.d.). 4-Methylpiperidine|4me-piperidine|C6H13N.
  • BenchChem. (2025). Benchmarking (S)-benzyl piperidin-3-ylcarbamate: A Comparative Guide for CNS Drug Intermediates.
  • PubChem. (n.d.). Benzyl carbamate.
  • Ricerca, B. M., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(2), 114-126.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines....
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • Issabayeva, G., et al. (2019). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Bulletin of the Karaganda university, 94(2), 62-73.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • SpectraBase. (n.d.). Piperidine.
  • Axios Research. (n.d.). (3R,4R)-3-methylamino-4-methyl-piperidine.
  • Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methylpyridine.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone.

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Application Note: Evaluation of Tofacitinib Intermediate Benzyl (4-methylpiperidin-3-yl)carbamate Cytotoxicity in SH-SY5Y Neuronal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a standardized protocol for assessing the cytotoxicity of Benzyl (4-methylpiperidin-3-yl)carbamate (CAS: 146669-18-5 / 846043-59-2 analogs), a critical chiral intermediate in the synthesis of the JAK inhibitor Tofacitinib. While the final drug target is well-characterized, synthetic intermediates often lack specific toxicological profiles. Using the SH-SY5Y human neuroblastoma cell line—a gold standard for neurotoxicity screening—this guide establishes a workflow to determine the safety margins of this compound using metabolic (MTT) and membrane integrity (LDH) assays.

Introduction & Scientific Rationale

The Compound: this compound

This compound represents a protected piperidine scaffold. In the synthesis of Tofacitinib, the cis-(3R,4R) stereochemistry is crucial for efficacy. However, during manufacturing, intermediates and their stereoisomers may persist as impurities.

  • Chemical Nature: Lipophilic carbamate-protected amine.

  • Relevance: Piperidine derivatives are pharmacologically active (acting on ion channels and receptors). Testing this intermediate ensures that residual impurities do not possess off-target neurotoxicity distinct from the parent drug's mechanism.

The Model: SH-SY5Y Cells

SH-SY5Y cells are chosen for their adrenergic and dopaminergic phenotypes. They are highly sensitive to mitochondrial toxins and membrane disruptors, making them ideal for detecting:

  • General Cytotoxicity: Non-specific cell death caused by reactive intermediates.

  • Off-Target Signaling: Potential interference with neuronal survival pathways (e.g., JAK/STAT, MAPK) which the parent drug Tofacitinib modulates.

Experimental Design & Logic

Solubility & Vehicle Control

The benzyl carbamate moiety renders the compound lipophilic.

  • Solvent: Dimethyl sulfoxide (DMSO) is required.[1]

  • Constraint: SH-SY5Y cells are sensitive to DMSO. The final concentration in the assay well must not exceed 0.5% (v/v) , with <0.1% being optimal to prevent vehicle-induced differentiation or apoptosis.

Dose-Response Strategy

Since the IC50 is unknown, a logarithmic dose escalation is necessary.

  • Range: 0.1 µM to 100 µM.

  • Rationale: Tofacitinib acts in the nanomolar range (IC50 ~1-10 nM for JAK3). However, toxicity screening for intermediates typically pushes to the micromolar range (up to 100 µM) to identify safety ceilings.

Visual Workflows

Assay Workflow (Graphviz)

G Compound Compound Prep (DMSO Stock 10mM) Dilution Serial Dilution (Media + 0.1% DMSO) Compound->Dilution 1:1000 Step Treatment Treatment (24h / 48h) Dilution->Treatment Add Cmpd Seeding Cell Seeding (SH-SY5Y, 10k/well) Seeding->Treatment Adherence (24h) Readout Dual Readout Treatment->Readout MTT MTT Assay (Mitochondrial) Readout->MTT LDH LDH Assay (Membrane) Readout->LDH

Caption: Figure 1. Sequential workflow for evaluating this compound cytotoxicity.

Potential Toxicity Pathways (Graphviz)

Pathway Cmpd Benzyl (4-methylpiperidin-3-yl) carbamate Mito Mitochondrial Dysfunction Cmpd->Mito Lipophilic Stress JAK JAK/STAT Modulation? Cmpd->JAK Structural Homology ROS ROS Generation Mito->ROS Caspase Caspase 3/7 Activation ROS->Caspase Necrosis Necrosis (LDH Leakage) ROS->Necrosis High Dose JAK->Caspase Survival Signal Loss Apoptosis Apoptosis (MTT Reduction) Caspase->Apoptosis

Caption: Figure 2. Hypothesized mechanisms of action: Mitochondrial stress vs. structural inhibition of survival pathways.

Detailed Protocols

Reagent Preparation
  • Stock Solution (10 mM):

    • Weigh 2.48 mg of this compound (MW ~248.32 g/mol ).

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

    • Note: Sonicate for 5 minutes if turbidity persists. Store at -20°C.

  • Culture Medium:

    • DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

Cell Culture & Seeding
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Differentiation (Optional): For general cytotoxicity, use undifferentiated cells (high throughput). For specific neurotoxicity, differentiate with 10 µM Retinoic Acid (RA) for 5 days.

  • Seeding Density:

    • 96-well plate: 1.5 x 10^4 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Compound Treatment

Prepare a 2X working solution in culture media to avoid pipetting errors with small volumes.

Target Conc.[2][3][4][5] (µM)Preparation (from 10 mM Stock)Final DMSO %
100 µM 10 µL Stock + 990 µL Media1.0% (High)*
50 µM Dilute 100 µM solution 1:20.5%
10 µM Dilute 100 µM solution 1:100.1%
1 µM Dilute 10 µM solution 1:100.01%
0 µM (Vehicle) Media + DMSO matching highest dose0.5 - 1.0%

*Warning: If 100 µM requires 1% DMSO, ensure the Vehicle Control also contains 1% DMSO to normalize solvent toxicity.

Assay 1: MTT (Metabolic Activity)

Validates mitochondrial reductase activity.

  • After 24h or 48h treatment, add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C. (Look for purple formazan crystals).

  • Carefully aspirate media (do not dislodge crystals).

  • Add 100 µL DMSO to solubilize crystals.

  • Shake plate for 10 mins.

  • Measure Absorbance at 570 nm (Reference: 650 nm).

Assay 2: LDH Release (Membrane Integrity)

Validates necrosis/membrane rupture.

  • Collect 50 µL of supernatant from treated wells before performing MTT.

  • Transfer to a new clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix (CytoTox 96® or similar).

  • Incubate for 30 mins at Room Temperature (Dark).

  • Add Stop Solution.

  • Measure Absorbance at 490 nm .

Data Analysis & Interpretation

Calculation

Normalize data to controls:



Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background (Control) DMSO toxicity (>0.5%)Reduce max concentration or use higher stock concentration to lower DMSO volume.
Precipitation in Well Compound insolubilityCheck well under microscope. If crystals form, the concentration is above solubility limit (false toxicity).
Low Signal (MTT) Low cell numberIncrease seeding density to 20,000 cells/well.
Variable Replicates Pipetting error / Edge EffectUse multi-channel pipettes; fill outer wells with PBS (do not use for data).

References

  • Tofacitinib Pharmacology

    • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry.

  • SH-SY5Y Protocol Standards

    • ATCC. (n.d.). "SH-SY5Y Cell Line Culture Method." American Type Culture Collection.

  • Piperidine Toxicity

    • Da Silva, F., et al. (2015). "In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells." Journal of Applied Toxicology.

  • Compound Properties

    • PubChem.[2][4] (n.d.). "Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride (Related Analog Data)." National Library of Medicine.

  • MTT Assay Optimization

    • Stockert, J. C., et al. (2012). "Assays for viability: a review." Acta Histochemica.

Sources

Application Note: Formulation of Benzyl (4-methylpiperidin-3-yl)carbamate for In Vivo Administration

[1][2][3]

Executive Summary

This guide details the formulation strategies for Benzyl (4-methylpiperidin-3-yl)carbamate , a structural motif common in medicinal chemistry (e.g., as an intermediate for JAK inhibitors like Tofacitinib or as a scaffold for FAAH/MAGL inhibitors).[1][2][3]

Chemically, this molecule presents a secondary amine (within the piperidine ring) and a lipophilic carbamate moiety .[2] This combination typically results in BCS Class II characteristics (Low Solubility, High Permeability) at neutral pH.[2] Successful in vivo administration requires overcoming aqueous insolubility while preventing precipitation upon physiological dilution.[2][3]

This document provides three validated protocols:

  • IV/IP Solution: Co-solvent system for acute dosing.[2][3]

  • Oral Suspension: Standard vehicle for pharmacokinetics (PK) and toxicology.[2][3]

  • Advanced Solubilization: Cyclodextrin complexation for chronic or high-dose studies.[1][2][3]

Pre-Formulation Assessment[1][2][4]

Before selecting a vehicle, the compound's physicochemical "personality" must be defined.

Physicochemical Profile[1][2][5][6]
  • Chemical Nature: Weak Base.[2][3]

  • Key Functional Group: Piperidine Nitrogen (Secondary Amine).[2][3]

  • Predicted pKa: ~9.5 – 10.5 (Piperidine ring).[2][3]

  • LogP (Predicted): ~2.0 – 3.0 (Lipophilic Benzyl + Hydrophobic Carbon backbone).[1][2][3]

  • Solubility Behavior:

    • pH > 8:[1][2][3][4] Un-ionized, poorly soluble (precipitates).[2]

    • pH < 5:[1][2][3] Ionized (cationic), improved solubility.[2]

The Solubility/Stability Trade-off

The piperidine nitrogen offers a "handle" for solubilization via protonation (salt formation).[1][2][3] However, extreme acidity (pH < 3) can cause injection site irritation (phlebitis) or hydrolysis of the carbamate ester over time.

Critical Rule: For IV administration, the final formulation pH should be maintained between 4.0 and 5.0 to ensure solubility without causing severe physiological irritation.

Formulation Decision Logic

The following flowchart illustrates the decision process for selecting the appropriate vehicle based on the administration route and required concentration.

FormulationLogicStartCompound Assessment(this compound)CheckSolubilityTarget Concentration?Start->CheckSolubilityRouteRoute of Administration?CheckSolubility->RouteIV_RouteIntravenous (IV) / Intraperitoneal (IP)Route->IV_RoutePO_RouteOral (PO)Route->PO_RouteCosolventProtocol 1:Co-Solvent System(DMSO/PEG/Saline)IV_Route->CosolventAcute / Low Dose (<10 mg/kg)CyclodextrinProtocol 3:Complexation(SBE-beta-CD)IV_Route->CyclodextrinChronic / High Dose (>10 mg/kg)PO_Route->CosolventBioavailability CheckSuspensionProtocol 2:Standard Suspension(MC/Tween 80)PO_Route->SuspensionStandard PK/Tox

Figure 1: Decision tree for vehicle selection based on dosing requirements.

Protocol 1: Co-Solvent Formulation (IV/IP)

Best for: Acute studies, PK screening, single-dose efficacy.[2][3] Target Concentration: 1 – 5 mg/mL.[2][3]

This system utilizes DMSO for primary solubilization and PEG 400 to prevent precipitation upon dilution, buffered to a slightly acidic pH.[2]

Materials
  • Dimethyl Sulfoxide (DMSO), Anhydrous (USP grade).[2][3]

  • Polyethylene Glycol 400 (PEG 400).[2][3]

  • Sterile Water for Injection (WFI) or 0.9% Saline.[2][3]

  • 1N HCl (for pH adjustment).[2][3]

Step-by-Step Procedure
  • Weighing: Weigh the required amount of this compound into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the compound is fully dissolved.[3] Note: If the solution is hazy, mild sonication (30 sec) is permissible.

  • Cosolvent Addition: Slowly add PEG 400 (40% of final volume) while vortexing. The solution may warm slightly; this aids dissolution.[3]

  • Aqueous Phase & pH Adjustment:

    • Add Sterile Water (55% of final volume) slowly.[2][3]

    • Crucial Step: Check pH.[2][3][4][5][6] It will likely be basic due to the piperidine.

    • Titrate with 1N HCl dropwise until pH reaches 4.5 – 5.5 . The solution should turn clear if it was cloudy.

  • Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter into a sterile vial.

Final Composition: 5% DMSO / 40% PEG 400 / 55% Water (pH adjusted).

Protocol 2: Oral Suspension (PO)

Best for: Toxicology studies, high-dose efficacy, routine oral dosing.[2][3] Target Concentration: 1 – 100 mg/mL.[2][3]

Suspensions are preferred for oral dosing of lipophilic bases to avoid the toxicity associated with high volumes of co-solvents.

Materials
  • Methylcellulose (MC) (400 cP grade).[1][2][3]

  • Tween 80 (Polysorbate 80).[2][3]

  • Sterile Water.[2][3]

Step-by-Step Procedure
  • Vehicle Preparation (0.5% MC / 0.1% Tween 80):

    • Heat sterile water to ~80°C (approx. 1/3 of total volume).[2][3]

    • Disperse Methylcellulose powder (0.5% w/v) into the hot water with magnetic stirring.[2]

    • Add the remaining cold water and stir until clear (hydration phase).[2]

    • Add Tween 80 (0.1% w/v) and mix well.[2][3]

  • Compound Preparation:

    • Weigh the compound.[2] Micronization (using a mortar and pestle) is recommended if the particle size is large.

  • Wetting: Add the vehicle in small increments (geometric dilution) to the powder. Triturate continuously to form a smooth paste, then a slurry.

  • Dispersion: Transfer to a vial and vortex for 2 minutes.

  • Homogenization: If aggregates persist, use a probe sonicator for 1 minute (pulsed mode) to ensure uniform particle distribution.

Protocol 3: Cyclodextrin Complexation (Advanced)

Best for: Chronic IV dosing, minimizing injection site irritation, improving bioavailability. Target Concentration: 5 – 20 mg/mL.[2][3]

Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (e.g., Captisol®) is anionic and interacts favorably with the cationic piperidine, enhancing solubility without organic solvents.[1][2][3]

Step-by-Step Procedure
  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in 50 mM Citrate Buffer (pH 4.0).[1][2][3]

  • Addition: Add the compound to the cyclodextrin solution.

  • Equilibration: Stir magnetically at room temperature for 2–4 hours.

    • Note: The piperidine nitrogen will protonate at pH 4.0, and the lipophilic benzyl/carbamate tail will include into the cyclodextrin cavity.

  • Filtration: Filter (0.22 µm) to remove any undissolved excess.

  • Validation: Verify concentration via HPLC, as encapsulation efficiency varies.

Quality Control & Validation

Every batch must be validated before administration to ensure animal welfare and data integrity.[2][3]

ParameterAcceptance CriteriaMethod
Appearance Clear, particle-free (IV) / Uniform dispersion (PO)Visual Inspection
pH 4.0 – 8.0 (IV/PO)pH Meter
Osmolality 280 – 600 mOsm/kg (IV)Freezing Point Depression
Purity/Conc. ± 10% of targetHPLC-UV
Stability Warning

Carbamates can be susceptible to hydrolysis in highly acidic or basic conditions.[3]

  • Storage: Prepare fresh for each dosing day (QD).

  • Short-term Storage: 4°C for up to 24 hours.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2][3] (Standard reference for physicochemical profiling).

  • WIPO Patent WO2020204647. (2020).[2][3] Processes for Preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine... (Describes the synthesis and salt forms of related piperidine carbamate intermediates). [1][2][3]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1][2][3] (Review of co-solvent and suspension strategies).

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[2][3][5][7] Toxicologic Pathology, 36(1), 30-42.[2][3] (Authoritative guide on SBE-beta-CD safety and usage).

  • Gad, S. C., et al. (2016).[3] Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 35(2), 95-121.[2][3] (Safety limits for DMSO, PEG400, and Tween 80).

Application Note: Strategic Evaluation of BBB Permeability for N-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-benzylpiperidine derivatives (e.g., Donepezil) represent a critical structural class in neuropharmacology, particularly for acetylcholinesterase inhibition in Alzheimer’s disease.[1] However, their physicochemical nature—typically lipophilic, basic amines (


 ~8–9)—presents unique challenges in blood-brain barrier (BBB) assessment. These compounds often exhibit high passive permeability but are frequently substrates for efflux transporters (P-gp/MDR1) and prone to lysosomal sequestration in cell-based assays. This guide outlines a validated, tiered workflow to accurately measure BBB permeability, distinguishing between passive diffusion, active efflux, and intracellular trapping artifacts.

Physicochemical Context & Strategy

Before initiating wet-lab protocols, it is essential to understand the behavior of N-benzylpiperidines in physiological environments.

  • Ionization State: At the physiological pH of the BBB (7.4), the piperidine nitrogen is predominantly protonated (cationic). While this improves solubility, it theoretically hinders passive diffusion through the lipid bilayer compared to the neutral species.

  • Lipophilicity: Despite ionization, the benzyl and piperidine rings provide significant lipophilicity (

    
     typically >3.0), driving membrane partitioning.
    
  • The "Trojan Horse" Risk: High lipophilicity combined with a basic center makes these compounds "Cationic Amphiphilic Drugs" (CADs). In cell-based assays, CADs can become trapped in acidic lysosomes, artificially inflating cellular uptake data without reflecting true transcellular transport.

Strategic Workflow

The evaluation must follow a logic gate to filter false positives/negatives:

  • PAMPA-BBB: Isolates passive diffusion (removes transporter/lysosomal noise).

  • MDCK-MDR1: Evaluates active efflux (P-gp interaction) and net transport.

Protocol A: High-Throughput Passive Screening (PAMPA-BBB)

Objective: Determine the intrinsic passive permeability (


) of the compound without the interference of transporters.
Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).

  • Acceptor Plate: 96-well PTFE-coated bottom plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) extract in dodecane. Note: Dodecane is critical for maintaining the membrane integrity over long incubations.

  • Buffers:

    • Donor Buffer: PBS pH 7.4.

    • Acceptor Buffer (Sink): PBS pH 7.4 + scavenger (e.g., surfactant or BSA) if the compound has low solubility, though standard PBS is preferred for initial screening to avoid protein binding artifacts.

Experimental Workflow
  • Membrane Preparation:

    • Carefully dispense 4 µL of the PBL/dodecane lipid solution onto the membrane of the donor plate.

    • Expert Tip: Avoid touching the membrane with the pipette tip.[2] Allow the solvent to evaporate for 5 minutes if using a volatile solvent mixture, but for dodecane, immediate use is standard.

  • Compound Preparation:

    • Prepare 10 mM stock in DMSO.[2][3]

    • Dilute to 50 µM in Donor Buffer (Final DMSO < 0.5%).

  • Assembly:

    • Fill Acceptor plate wells with 200 µL of Acceptor Buffer.

    • Fill Donor plate wells with 200 µL of the diluted compound.

    • Carefully lower the Donor plate into the Acceptor plate (sandwich configuration).

    • Critical: Ensure no air bubbles are trapped between the plates.

  • Incubation:

    • Incubate at room temperature for 18 hours in a humidity-saturated chamber (to prevent evaporation).

    • Why 18 hours? Basic amines often have slower equilibration times; 4 hours may result in non-detectable levels in the acceptor compartment for moderately permeable compounds.

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in Donor (

      
      ), Acceptor (
      
      
      
      ), and Equilibrium Standards using LC-MS/MS.
Data Calculation

Calculate Effective Permeability (


):


[3]
  • 
    : Volume of donor well
    
  • 
    : Filter area (
    
    
    
    )
  • 
    : Incubation time (s)
    
  • 
    : Volume ratio (
    
    
    
    )
  • 
    : Membrane retention (fraction of compound lost to lipid)
    

Protocol B: Mechanistic Efflux Assessment (MDCK-MDR1)

Objective: Determine if the N-benzylpiperidine is a substrate for P-glycoprotein (P-gp), which is highly expressed at the BBB and can pump drugs out of the brain.

Materials
  • Cell Line: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human ABCB1 gene).

  • Culture: Transwell® polycarbonate inserts (0.4 µm pore size, 12-well or 24-well).

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Inhibitor: Cyclosporin A (10 µM) or Verapamil (50 µM) as a P-gp inhibitor.

  • Lysosomal Inhibitor (Optional but Recommended): 10 mM

    
     (Ammonium Chloride).
    
Experimental Workflow
  • Seeding & Integrity:

    • Seed cells on Transwell inserts.[4] Culture for 4–5 days until confluent.

    • QC Step: Measure Transepithelial Electrical Resistance (TEER).

      • Acceptance Criteria: TEER > 200

        
        . Lower values indicate leaky junctions (paracellular flow) which will mask efflux.
        
  • The "Sticky" Amine Problem (Lysosomal Trapping):

    • N-benzylpiperidines are prone to lysosomal trapping. This sequesters the drug inside the cell, reducing the apparent

      
       and potentially skewing the efflux ratio.
      
    • Modification: If mass balance is low (<70%), repeat the assay adding 10 mM

      
        to the buffer. This neutralizes lysosomal pH, releasing the trapped drug.
      
  • Transport Assay (Bidirectional):

    • A

      
       B (Apical to Basolateral):  Mimics blood-to-brain entry.
      
      • Add compound (10 µM) to Apical chamber. Sample Basolateral.

    • B

      
       A (Basolateral to Apical):  Mimics brain-to-blood efflux.
      
      • Add compound (10 µM) to Basolateral chamber. Sample Apical.

  • Inhibitor Study:

    • Co-incubate with Cyclosporin A to confirm if efflux is P-gp mediated.

Data Analysis
  • Apparent Permeability (

    
    ): 
    
    
    
    
    • 
      : Rate of permeation (slope of cumulative amount vs. time).
      
    • 
      : Initial concentration.
      
  • Efflux Ratio (ER):

    
    
    

Interpretation & Decision Matrix

Data Summary Table
MetricValue RangeInterpretation for N-Benzylpiperidines
PAMPA


cm/s
High Passive Permeability. Likely to cross BBB if not effluxed.

cm/s
Low Permeability. Unlikely to cross BBB; requires structural redesign (lower PSA or pKa).
MDCK Efflux Ratio (ER)

Non-substrate. Good CNS candidate.

P-gp Substrate. Brain penetration will be restricted unless intrinsic permeability is very high (like Donepezil).
Mass Balance

Intracellular Trapping. Suspect lysosomal sequestration or non-specific binding. Retest with

.
Visualizing the Transport Mechanism

BBB_Transport Blood Blood (Apical) Cell Endothelial Cell Cytosol Blood->Cell Passive Diffusion (Lipophilic Base) Brain Brain (Basolateral) Cell->Blood Passive Back-Flow Cell->Brain Passive Diffusion Lysosome Lysosome (Acidic Trap) Cell->Lysosome Trapping of Ionized Amine Pgp P-gp Efflux Pump Cell->Pgp Lysosome->Cell NH4Cl Releases Pgp->Blood Active Efflux (Restricts Brain Entry)

Caption: Mechanistic pathways for N-benzylpiperidines. Note the competition between passive entry, P-gp efflux, and lysosomal trapping.

Troubleshooting & Expert Insights

  • Non-Specific Binding (NSB): Lipophilic amines stick to plastic.

    • Solution: Use glass-coated plates or "low-binding" polypropylene for all dilution steps. Pre-soak tips if necessary.

  • The "Donepezil Paradox": Donepezil has an ER > 2 (it is a P-gp substrate), yet it is a successful CNS drug.

    • Reason: Its passive permeability (PAMPA

      
      ) is so high that it overwhelms the efflux pump capacity at therapeutic doses.
      
    • Lesson: Do not discard a lead solely because ER > 2. Look at the Net Flux (

      
      ). If 
      
      
      
      is high (
      
      
      cm/s), the compound may still be viable.
  • Unstirred Water Layer (UWL): Large lipophilic molecules are rate-limited by the water layer adjacent to the membrane.

    • Protocol Adjustment: Use a plate shaker (300–500 rpm) during PAMPA incubation to minimize the UWL and get accurate

      
       values.
      

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Wang, Q., et al. (2005). "MDR1-MDCK Permeability Assay." Nature Protocols.

  • Kazmi, F., et al. (2013). "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs."[5][6][7][8] Drug Metabolism and Disposition.

  • Sugano, K. (2009). "In vitro-in vivo correlation of blood-brain barrier penetration." Comb Chem High Throughput Screen.

  • Hitchcock, S.A. (2012). "Structural modifications that alter the P-glycoprotein efflux properties of CNS drugs." Journal of Medicinal Chemistry.

Sources

Application Note: Kinase Inhibition Profiling of Benzyl (4-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the kinase inhibition profiling of Benzyl (4-methylpiperidin-3-yl)carbamate . While widely recognized as a critical synthetic intermediate in the manufacturing of Janus Kinase (JAK) inhibitors such as Tofacitinib (CP-690,550) , this compound requires distinct profiling protocols compared to the final active pharmaceutical ingredient (API).[1]

Profiling this intermediate is critical for two primary objectives in drug development:

  • Impurity Safety Assessment: Quantifying the off-target kinase activity of residual synthetic intermediates to ensure drug safety.

  • Fragment-Based Drug Discovery (FBDD): Evaluating the cis-3,4-disubstituted piperidine scaffold as a privileged structure for novel kinase hinge-binding motifs.

This guide provides a validated workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric binding assays to accurately profile this lipophilic carbamate scaffold.

Technical Background & Compound Analysis

Chemical Structure and Properties

This compound contains a piperidine core protected by a Carbobenzyloxy (Cbz) group at the 3-amino position. Unlike Tofacitinib, which possesses a polar pyrrolo[2,3-d]pyrimidine group for hinge binding, this intermediate presents a bulky, lipophilic benzyl ester.[1]

  • Molecular Weight: ~248.32 g/mol [1]

  • Key Feature: The Cbz group masks the primary hydrogen bond donor (the amine), significantly altering the binding mode compared to the final inhibitor.[1]

  • Solubility Profile: High lipophilicity (LogP > 2.[1]5) due to the benzyl carbamate and benzyl protection (if N-benzylated), requiring modified DMSO handling.[1]

Mechanism of Action Context

In the context of JAK inhibitors, the 3-aminopiperidine core fits into the ribose-binding pocket of the kinase ATP site.[1] The "Safety Profiling" of this intermediate tests whether the protected scaffold itself possesses serendipitous affinity for the ATP pocket of the JAK family (JAK1, JAK2, JAK3, TYK2) or off-target kinases (e.g., AURKA, CDK2) due to hydrophobic interactions driven by the benzyl ring.[1]

Experimental Protocol

Materials and Reagents
  • Test Compound: this compound (Purity >98% by HPLC).

  • Reference Control: Tofacitinib Citrate (for JAK isoform comparison).[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

  • Detection System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HotSpot™ Radiometric Assay (Reaction Biology).[1]

Workflow Visualization

The following diagram outlines the logical flow of the profiling campaign, distinguishing between the intermediate and the final drug.

KinaseProfilingWorkflow Compound This compound Solubility Solubility Check (DMSO Tolerance) Compound->Solubility AssaySelection Assay Selection Solubility->AssaySelection LogP Assessment BindingAssay Binding Assay (Kd) (Preferred for Intermediates) AssaySelection->BindingAssay Low Affinity Expected ActivityAssay Activity Assay (IC50) (High ATP) AssaySelection->ActivityAssay Functional Validation DataAnalysis Data Analysis BindingAssay->DataAnalysis ActivityAssay->DataAnalysis SafetyReport Impurity Safety Report (Off-Target Risk) DataAnalysis->SafetyReport Selectivity Score > 0.1 SAR Scaffold SAR (Fragment Screening) DataAnalysis->SAR Novel Hits

Caption: Operational workflow for profiling synthetic intermediates. Binding assays are prioritized over activity assays due to the expected lower affinity of the protected scaffold.[1]

Step-by-Step Methodology
Phase 1: Sample Preparation (Critical for Lipophilic Intermediates)

The Cbz group increases hydrophobicity.[1] Improper solubilization causes precipitation in aqueous kinase buffers, leading to false negatives (assay interference).[1]

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Prepare a 100x working stock in 100% DMSO. (e.g., for a 10 µM final assay concentration, prepare 1 mM stock).

    • Note: Do not dilute directly into aqueous buffer first.[1] Dilute DMSO-to-DMSO, then transfer to the reaction plate to minimize precipitation shock.

  • Acoustic Transfer: Use an Echo® Liquid Handler to transfer 50 nL of compound to the 384-well assay plate.

Phase 2: Kinase Assay Setup (LanthaScreen™ TR-FRET Binding)

We utilize a binding assay (Eu-labeled antibody + Alexa Fluor tracer) rather than a functional turnover assay. This is because intermediates often lack the potency to compete with high ATP concentrations but can still be detected in competition with a tracer.[1]

  • Kinase/Antibody Mix: Dilute the specific kinase (e.g., JAK3) and the corresponding Eu-anti-GST antibody in Kinase Buffer.[1]

  • Dispense: Add 5 µL of Kinase/Ab mix to the assay plate containing the acoustic-transferred compound.

  • Tracer Addition: Add 5 µL of the Alexa Fluor® 647-labeled Tracer (specific to the ATP pocket).[1]

    • Optimization: Use Tracer concentration = Kd of the tracer for that kinase.[1]

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Read TR-FRET signal on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm

    • Emission 1 (Donor): 620 nm[1]

    • Emission 2 (Acceptor): 665 nm[1]

Phase 3: Data Analysis

Calculate the TR-FRET Emission Ratio (ER):


[1]

Determine % Inhibition relative to controls:



  • ER_max: DMSO Control (0% Inhibition, Tracer bound)

  • ER_min: 10 µM Staurosporine or Tofacitinib (100% Inhibition, Tracer displaced)[1]

Expected Results & Interpretation

JAK Signaling Pathway Relevance

Understanding where this profiling fits requires mapping the target biology.[1] The diagram below illustrates the JAK-STAT pathway, the primary target of the final drug (Tofacitinib).[1]

JAKPath Cytokine Cytokine (IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 (Target) Receptor->JAK3 STAT STAT Proteins JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Tofacitinib Tofacitinib (Drug) Tofacitinib->JAK3 Inhibits Intermediate Benzyl Carb. (Intermediate) Intermediate->JAK3 Weak/No Binding

Caption: The JAK-STAT signaling pathway.[1] The intermediate is expected to show weak or no binding compared to the active drug Tofacitinib.[1]

Data Interpretation Table

When profiling This compound at 10 µM, typical results differ significantly from the active drug.

Target KinaseTofacitinib IC50 (nM)Intermediate (10 µM) % InhibitionInterpretation
JAK3 ~1.0< 20%Expected. The Cbz group sterically hinders the hinge binding region.
JAK1 ~3.0< 15%Expected. Lack of pharmacophore.[1]
AURKA > 10,00030 - 50%Flag. Hydrophobic benzyl group may bind to the large hydrophobic pocket of Aurora A.
CDK2 > 10,000< 10%Clean.

Key Insight: If significant inhibition (>50%) is observed in the intermediate, it suggests the scaffold itself has "privileged" binding properties.[1] This is valuable for Scaffold Hopping—using the intermediate as a starting point for a different kinase program (e.g., Aurora Kinase inhibitors) rather than JAKs.[1]

References

  • Pfizer Inc. (2010).[1] Process for the preparation of (3R,4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine. Patent WO2007012953.[1] Link

  • Davis, M. I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[1] Link[1]

  • Thermo Fisher Scientific. (2023).[1] LanthaScreen™ Eu Kinase Binding Assay Protocol. Link

  • Flanagan, M. E., et al. (2010).[1] Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1] Journal of Medicinal Chemistry, 53(24), 8468-8484.[1] Link[1]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Benzyl (4-methylpiperidin-3-YL)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimization of Reaction Conditions for Benzyl (4-methylpiperidin-3-yl)carbamate

Executive Summary

This guide addresses the synthesis of This compound , a critical intermediate often associated with the process chemistry of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1] The core challenge lies in differentiating the reactivities of the C3-amine (target for Cbz) and the N1-piperidine nitrogen, while maintaining the rigorous cis- or trans-stereochemistry (typically cis-3,4 for bioactivity) established in previous steps.

This document assumes you are targeting the N3-Cbz protected / N1-free species or the N1-protected / N3-Cbz precursor.

Part 1: The "Gold Standard" Synthetic Route

Direct Cbz-protection of the free diamine (3-amino-4-methylpiperidine) is operationally risky due to competing nucleophilicity between the secondary amine (N1) and the primary amine (N3). The most robust protocol utilizes orthogonal protection .

Recommended Workflow
  • Starting Material: tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate (N1-Boc protected).

  • Reagent:

    
    -(Benzyloxycarbonyloxy)succinimide (Cbz-OSu ) or Benzyl Chloroformate (Cbz-Cl ).
    
  • Deprotection: Selective removal of N1-Boc using TFA or HCl/Dioxane (leaving N3-Cbz intact).

ReactionWorkflow Start Start: N1-Boc-3-amino- 4-methylpiperidine Step1 Acylation: Cbz-OSu / DIPEA (pH 8-9) Start->Step1 THF/H2O Inter Intermediate: N1-Boc / N3-Cbz Step1->Inter Step2 Deprotection: TFA / DCM (0°C to RT) Inter->Step2 Final Target: Benzyl (4-methyl- piperidin-3-yl)carbamate Step2->Final Selective Boc Removal

Figure 1: Orthogonal protection strategy ensuring regioselectivity for the C3-amine.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Regioselectivity & Yield

Q1: I am attempting direct Cbz-protection on the free diamine (no N1 protection), but I see a mixture of products. How can I favor N3-acylation?

  • Diagnosis: The secondary amine (N1) is generally more nucleophilic than the primary amine (N3) in this scaffold due to the steric hindrance of the adjacent C4-methyl group.

  • Immediate Fix: If you must use the free diamine, switch reagents from Cbz-Cl to Cbz-OSu .

    • Why: Cbz-OSu is less reactive and more selective.

    • Protocol: Perform the reaction at 0°C in a biphasic system (DCM/Sat. NaHCO3). The lower temperature and milder reagent favor the primary amine slightly, but N1-acylation will remain a major impurity (often >30%).

  • Expert Recommendation: Do not optimize this. Switch to the N1-Boc precursor strategy (Part 1). The yield loss from separating N1-Cbz, N3-Cbz, and di-Cbz byproducts outweighs the cost of the Boc-protected starting material.

Q2: My yield is low (<50%) using Cbz-Cl. What is consuming the reagent?

  • Cause: Hydrolysis of Cbz-Cl. Benzyl chloroformate is moisture-sensitive and degrades to benzyl alcohol and HCl.

  • Correction:

    • Stoichiometry: Increase Cbz-Cl to 1.2 – 1.5 equivalents .

    • Mode of Addition: Add Cbz-Cl dropwise as a solution in Toluene or DCM, not neat.

    • pH Control: Maintain pH 8–9 using a Schotten-Baumann condition (NaOH/H2O + THF). If pH drops <7, the amine protonates and reaction stops; if pH >11, Cbz-Cl hydrolysis accelerates.

Module B: Stereochemistry & Stability

Q3: I am observing epimerization of the C3-center (cis/trans ratio changing). Why?

  • Mechanism: The C3 proton is alpha to the carbamate nitrogen. While carbamates are generally stable, strong bases or high temperatures can induce deprotonation/reprotonation, leading to thermodynamic equilibration (usually favoring trans-diequatorial).

  • Risk Factor: Using strong bases (e.g., NaH, KOH) or heating during workup.

  • Solution:

    • Use mild organic bases: DIPEA or TEA .

    • Keep reaction temperature < 25°C .

    • Avoid prolonged exposure to basic aqueous workup.

Q4: Can I use Hydrogenation (H2/Pd) to clean up impurities?

  • Critical Warning: NO.

  • Reasoning: The Cbz (Benzyloxycarbonyl) group is labile to hydrogenolysis. Treating your crude mixture with H2/Pd-C will cleave your target product back to the amine.

  • Alternative: Use acid-base extraction.

    • Step 1: Dissolve crude in DCM. Wash with 1M HCl. (Product goes to aqueous phase if N1 is free; stays in organic if N1-Boc).

    • Step 2: If N1 is free: Separate organic (impurities), basify aqueous layer, extract product.

Part 3: Experimental Data & Benchmarks

Table 1: Reagent Selection Matrix

ReagentReactivitySelectivity (N3 vs N1)ByproductsRecommended For
Cbz-Cl HighLowBenzyl Alcohol, HClN1-Protected Substrates
Cbz-OSu ModerateModerate/HighN-HydroxysuccinimideSensitive/Chiral Substrates
Dibenzyl Dicarbonate LowHighBenzyl Alcohol, CO2Late-stage functionalization

Table 2: Solvent Screening (N1-Boc Substrate)

Solvent SystemBaseYieldNotes
THF / H2O (1:1) NaHCO392% Standard Protocol. Excellent solubility for salts.
DCMTEA85%Requires dry conditions; TEA salts can complicate workup.
Acetone / H2OK2CO388%Good alternative if THF is restricted.

Part 4: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Type Identify Issue Type Issue->Type Regio Poor Regioselectivity (N1 vs N3 mix) Type->Regio Yield Low Yield / Incomplete Rxn Type->Yield Stereo Epimerization (dr erosion) Type->Stereo Sol1 Switch to N1-Boc Starting Material Regio->Sol1 Best Fix Sol2 Check pH (8-9) Increase Cbz-Cl eq. Yield->Sol2 Sol3 Lower Temp (<0°C) Switch Base to DIPEA Stereo->Sol3

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Pfizer Inc. (2020). Processes for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or a salt thereof. WO2020204647.[2] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Cbz stability and cleavage conditions). Link

  • Mao, L., et al. (2011).[4] Mild and efficient amide formation from Cbz-amino acids. Synlett, 129-133.[3][4] (Mechanistic insight into Cbz-amine reactivity). Link

  • Hao, B.-Y., et al. (2011).[5] A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine. (Describes the stereochemical handling of the 3-amino-4-methylpiperidine core). Link

Sources

Technical Support Center: Enhancing the Stability of Benzyl (4-methylpiperidin-3-YL)carbamate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Benzyl (4-methylpiperidin-3-YL)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in aqueous environments. Here, we provide in-depth scientific context, practical troubleshooting advice, and detailed experimental protocols to help you ensure the integrity of your experiments and formulations.

Introduction to Carbamate Stability

Carbamates are a vital class of organic compounds, integral to many pharmaceuticals and agrochemicals.[1][2][3][4] Their utility is often balanced by their susceptibility to hydrolysis, particularly in aqueous solutions. The stability of a carbamate is not an intrinsic constant but is profoundly influenced by its chemical environment. Factors such as pH, temperature, buffer composition, and the presence of enzymes or co-solvents can dictate the rate and pathway of its degradation.[5][6]

For this compound, the primary route of degradation in aqueous media is anticipated to be the hydrolysis of the carbamate ester linkage. This process can be catalyzed by both acid and base, leading to the formation of benzyl alcohol, 4-methyl-3-aminopiperidine, and carbon dioxide. Understanding and controlling these degradation pathways is paramount for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is losing potency over time. What is the likely cause?

A1: The most probable cause is the hydrolysis of the carbamate bond. Carbamates are known to be susceptible to degradation in aqueous solutions, a process that is significantly influenced by the pH of the medium. Generally, carbamates exhibit greater stability in acidic conditions and are more prone to degradation in neutral to alkaline environments.[7]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation products from the hydrolysis of the carbamate linkage are expected to be benzyl alcohol, 4-methyl-3-aminopiperidine, and carbon dioxide. Depending on the conditions, secondary degradation products of these initial molecules may also be observed. For instance, benzyl alcohol can oxidize to benzaldehyde and benzoic acid.[8][9]

Q3: At what pH should I prepare my aqueous solution to maximize the stability of the compound?

A3: To maximize stability, it is generally recommended to prepare solutions at a slightly acidic pH (ideally between 4 and 6). This is because the rate of base-catalyzed hydrolysis of carbamates is typically faster than acid-catalyzed hydrolysis. However, the optimal pH should be determined experimentally for your specific application and buffer system.

Q4: Can temperature affect the stability of my solution?

A4: Yes, temperature is a critical factor. The rate of chemical reactions, including hydrolysis, generally increases with temperature. Therefore, it is advisable to store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C) and for the shortest duration necessary. For long-term storage, consider preparing aliquots and freezing them, although freeze-thaw cycles should be minimized.

Q5: Are there any common laboratory reagents that can accelerate the degradation of this compound?

A5: Strong acids and bases will significantly accelerate hydrolysis. Additionally, the presence of certain metal ions can catalyze carbamate degradation. It is also known that some enzymes, such as esterases, can hydrolyze carbamates.[10] Therefore, it is crucial to use high-purity water and reagents and to be mindful of potential enzymatic contamination in biological assays.

Troubleshooting Unstable Solutions

This section provides a structured approach to diagnosing and resolving stability issues with your this compound solutions.

Problem 1: Rapid Loss of Compound in a Neutral or Basic Aqueous Buffer
  • Underlying Cause: Base-catalyzed hydrolysis is the most likely culprit. The hydroxide ions in the solution act as a nucleophile, attacking the carbonyl carbon of the carbamate group, leading to its cleavage.[7][11][12] The piperidine nitrogen in your compound has a high pKa (the pKa of 4-methylpiperidine is ~11.23[11][12]), meaning it will be largely protonated at neutral pH. However, the unprotonated form is in equilibrium and can contribute to intramolecular catalysis.

  • Troubleshooting Steps:

    • pH Adjustment: Lower the pH of your solution to the acidic range (pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer).

    • Temperature Control: Conduct your experiments at the lowest feasible temperature and store all solutions at 2-8°C.

    • Time Limitation: Prepare fresh solutions for each experiment and minimize the time the compound spends in the aqueous buffer.

Problem 2: Inconsistent Results in Biological Assays
  • Underlying Cause: If your assay medium contains biological components like cell lysates or serum, enzymatic degradation by esterases may be occurring in addition to chemical hydrolysis.[10]

  • Troubleshooting Steps:

    • Control Experiments: Run control experiments with the compound in the assay buffer without the biological components to differentiate between chemical and enzymatic degradation.

    • Esterase Inhibitors: If enzymatic degradation is suspected, consider the addition of broad-spectrum esterase inhibitors (ensure they do not interfere with your assay).

    • Modified Assay Protocol: Reduce the incubation time of the compound in the biological matrix as much as possible.

Problem 3: Precipitation or Cloudiness in the Solution
  • Underlying Cause: This could be due to the poor aqueous solubility of the parent compound or its degradation products. Benzyl alcohol, one of the potential degradation products, has limited water solubility.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the aqueous solubility of your compound at the desired pH and temperature.

    • Co-solvents: Consider the use of a water-miscible organic co-solvent, such as ethanol, propylene glycol, or DMSO, to improve solubility.[13][14] Start with a low percentage of the co-solvent and optimize as needed, ensuring it does not negatively impact your experiment.

    • Formulation Aids: For more complex formulations, excipients like cyclodextrins can be used to enhance solubility.[13][15]

Experimental Protocols

To empower you to systematically investigate and improve the stability of your compound, we provide the following detailed protocols.

Protocol 1: pH-Dependent Stability Study

This protocol will help you determine the optimal pH for the stability of your compound in an aqueous solution.

Materials:

  • This compound

  • A series of buffers (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 8-10)

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • In separate vials, dilute the stock solution to a final concentration (e.g., 10 µg/mL) in each of the different pH buffers.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), inject an aliquot from each vial into the HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the percentage of the remaining compound against time for each pH.

  • Calculate the degradation rate constant (k) and half-life (t½) for each pH condition.

Data Presentation:

pHBuffer SystemTemperature (°C)Half-life (t½) in hours
3.0Citrate25Experimental Value
5.0Citrate25Experimental Value
7.0Phosphate25Experimental Value
9.0Borate25Experimental Value
Protocol 2: Forced Degradation Study

This study will help you identify the potential degradation products under stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (Acidic stress)

  • 0.1 M NaOH (Basic stress)

  • 3% Hydrogen peroxide (Oxidative stress)

  • High-purity water

  • HPLC-MS system for peak identification

Procedure:

  • Prepare solutions of the compound in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water (as a control).

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralize the acidic and basic solutions before injection.

  • Analyze the samples by HPLC-MS to separate and identify the parent compound and any new peaks corresponding to degradation products.

  • Compare the chromatograms of the stressed samples to the control to identify the degradation products.

Visualization of Degradation and Workflow

Diagram 1: Proposed Hydrolysis Pathway

G parent This compound intermediate Unstable Carbamic Acid Intermediate parent->intermediate Hydrolysis (H⁺ or OH⁻ catalyzed) benzyl_alcohol Benzyl Alcohol intermediate->benzyl_alcohol Decomposition piperidine_amine 4-Methyl-3-aminopiperidine intermediate->piperidine_amine Decomposition co2 Carbon Dioxide intermediate->co2 Decomposition products Degradation Products

Caption: Proposed hydrolysis pathway of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (Organic Solvent) prep_aqueous Dilute in Aqueous Buffers (Varying pH) prep_stock->prep_aqueous hplc_initial t=0 HPLC Analysis prep_aqueous->hplc_initial incubation Incubate at Constant Temperature hplc_initial->incubation hplc_timed Time-Point HPLC Analysis incubation->hplc_timed plot_data Plot % Remaining vs. Time hplc_timed->plot_data calc_kinetics Calculate Half-life (t½) plot_data->calc_kinetics det_optimal Determine Optimal pH calc_kinetics->det_optimal

Caption: Workflow for determining the pH-dependent stability of the compound.

Concluding Remarks

The stability of this compound in aqueous solutions is a critical parameter that requires careful consideration and empirical investigation. By understanding the fundamental principles of carbamate hydrolysis and systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work. For further assistance, please do not hesitate to contact our technical support team.

References

  • Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. The Royal Society of Chemistry. [Link]

  • Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Engineering. [Link]

  • Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. PubMed. [Link]

  • Stability-Indicating HPLC Method for the Determination of Impurities in Meprobamate with Refractive Index Detection. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

  • Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. Semantic Scholar. [Link]

  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. [Link]

  • Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchGate. [Link]

  • Stability-indicating hplc method with fluorescence detection for determination of methocarbamol in tablets. Application to therapeutic drug monitoring. ResearchGate. [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. J-STAGE. [Link]

  • Kinetics of Carbosulfan Degradation in the Aqueous Phase in the Presence of a Cosolvent. ACSESS DL. [Link]

  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. UC Davis. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. [Link]

  • Piperidine carbamic acid ester derivative and application thereof.
  • Discovery of carbamate degrading enzymes by functional metagenomics. PMC. [Link]

  • Stabilizer Excipients. American Pharmaceutical Review. [Link]

  • Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.
  • 3-Amino-piperidine derivatives and methods of manufacture.
  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Most Commonly Seen Pharmaceutical Excipients: Preservatives, Stabilizers, Suspending Agents, Thickener Excipients, Flavoring Agents. PharmiWeb.com. [Link]

  • Preparation of piperidine derivatives.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. SCIRP. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Piperazine carbamates and methods of making and using same.
  • Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. [Link]

  • Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate. [Link]

  • In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. University of Bath. [Link]

  • The HPLC analytical approach of 3-amino piperidine.

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Technical Support Center: Overcoming Solubility Issues of Benzyl (4-methylpiperidin-3-YL)carbamate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl (4-methylpiperidin-3-YL)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered when using this compound in aqueous cell culture environments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure consistent, reproducible, and artifact-free experimental results.

Understanding the Core Challenge: Physicochemical Properties

This compound, like many small molecule inhibitors, possesses structural features that contribute to low aqueous solubility. The presence of the benzyl group and the substituted piperidine ring creates a predominantly hydrophobic molecule. While related structures like benzyl carbamate are described as moderately soluble in water, the addition of the bulkier, nonpolar 4-methylpiperidine group significantly decreases its affinity for aqueous solutions like cell culture media[1]. This inherent hydrophobicity is the primary reason for precipitation when directly added to your experimental setup.

A successful experiment begins with a homogeneously dissolved compound. This guide provides a systematic approach to achieving this, starting from simple co-solvent usage to more advanced formulation strategies.

Part 1: Initial Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common immediate issues faced by researchers.

Q1: My compound immediately precipitated when I added it to my cell culture medium. What is the first thing I should do?

A1: This is a classic sign of a compound exceeding its solubility limit in an aqueous environment. The immediate fix is to never add the solid compound directly to your medium . You must first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice for this purpose due to its high solubilizing power for a wide range of organic molecules[2].

Q2: How do I prepare a stock solution and what concentration should I aim for?

A2: Start by preparing a high-concentration stock solution, for example, 10 mM or 20 mM, in 100% high-purity, sterile DMSO. Ensure the compound is fully dissolved by vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This concentrated stock will be serially diluted to create your final working concentrations.

Q3: I prepared a DMSO stock, but the compound still precipitates when I dilute it in the medium. How can I prevent this?

A3: This phenomenon, known as "crashing out," occurs when the compound rapidly moves from a favorable organic environment (DMSO) to an unfavorable aqueous one (medium). The key is to ensure the final concentration of DMSO in the medium is kept as low as possible, typically below 0.5% (v/v) , and to dilute the stock solution properly. Higher concentrations of DMSO can be toxic to cells and can influence experimental outcomes[3][4].

Best Practice for Dilution:

  • Perform an intermediate dilution of your DMSO stock in complete cell culture medium. For example, dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution (this now contains 1% DMSO).

  • Immediately vortex or mix the intermediate solution vigorously.

  • Use this intermediate solution to make your final dilutions in the cell culture plates. This two-step process ensures a more gradual solvent exchange and helps maintain solubility. For a final concentration of 10 µM, you would add 100 µL of the 100 µM intermediate solution to 900 µL of medium in your well, resulting in a final DMSO concentration of 0.1%.

Part 2: A Systematic Guide to Solubility Enhancement

If initial troubleshooting fails, a more systematic approach is required. The following workflow provides strategies from first-line solvent optimization to advanced formulation techniques.

Workflow for Troubleshooting Solubility

start Compound Precipitates in Media stock Prepare Concentrated Stock in 100% DMSO start->stock dilution Add to Media (Final DMSO <0.5%) stock->dilution check1 Still Precipitates? dilution->check1 success Proceed with Experiment (Include Vehicle Control) check1->success No cosolvent Optimize Co-Solvent (Determine Max Tolerated DMSO/Ethanol %) check1->cosolvent Yes check2 Still Precipitates? cosolvent->check2 check2->success No advanced Advanced Formulation Strategies check2->advanced Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin surfactant Use Surfactants (e.g., Tween® 80, Pluronic® F-68) advanced->surfactant success2 Proceed with Experiment (Include Vehicle Control) cyclodextrin->success2 Soluble success3 Proceed with Experiment (Include Vehicle Control) surfactant->success3 Soluble

Caption: Decision workflow for addressing solubility issues.

A. First-Line Strategy: Co-Solvent Optimization

The most direct method is to optimize the use of an organic co-solvent.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful aprotic solvent capable of dissolving both polar and non-polar compounds[2]. However, its benefits must be balanced against its potential cellular effects. At concentrations above 0.5-1%, DMSO can decrease cell proliferation, induce cell cycle arrest, damage mitochondrial integrity, and even trigger apoptosis[5][6][7]. It is critical to determine the highest tolerated concentration for your specific cell line and assay duration.

Co-SolventRecommended Max Final Conc. (v/v)Key Considerations & Potential Cellular Effects
DMSO ≤ 0.5% (start at ≤ 0.1%)Reduces cell viability and proliferation at >0.5% in many cell lines[4][8]. Can affect membrane potential and induce differentiation[6]. Always run a vehicle control.
Ethanol ≤ 0.5% Generally less toxic than DMSO at equivalent low concentrations[9]. Can have immunosuppressive effects[10]. May be less effective at solubilizing highly hydrophobic compounds.

Protocol: Determining Maximum Tolerated Solvent Concentration

  • Seed Cells: Plate your cells at the density used in your main experiment.

  • Prepare Solvent Dilutions: Prepare a range of your chosen solvent (e.g., DMSO) in complete medium, from 0.05% up to 2.0% (v/v).

  • Treat Cells: Replace the medium on your cells with the solvent-containing medium. Include a "no solvent" control.

  • Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion) to measure cell viability.

  • Analyze: Determine the highest concentration of the solvent that does not significantly reduce cell viability (e.g., >95% viability) compared to the "no solvent" control. This is your maximum working concentration for that solvent.

B. Advanced Strategies for Persistent Solubility Issues

If optimizing co-solvents is insufficient, more advanced formulation techniques can be employed. These methods work by encapsulating the hydrophobic drug or altering its interaction with the aqueous environment.

1. Cyclodextrins: The "Molecular Bucket"

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[11]. This structure allows them to encapsulate hydrophobic molecules, like this compound, forming a water-soluble "inclusion complex". This complex can then be easily dissolved in cell culture media, releasing the drug molecule near the cell membrane[12][13].

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture due to its high aqueous solubility and low cytotoxicity[13].

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol: Preparing a Drug-Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD (e.g., 10-40% w/v) in sterile water or PBS.

  • Add Compound: Add your solid this compound or a concentrated DMSO stock to the cyclodextrin solution. A molar ratio of 1:1 to 1:5 (drug:cyclodextrin) is a good starting point.

  • Incubate: Mix vigorously (vortex) and incubate the mixture, often overnight at room temperature or 37°C with shaking, to allow for complex formation.

  • Sterilize & Use: Sterilize the final complex solution through a 0.22 µm filter. This solution can now be added directly to your cell culture medium. Remember to run a control with the cyclodextrin solution alone.

2. Non-ionic Surfactants: Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles in aqueous solutions[14][15]. These micelles have a hydrophobic core that can encapsulate insoluble drugs, while their hydrophilic shell allows the entire structure to remain dispersed in the medium[16][17].

Commonly used, low-toxicity non-ionic surfactants include Tween® 80 (Polysorbate 80) and Pluronic® F-68 [18].

Protocol: Using Surfactants for Solubilization

  • Prepare Stock Solution: Dissolve your compound in a minimal amount of DMSO.

  • Prepare Surfactant Solution: Prepare a sterile aqueous solution of your chosen surfactant (e.g., 1% Tween® 80).

  • Mix: Add the DMSO stock dropwise into the surfactant solution while vortexing to form a drug-micelle solution.

  • Dilute: This solution can now be diluted into your cell culture medium. The final concentration of the surfactant should be kept very low (e.g., <0.1%) to avoid cell membrane disruption. A toxicity titration, similar to the one for co-solvents, is essential.

Part 3: Essential Validation and Best Practices

No matter which solubilization method you choose, proper controls are non-negotiable for scientific rigor.

  • Always Use a Vehicle Control: This is the most critical control. Your "control" or "untreated" cells must be exposed to the exact same concentration of solvent, cyclodextrin, or surfactant as your treated cells. For example, if your treated cells receive the compound in medium with 0.1% DMSO, your vehicle control cells must receive medium with 0.1% DMSO. This ensures that any observed effects are due to your compound and not the delivery vehicle.

  • Visually Inspect for Precipitation: Before adding your final working solution to cells, hold the tube or plate up to a light source to check for any cloudiness or precipitate. Even fine, needle-like crystals can indicate that the compound is not fully dissolved, which will lead to inaccurate and non-reproducible dosing.

  • Monitor Cell Morphology: Beyond viability assays, regularly observe your cells under a microscope. Changes in morphology (e.g., rounding up, detachment, vacuolization) can be early indicators of stress or toxicity caused by either the compound or the solubilizing agent.

By following this structured guide, you can systematically overcome the solubility challenges of this compound, ensuring that your in vitro experiments are built on a foundation of accurate and reliable data.

References
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (n.d.). Journal of Biotech Research.
  • Iwatani, S., et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine. [Link]

  • de Abreu, T. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules. [Link]

  • Gómez, L., et al. (2021). Cyclodextrins: a tool in plant cell and organ culture bioprocesses for the production of secondary metabolites. ProQuest. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Ferreira, P. G., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

  • Fenyvesi, F., et al. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Pharmaceutics. [Link]

  • Gawel, K., et al. (2019). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. Molecules. [Link]

  • Best Surfactants for Microfluidic Droplet Generation. (2025). Beonchip. [Link]

  • Cyclodextrin. (n.d.). CD Bioparticles. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). MethodsX. [Link]

  • Nano-Scale non ionic surfactant vesicles for drug delivery. (2024). Journal of Chemical Health Risks. [Link]

  • Process for improving the solubility of cell culture media. (2016).
  • Ferreira, L., et al. (2021). Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. Polymers. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). ResearchGate. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. [Link]

  • Examples of the different types of surfactants used in drug delivery. (n.d.). ResearchGate. [Link]

  • Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. (n.d.). PubChem. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. [Link]

  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. (n.d.). Authorea. [Link]

  • Cell culture media impact on drug product solution stability. (2016). ResearchGate. [Link]

  • How do you dissolve chemicals in the culture medium?. (2022). ResearchGate. [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025). IJCRT.org. [Link]

  • Liposome Formulations of Hydrophobic Drugs. (n.d.). Springer Nature Experiments. [Link]

  • Addressing Variability in Dry Powder Mammalian Cell Culture Media. (2013). BioProcess International. [Link]

  • Cell culture media impact on drug product solution stability. (2016). PubMed. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Biotecnologia na Saúde. [Link]

  • Benzyl (3R)-piperidin-3-ylcarbamate. (n.d.). PubChem. [Link]

  • A recent overview of surfactant–drug interactions and their importance. (2023). RSC Advances. [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2012). Cytotechnology. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). Briefland. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2025). ResearchGate. [Link]

Sources

Identifying and removing impurities from Benzyl (4-methylpiperidin-3-YL)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, purification, and impurity management of Benzyl (4-methylpiperidin-3-yl)carbamate , a critical intermediate often associated with the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib.

Molecule Overview & Critical Quality Attributes (CQA)

Target Molecule: this compound Common Usage: Key chiral scaffold for aminopiperidine-based therapeutics (e.g., Tofacitinib). Structural Challenge: The molecule possesses two contiguous stereocenters at C3 and C4. The biological activity usually resides in the cis-(3R,4R) isomer, making diastereomeric and enantiomeric purity the primary CQA.

Core Structure & Numbering

The "Benzyl ...[1] carbamate" nomenclature indicates a Cbz (benzyloxycarbonyl) protecting group on the exocyclic amine at position 3. The piperidine nitrogen (N1) is typically a free secondary amine or protonated salt in this context.

  • Target Configuration: cis-3,4-disubstituted piperidine.

  • Major Impurities: trans-diastereomers, enantiomers, and N-protected regioisomers.[2]

Impurity Profiling & Management[4][5]

The following table summarizes the most frequent impurities encountered during the synthesis of this carbamate, particularly when synthesized via the N-Boc deprotection route or selective acylation of 3-amino-4-methylpiperidine .

Table 1: Common Impurities and Remediation
Impurity TypeSpecific IdentityOrigin/CauseDetection (Method)Removal Strategy
Stereoisomer trans-Isomer (Diastereomer)Thermodynamic equilibration during ring formation; poor selectivity in reduction.HPLC (Achiral C18), NMR (Coupling constants)Fractional Crystallization of the HCl or Tartrate salt.
Stereoisomer Enantiomer (e.g., 3S,4S)Racemic starting material; failure of chiral resolution.Chiral HPLC (Chiralpak AD-H/IC)Classical Resolution using L-DTTA (Di-p-toluoyl-L-tartaric acid).
Regioisomer N1-Cbz-3-amino-4-methylpiperidineNon-selective Cbz protection (reaction at Pip-NH instead of exocyclic NH2).HPLC (Reverse Phase), MS (+134 Da shift pattern)pH-Controlled Extraction (Regioisomer basicity differs) or Flash Chromatography.
Byproduct Benzyl AlcoholHydrolysis of Cbz-Cl or degradation of the carbamate.GC-FID or HPLCHigh-vacuum drying or azeotropic distillation with heptane.
Dimer Urea DimerReaction of Cbz-Cl with two amine equivalents.HPLC (High MW peak)Avoid excess amine; use slow addition of Cbz-Cl at low temp (<0°C).

Troubleshooting Guide (Q&A)

Category A: Stereochemical Control (Cis/Trans & Enantiomers)

Q1: I am observing a persistent 10-15% trans-isomer impurity that co-elutes on my standard C18 column. How can I remove it without column chromatography? A: The cis and trans isomers of 3,4-disubstituted piperidines have significantly different lattice energies in their salt forms.[2]

  • Protocol: Convert your crude free base to the Hydrochloride (HCl) salt . Dissolve the crude mixture in hot Isopropyl Alcohol (IPA) with a minimal amount of water (95:5 IPA:H2O). Allow it to cool slowly to room temperature. The cis-isomer HCl salt typically crystallizes preferentially.

  • Alternative: If the HCl salt fails, use Di-p-toluoyl-L-tartaric acid (L-DTTA) . This resolving agent is highly specific for the (3R,4R)-cis configuration and will often precipitate the desired diastereomer while leaving the trans and unwanted enantiomers in the mother liquor [1].

Q2: My Chiral HPLC shows an enantiomeric excess (ee) of only 85%. Can I upgrade this at the carbamate stage? A: Yes. While resolution is best performed on the free amine precursor, you can upgrade the carbamate.

  • Recrystallization: Recrystallize the compound from Ethyl Acetate/Hexanes (1:3) . Racemates often crystallize differently than pure enantiomers.

  • Check Your Cbz-Cl: Ensure your Cbz-Cl reagent is not contaminated with free benzyl bromide/chloride, which can induce racemization under basic conditions.

  • Validation: Use a Chiralpak AD-H column (Hexane/IPA/DEA 90:10:0.1) to monitor the upgrade. The cis enantiomers usually have better separation factors (

    
    ) than the trans isomers on amylose-based phases [2].
    
Category B: Synthetic Chemistry & Yield[1][6][7][8][9]

Q3: During the Cbz-protection of 3-amino-4-methylpiperidine, I am seeing significant "double-protected" impurity (N,N'-bis-Cbz). How do I prevent this? A: This occurs because the secondary amine (piperidine N) and the primary amine (exocyclic NH2) are competing for the Cbz-Cl.

  • Solution 1 (Orthogonal Protection): The most robust path is to start with 1-Boc-3-amino-4-methylpiperidine . React the exocyclic amine with Cbz-Cl (selectivity is guaranteed as the ring N is Boc-protected). Then, remove the Boc group with 4M HCl/Dioxane.[2] The Cbz group is stable to these acidic conditions.

  • Solution 2 (pH Control): If you must start with the diamine, maintain the pH at 8.5–9.0 . The exocyclic primary amine is generally more nucleophilic than the hindered secondary piperidine amine, but selectivity drops if the pH is too high (>10).

Q4: The product is oiling out instead of crystallizing after salt formation. A: This is a common issue with carbamate salts.

  • Troubleshoot: The "oil" is likely a supersaturated solution containing impurities (benzyl alcohol).

  • Fix: Triturate the oil with Methyl tert-butyl ether (MTBE) or Diethyl Ether to extract non-polar organic impurities (like benzyl alcohol). Decant the solvent.[1] Dissolve the remaining gum in hot Ethanol and add Ethyl Acetate dropwise until turbid. Seed with a pure crystal if available.

Visualizing the Impurity Landscape

The following diagram maps the origin of key impurities based on the synthetic route chosen.

ImpurityMap SM Start: 3-Amino-4-methylpyridine Hydrogenation Step 1: Hydrogenation (Pt/C or Rh/C) SM->Hydrogenation Inter_Diamine Intermediate: 3-Amino-4-methylpiperidine Hydrogenation->Inter_Diamine Imp_Trans Impurity: Trans-Isomer (Thermodynamic) Hydrogenation->Imp_Trans Lack of stereocontrol Imp_Pyridine Impurity: Unreacted Pyridine Hydrogenation->Imp_Pyridine Incomplete Rxn Protection Step 2: Cbz Protection (Cbz-Cl, Base) Inter_Diamine->Protection Imp_Regio Impurity: N1-Cbz Isomer (Wrong Nitrogen) Protection->Imp_Regio Poor Selectivity Imp_Bis Impurity: Bis-Cbz (Over-reaction) Protection->Imp_Bis Excess Reagent Target Target: This compound Protection->Target

Caption: Figure 1. Impurity genealogy in the direct synthesis route. Red nodes indicate critical control points for impurity formation.

Detailed Protocol: Diastereomeric Salt Resolution

This protocol is designed to upgrade the cis:trans ratio from ~80:20 to >98:2 using HCl salt formation.

Reagents:

  • Crude this compound (Free base)

  • Isopropyl Alcohol (IPA) - HPLC Grade

  • Hydrochloric acid (4M in Dioxane or 12M aqueous)

  • MTBE (Methyl tert-butyl ether)

Procedure:

  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of MTBE.

  • Acidification: Cool the solution to 0–5°C. Add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise over 20 minutes. A white precipitate should form.

    • Note: If using aqueous HCl, a biphasic gum may form initially.[2]

  • Isolation: Filter the solid. This is the "Crude Salt".

  • Recrystallization (The Critical Step):

    • Suspend the crude salt in IPA (10 volumes, 100 mL) .

    • Heat to reflux (82°C) until fully dissolved. If not dissolved, add water dropwise (max 5% v/v) until clear.[2]

    • Turn off heat and allow the flask to cool in the oil bath (slow cooling is essential for diastereoselection).

    • Once at room temperature, cool further to 0°C for 2 hours.

  • Filtration: Filter the white crystals. Wash with cold IPA/MTBE (1:1).

  • Analysis: Analyze the dried crystals by HPLC. The cis-isomer typically crystallizes, while the trans-isomer remains in the mother liquor.

Analytical Method: Chiral HPLC

To verify the enantiomeric purity of your carbamate, use the following validated method conditions [3].

ParameterCondition
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Amide bond) and 254 nm (Benzyl group)
Retention Times (3R,4R)-Isomer: ~8.5 min (3S,4S)-Isomer: ~11.2 min Trans-isomers typically elute later or with significantly different separation factors.

References

  • BenchChem Technical Support. (2025). Resolving Enantiomers of 3-Methylpiperidine: Classical Resolution via Diastereomeric Salt Formation. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral HPLC Application Guide: Separation of Piperidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2012). 3-Aminopiperidine-Based Peptide Analogues: Separation of Stereoisomers. PMC3409643. Retrieved from

  • Organic Syntheses. (2010). Synthesis of Benzyl Carbamate Derivatives. Org. Synth. 2010, 87, 161.[2] Retrieved from

Sources

Optimizing column chromatography for purification of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Column Chromatography Optimization for Secondary/Tertiary Amines Ticket ID: PIP-PUR-001 Lead Scientist: Dr. A. V. Chen

Introduction: The "Sticky" Science of Piperidines

Welcome to the technical support hub for piperidine purification. If you are here, you are likely experiencing one of three frustrations: your compound is streaking across the column (tailing), it is irreversibly stuck at the baseline, or you simply cannot see it on your TLC plates.

The Root Cause: Piperidine (


) is a strong base. Standard silica gel is acidic (

) due to surface silanol groups (

). When a basic amine meets an acidic silanol, they form a non-covalent bond (salt formation/hydrogen bonding) that is often stronger than the mobile phase's elution power. This results in peak broadening (tailing) and yield loss.

This guide provides the field-proven protocols to break these interactions and recover your material.

Part 1: Diagnostic & Decision Logic

Before packing your column, use this logic flow to determine the correct stationary phase and detection method.

PiperidineLogic Start Start: Crude Piperidine Mix CheckUV Does it have a Chromophore? (e.g., Benzyl, Aromatic ring) Start->CheckUV CheckAcid Is the compound Acid Sensitive? Start->CheckAcid UV_Yes Use UV Detection (254/280 nm) CheckUV->UV_Yes Yes UV_No Use Dragendorff / Iodine Stain or ELSD CheckUV->UV_No No Acid_Yes Avoid Silica. Use Neutral Alumina or Amine-Functionalized Silica CheckAcid->Acid_Yes Yes Acid_No Standard Silica OK (Requires Modifier) CheckAcid->Acid_No No Silica_Path Add 1-3% Triethylamine (TEA) or NH4OH to Mobile Phase Acid_No->Silica_Path

Figure 1: Decision matrix for selecting stationary phase and detection methods based on piperidine structural properties.

Part 2: Troubleshooting & FAQs

Issue 1: Severe Peak Tailing ("The Comet Effect")

User Question: "My piperidine derivative elutes as a streak from


 0.5 down to 0.1. I'm losing mass and resolution. How do I fix this?"

Technical Analysis: The "tail" is caused by a sub-population of molecules getting stuck on highly active silanol sites. You must introduce a "sacrificial base" that competes for these sites.

The Solution: Mobile Phase Modifiers You must add a basic modifier to both the column equilibration solvent and the elution solvent.

ModifierConcentrationBest ForNotes
Triethylamine (TEA) 1.0% - 3.0%General PiperidinesMost common. Volatile, but requires good rotovap vacuum to remove traces.
Ammonium Hydroxide (

)
0.5% - 1.0%Highly Polar AminesUse with DCM/MeOH (e.g., 90:9:1 DCM/MeOH/

).
Ammonia in MeOH 7N SolutionConveniencePre-saturated solution avoids handling conc. ammonia.[1][2][3]

The Mechanism: The modifier (TEA) saturates the silica surface, effectively "capping" the acidic protons. The piperidine derivative, unable to bind to the silica, partitions purely based on polarity, resulting in a sharp Gaussian peak.

SilanolBlocking cluster_0 Standard Silica (No Modifier) cluster_1 TEA Modified Silica Silica1 Silica Surface (Si-OH) Piperidine1 Piperidine (Stuck) Silica1->Piperidine1 Strong H-Bond Silica2 Silica Surface (Si-OH) TEA TEA (Sacrificial Base) Silica2->TEA Blocked Piperidine2 Piperidine (Eluting Freely)

Figure 2: Mechanistic action of Triethylamine (TEA) blocking silanol groups to prevent piperidine retention.

Issue 2: "Invisible" Compounds (Detection)

User Question: "My compound lacks a UV chromophore (no aromatic rings). I can't see where my product is fractionating."

Technical Analysis: Piperidine rings are UV-inactive. Standard UV detectors (254 nm) will show a flatline. You need a chemical stain that reacts specifically with the nitrogen lone pair.

The Solution: Dragendorff’s Reagent This is the gold standard for tertiary amines. It forms an orange/red complex with the basic nitrogen.

Protocol: Preparation of Dragendorff’s Stain

  • Solution A: Dissolve 0.85g Basic Bismuth Nitrate in 10mL Glacial Acetic Acid + 40mL Water.

  • Solution B: Dissolve 8g Potassium Iodide (KI) in 20mL Water.

  • Working Solution: Mix 5mL Solution A + 5mL Solution B + 20mL Acetic Acid + 100mL Water.

  • Usage: Dip TLC plate. Do not heat. Orange spots appear on a yellow background immediately.

Warning: Dragendorff's is sensitive. If you used TEA in your mobile phase, you must dry the TLC plate thoroughly (heat gun) to evaporate the TEA before dipping. Otherwise, the entire plate will turn orange (false positive).

Issue 3: Decomposition on Silica

User Question: "My compound is pure by NMR but turns into a complex mixture after column chromatography."

Technical Analysis: Some piperidine derivatives (especially acetals or enamines) are acid-sensitive. The acidity of silica (


) catalyzes decomposition or hydrolysis.

The Solution: Alternative Stationary Phases

  • Neutral Alumina: Use "Brockmann Grade III" neutral alumina. It is far less acidic than silica.

  • Amine-Functionalized Silica: (e.g., amino-propyl bonded silica). This phase is basic (

    
    ). It naturally repels the basic piperidine (preventing tailing) and eliminates the need for TEA in the mobile phase.
    

Part 3: Master Protocol (SOP)

Workflow: Purification of Basic Piperidine Derivatives on Silica Gel

1. Column Pre-treatment (The "Slurry Pack" Method)

  • Goal: Deactivate silica before the sample ever touches it.

  • Step A: Prepare your mobile phase (e.g., 5% MeOH in DCM) and add 1% Triethylamine (v/v) .

  • Step B: Slurry the silica gel in this exact solvent mixture.

  • Step C: Pour the column. Flush with 2 Column Volumes (CV) of the mobile phase to ensure the pH is equilibrated throughout the bed.

2. Sample Loading

  • Preferred: Dry Loading. Dissolve crude in minimal MeOH/DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the sand layer.

  • Why? Liquid loading basic amines in DCM often leads to precipitation when the sample hits the mobile phase, causing band broadening.

3. Elution

  • Run the column using the TEA-modified solvent.[4]

  • Gradient: If running a gradient (e.g., 0%

    
     10% MeOH), ensure both  reservoirs contain 1% TEA. If you only put TEA in the MeOH line, the "blocking" effect will be inconsistent at the start of the run.
    

4. Post-Column Workup (Crucial)

  • Your fractions now contain product + TEA.

  • Removal: TEA boils at 89°C. It forms an azeotrope with Ethanol. To remove traces:

    • Concentrate fractions.

    • Add Ethanol and re-concentrate (2x).

    • High vacuum for 4 hours.

References

  • Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column Purification of primary amines.[5] Retrieved from

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

  • Sigma-Aldrich. (n.d.). Dragendorff reagent for TLC derivatization.[6][7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515. (Standard reference for identifying TEA residuals in NMR).

Sources

Addressing variability in in vitro assay results with Benzyl (4-methylpiperidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl (4-methylpiperidin-3-YL)carbamate

A Guide to Addressing Variability in In Vitro Assay Results

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that achieving consistent and reproducible data is paramount to your research. Variability in in vitro assays can arise from multiple factors, ranging from the physicochemical properties of the compound itself to subtle inconsistencies in experimental execution.

This guide is designed to provide you with a systematic framework for troubleshooting and enhancing the robustness of your experiments. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to proactively design more reliable assays.

Part 1: Frequently Asked Questions (FAQs) - Compound-Specific Considerations

This section addresses common initial questions about working with this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: this compound is an organic compound characterized by its benzyl carbamate and methyl-piperidine moieties.[1][2] While specific solubility data is not extensively published, its structure suggests moderate lipophilicity. Therefore, it is expected to have low solubility in aqueous media. For consistent results, it is critical to establish a robust solubilization and dilution protocol. Most researchers will start by creating a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then perform serial dilutions into the aqueous assay medium.

Q2: How should I prepare and store stock solutions to ensure consistency and stability?

A2:

  • Solvent Selection: Use high-purity, anhydrous DMSO to prepare a concentrated primary stock solution (e.g., 10-50 mM).

  • Dissolution: Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution against light to confirm the absence of precipitates.

  • Aliquoting and Storage: Aliquot the primary stock into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption from the air. Store at -20°C or -80°C. For short-term use, a working stock can be stored at 4°C for a few days, but stability at this temperature should be verified.

  • Final Dilution: When preparing working concentrations, ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) and is consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.

Q3: What is the potential mechanism of action for this compound, and how might it influence my experimental design?

A3: The carbamate functional group is a well-known structural feature in compounds that act as acetylcholinesterase (AChE) inhibitors.[3][4] These compounds function by reversibly carbamylating the serine residue in the active site of the AChE enzyme, leading to an accumulation of acetylcholine at cholinergic synapses.[5] While the specific activity of this compound has not been fully characterized in public literature, it is prudent to consider that it may possess AChE inhibitory activity. If you are working with cell types that express cholinergic receptors (e.g., neuronal cells, muscle cells, immune cells), this potential mechanism could be a primary driver of the observed biological effects.

Q4: Can the presence of serum in my culture medium affect the compound's activity?

A4: Yes, this is a critical consideration. Many small molecules bind to serum proteins, primarily albumin.[6] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a biological effect.[7] If this compound binds to serum proteins, its effective concentration in the assay will be lower than the total concentration added. This can lead to a rightward shift in the dose-response curve (higher apparent IC50) in the presence of serum compared to serum-free conditions.[8] This is a common source of variability when comparing results between assays run with different serum percentages.[9]

Part 2: Systematic Troubleshooting Guide for Assay Variability

This section provides a problem-oriented approach to identifying and resolving common sources of experimental inconsistency.

Symptom 1: High Well-to-Well Variability (High %CV) within a Single Plate

High coefficient of variation (%CV) within replicate wells points to inconsistencies in how the assay was set up on that specific plate.

The "edge effect" is a well-documented phenomenon where wells on the perimeter of a microplate behave differently from the interior wells.[10][11] This is typically caused by increased evaporation and thermal gradients, which alter the concentration of media components and the compound itself.[10][12]

Troubleshooting Protocol: Mitigating the Edge Effect

  • Plate Equilibration: After seeding cells, let the plate rest at room temperature in the biosafety cabinet for 60 minutes before transferring it to the incubator.[13] This allows cells to settle evenly and minimizes temperature shocks that drive the edge effect.[13]

  • Incubator Placement: Place plates in the rear of the incubator to limit fluctuations when the door is opened.[13]

  • Well Hydration: A common strategy is to leave the outer 36 wells of a 96-well plate empty or fill them with sterile water or PBS to create a humidity buffer.[10]

  • Use of Specialized Lids: Consider using "environmental lids" or vapor barrier tapes, which are designed to minimize evaporation across the plate.[14]

EdgeEffect cluster_plate 96-Well Microplate cluster_legend Legend a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 edge_well Edge Wells (High Evaporation/Temp Fluctuation) inner_well Inner Wells (Stable Environment)

Caption: The Edge Effect: Perimeter wells are more susceptible to environmental changes.

Non-uniform cell density or inaccurate liquid handling are primary sources of intra-plate variability.

Solutions:

  • Cell Suspension: Ensure you have a single-cell suspension before seeding. Gently triturate the cell suspension before each aspiration to prevent settling.

  • Pipette Calibration: Regularly calibrate and service your pipettes.[15][16] Use the correct pipette for the volume being dispensed (e.g., do not use a P1000 to dispense 20 µL).

  • Technique: Use consistent pipetting technique (e.g., speed, immersion depth). For multi-channel pipetting, ensure all tips are drawing and dispensing liquid uniformly.

Symptom 2: Poor Plate-to-Plate or Day-to-Day Reproducibility

When results are consistent within a single plate but vary between experiments, the source of error is likely related to a factor that changes over time.

Cells can change their characteristics with increasing passage number, a phenomenon known as "cell culture drift".[17] Furthermore, the metabolic state and drug responsiveness of cells can be affected by their confluency and the time since their last passage.[18]

Troubleshooting Protocol: Standardizing Cell Culture for Assays

  • Establish a Cell Bank: Create a master and working cell bank from a low-passage, authenticated cell line. This ensures you are always starting experiments with cells of a similar passage number.

  • Standardize Seeding Density: Always seed cells for an assay at the same density and allow them to attach and grow for a consistent period before adding the compound.[19]

  • Monitor Confluency: Avoid using cells that are either sparse or over-confluent, as their physiological state will differ.

  • Routine Contamination Testing: Regularly test your cultures for mycoplasma, as this common and often invisible contaminant can profoundly alter cell behavior and experimental results.[18][20]

CellBanking cluster_prep Phase 1: Cell Bank Preparation cluster_assay Phase 2: Routine Assay Workflow Auth Obtain Authenticated Low-Passage Cells MCB Create Master Cell Bank (MCB) (Store at -196°C) Auth->MCB Expand WCB Create Working Cell Bank (WCB) (from one MCB vial) MCB->WCB Thaw Thaw Thaw One WCB Vial WCB->Thaw Start New Culture Culture Culture for Limited Passages (e.g., <10 passages from thaw) Thaw->Culture Assay Seed Plate for Assay (at consistent density) Culture->Assay Result Consistent Assay Results Assay->Result

Caption: Workflow to minimize variability from cell passage and handling.

The most common culprit is lot-to-lot variation in fetal bovine serum (FBS), which can have different concentrations of growth factors and proteins.[21] Media and other reagents can also vary.

Solutions:

  • Bulk Purchase: Purchase a single, large lot of FBS and other critical reagents to last for the entire duration of a study.

  • Lot Testing: Before using a new lot of FBS, test it in a standard assay against the old lot to ensure it produces comparable results.

  • Record Keeping: Meticulously record the lot numbers of all reagents used in every experiment. This is crucial for retrospective troubleshooting.

Symptom 3: Unexpected or Inconsistent Dose-Response Curve

If the shape or position (IC50) of your dose-response curve is erratic, it may be due to interactions between the compound and the assay system.

As mentioned in the FAQ, serum binding reduces the bioavailable concentration of your compound. This effect will be more pronounced at lower compound concentrations.

Quantitative Impact of Serum Binding

% Serum in MediaHypothetical % Protein BindingTotal [Compound] for 10 µM Effective DoseApparent IC50 Shift
0%0%10 µMBaseline
2%30%14.3 µM~1.4x
10%60%25 µM~2.5x

Solutions:

  • Assay Standardization: Use the same source and percentage of serum for all related experiments.

  • Mechanistic Studies: To determine the direct effect of the compound on its target without the confound of protein binding, consider running a parallel assay in serum-free or low-serum medium.

  • Measure Free Fraction: For advanced studies, the unbound fraction of the compound can be experimentally determined using techniques like rapid equilibrium dialysis.

At higher concentrations, the compound may exceed its solubility limit in the aqueous assay medium and precipitate out of solution. This means the actual concentration in solution is much lower than the intended concentration, leading to a flattening of the dose-response curve at the high end.

Solutions:

  • Visual Inspection: Before adding to cells, visually inspect the diluted compound in the final assay medium. Look for cloudiness or precipitate, sometimes visible under a microscope.

  • Reduce DMSO: Ensure the final DMSO concentration is as low as possible, as high concentrations can cause some compounds to "salt out".

  • Solubility Testing: Perform a formal solubility test of the compound in your specific assay buffer to determine its upper concentration limit.

Part 3: Foundational Best Practices for Assay Reproducibility

Adherence to the following principles is the foundation of reliable in vitro research.

  • Cell Line Authentication: Always use authenticated cell lines from a reputable source like ATCC. Misidentified or cross-contaminated cell lines are a major cause of irreproducible research.[17]

  • Develop and Follow SOPs: Create detailed Standard Operating Procedures (SOPs) for all routine protocols, from media preparation to cell passaging and assay execution.[22] This ensures consistency between different users and over time.

  • Instrument Calibration: Ensure all laboratory equipment, including pipettes, incubators, plate readers, and balances, are regularly maintained and calibrated according to manufacturer specifications.[23][24] This is a requirement for many quality management systems like ISO 17025.[16]

By systematically addressing these potential sources of variability, you can significantly improve the quality and reproducibility of your data when working with this compound and other research compounds.

References

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. [Link]

  • Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. [Link]

  • Beckman Coulter. Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. [Link]

  • paasp network. (2019, August 12). Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?[Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • Niepel, M., et al. (2019, February 5). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • LNE. Calibration of medical biology analyzers and verification of the accuracy of IVD assays for clinically relevant biomarker measurements. [Link]

  • Legat, F. J., et al. Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. PubMed. [Link]

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. [Link]

  • Prakash, C., et al. (2017). Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. Nucleic Acid Therapeutics. [Link]

  • ResearchGate. Effects of protein binding on 'in vitro' toxicity. [Link]

  • JangoCell. (2023, October 12). 6 Technical Tips for Successful Cell Culture. [Link]

  • De Gruyter. (2020). Calibration – an under-appreciated component in the analytical process of the medical laboratories. [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. [Link]

  • MDPI. (2024, July 16). Impact of Serum Amyloid A Protein in the Human Breast: An In Vitro Study. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • BPS Bioscience. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • NIH. (2022, January 7). Reducing sources of variance in experimental procedures in in vitro research. [Link]

  • International Journal of Pharmaceutical Research & Applications. (2024, April 17). Precision Measurement Techniques: Calibration Procedures for Scientific Instruments. [Link]

  • Controllab. (2023, July 10). Calibration of Instruments. [Link]

  • Science Publications. Synthesis and Characterizationof Organotin(IV) N-Benzyl-N-Isopropyldithiocarbamate Compounds: Cytotoxic Assay on Human Hepatocarcinoma Cells (HepG2). [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

  • PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]

  • Organic Syntheses. PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

  • ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Wikipedia. Carbamate. [Link]

  • Reagent Database. BENZYL METHYL(PIPERIDIN-3-YL)CARBAMATE. [Link]

  • NIH. Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • ARPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • Semantic Scholar. Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • NIH. (2025, November 20). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. [Link]

  • PubChem. Benzyl (4-formylpyridin-3-yl)carbamate. [Link]

Sources

Reducing off-target effects of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist)

Welcome to the . You have reached the advanced troubleshooting hub for medicinal chemists and drug developers working with piperidine scaffolds.

Our mission is to assist you in retaining the high-affinity binding characteristics of the piperidine pharmacophore while systematically debugging its three most common "error codes": hERG inhibition (cardiotoxicity), CYP2D6 promiscuity (metabolic instability), and Phospholipidosis (lysosomal toxicity).

🎫 Ticket #001: High hERG Inhibition (IC50 < 10 µM)

User Report: "My lead piperidine compound has excellent potency against the primary target but is showing hERG inhibition with an IC50 of 1.2 µM. I cannot lose the basic nitrogen as it forms a critical salt bridge with my target."

🔬 Diagnosis

The "hERG Trap" is a classic issue with piperidines. The hERG potassium channel pore contains two aromatic residues (Tyr652 and Phe656) that stabilize high-energy cations via


-cation interactions .
  • Root Cause: Your piperidine nitrogen (pKa ~10-11) is >99% protonated at physiological pH. This cation, combined with the lipophilic tail of your molecule, creates a perfect pharmacophore for the hERG pore.

🛠️ Troubleshooting & Solutions
Strategy A: Electronic De-tuning (The Fluorine Effect)

You must lower the pKa of the piperidine nitrogen to reduce the fraction of ionized species, without removing the amine entirely.

  • Protocol: Introduce fluorine atoms to the piperidine ring. The strong electron-withdrawing inductive effect (

    
    ) travels through the sigma bonds to lower the pKa of the nitrogen.
    
  • Implementation:

    • Level 1: Substitute at the 4-position (4-fluoropiperidine).[1] Expected pKa drop: ~1.0 unit.

    • Level 2: Substitute at the 3-position (3-fluoropiperidine). Expected pKa drop: ~2.0 units (closer proximity to N).[2]

    • Level 3: Geminal difluorination (3,3-difluoropiperidine). Expected pKa drop: ~3-4 units.

Strategy B: The Zwitterion Patch

If pKa reduction compromises primary potency, neutralize the net charge by introducing a distal acidic group.

  • Protocol: Append a carboxylate or tetrazole group to the lipophilic tail.

  • Mechanism: This creates a zwitterion.[2] While the piperidine remains protonated, the overall neutral charge and increased polarity reduce affinity for the hydrophobic hERG pore (See Fexofenadine case study).

📊 Data: pKa Modulation Impact
Scaffold ModificationApprox. pKahERG Risk FactorNotes
Piperidine (Parent) ~11.0High>99% Ionized at pH 7.4
N-Methyl Piperidine ~10.4HighIncreased lipophilicity may worsen hERG
Morpholine ~8.3Low-MediumOxygen reduces basicity; common bioisostere
4-Fluoro-piperidine ~9.8MediumMinimal steric clash; moderate pKa drop
3-Fluoro-piperidine ~9.0LowStronger inductive effect
3,3-Difluoro-piperidine ~8.0Very LowSignificant basicity reduction

🎫 Ticket #002: CYP2D6 Promiscuity & High Clearance

User Report: "Compound is clearing rapidly in human liver microsomes (HLM). Phenotyping shows CYP2D6 is the primary metabolizing enzyme."

🔬 Diagnosis

CYP2D6 is the "basophilic" isozyme. Its active site features an Aspartic Acid (Asp301) residue that acts as a magnet for the protonated piperidine nitrogen. If your molecule is a lipophilic base, it is a default substrate for CYP2D6.

🛠️ Troubleshooting & Solutions
Strategy A: Steric Shielding

Block the approach of the enzyme to the nitrogen without changing the scaffold electronically.

  • Protocol: Introduce small alkyl groups (Methyl, Ethyl) at the C2 or C6 positions of the piperidine ring.

  • Mechanism: This creates a "picket fence" around the nitrogen. It hinders the specific orientation required for the Asp301 interaction but often allows the more flexible primary target binding to persist.

Strategy B: Scaffold Hopping (The "Morph" Fix)

Switch to a Morpholine or Piperazine scaffold.[3]

  • Protocol: Replace the C4 methylene of piperidine with Oxygen (Morpholine).

  • Mechanism: This serves two purposes:[1][2][4][5][6][7][8][9][10]

    • Lowers pKa (reducing electrostatic attraction to Asp301).

    • Increases polarity (lowering LogD), which generally reduces metabolic liability across all CYP isoforms.

🎫 Ticket #003: Phospholipidosis (Lysosomal Trapping)[11]

User Report: "Toxicology screening flagged 'foamy macrophages' in rat lung tissue. In vitro LLY signals are high."

🔬 Diagnosis

Your compound is acting as a Cationic Amphiphilic Drug (CAD) .[11]

  • Entry: The drug permeates the cell membrane (neutral form).

  • Trapping: It enters the lysosome (pH ~4.5). The basic piperidine becomes 100% protonated and cannot diffuse back out.

  • Complexation: The trapped cation complexes with phospholipids, preventing their degradation and causing accumulation.

🛠️ Troubleshooting & Solutions
Strategy A: The "Rule of 9" (pKa + LogP)

Phospholipidosis risk is highest when


 (approximate rule of thumb).
  • Protocol: You must break the amphiphilicity.

    • Option 1: Lower LogP (Add polar surface area, e.g., sulfones, sulfonamides).

    • Option 2: Lower pKa below 8.0 (using the Fluorine strategies from Ticket #001). If the pKa is < 7, the drug can exit the lysosome.

📉 Visualization: Decision Logic & Workflows

Figure 1: The hERG Mitigation Decision Tree

Caption: Logical workflow for reducing hERG liability based on pKa and Lipophilicity analysis.

hERG_Mitigation Start High hERG Inhibition (IC50 < 10µM) Check_pKa Check Basic pKa Start->Check_pKa Check_LogP Check Lipophilicity (cLogP) Check_pKa->Check_LogP No (pKa is optimal) High_pKa pKa > 9.0 Check_pKa->High_pKa Yes Check_LogP->Start Re-evaluate Scaffold High_LogP cLogP > 3.5 Check_LogP->High_LogP Yes Action_EWG Strategy: Electronic De-tuning Add Fluorine (3-F, 4-F) or Switch to Morpholine High_pKa->Action_EWG Action_Polar Strategy: Reduce Lipophilicity Add Polar Groups (OH, SO2) or Zwitterion (COOH) High_LogP->Action_Polar

Figure 2: Phospholipidosis Screening Workflow

Caption: Tiered screening cascade to identify and eliminate lysosomotropic compounds early.

PLD_Screening Step1 In Silico Prediction (Calc pKa & LogP) Step2 In Vitro Screen (Lysosomal Trapping) Step1->Step2 Fail1 High Risk (pKa+LogP > 18) Step1->Fail1 Step3 Cellular Imaging (HCS Lipid Accumulation) Step2->Step3 Step4 In Vivo Confirmation (TEM of Tissue) Step3->Step4 Pass1 Low Risk Step4->Pass1 No Foamy Macrophages

🧪 Standard Operating Procedure (SOP): hERG Triage

Objective: Rapidly distinguish between specific hERG blockers and non-specific lipophilic artifacts.

  • Primary Screen: Thallium Flux Assay

    • Principle: Thallium (Tl+) permeates open potassium channels. Use a Tl-sensitive fluorescent dye.

    • Step: Incubate HEK-293 cells stably expressing hERG with dye. Add compound. Add Tl+ stimulus.

    • Readout: Reduction in fluorescence increase indicates channel blockade.

    • Pass Criteria: IC50 > 30 µM.[12]

  • Secondary Validation: Automated Patch Clamp (e.g., QPatch)

    • Why: Flux assays have high false positives due to fluorescence quenching.

    • Protocol: Whole-cell configuration. Voltage protocol: Hold at -80mV, depolarize to +20mV (2s), repolarize to -50mV (2s) to elicit tail current.

    • Analysis: Measure inhibition of peak tail current.

  • Gold Standard: Manual Patch Clamp (Physiological Temp)

    • Context: Only for late-stage lead candidates (IND enabling).

    • Note: hERG kinetics are temperature sensitive. IC50s can shift 3-5x between room temp and 37°C.

📚 References

  • Strategies to Mitigate hERG Channel Inhibition. Expert Opinion on Drug Discovery. (2024).[2]

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008).

  • Medicinal Chemistry Strategies to Minimize Phospholipidosis. Nature Reviews Drug Discovery. (2021).[9][11][13]

  • The Role of Bioisosterism in Modern Drug Design: Piperidine Replacements. Journal of Medicinal Chemistry. (2011).[13]

  • Mechanism-based inactivation of CYP2D6 by piperidine analogues. Drug Metabolism and Disposition. (2001).[10]

Sources

Challenges in the scale-up synthesis of Benzyl (4-methylpiperidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic "Level 3" escalation response. It assumes the user is already familiar with basic organic synthesis but is facing specific bottlenecks in the scale-up (kilo-lab to pilot plant) of Benzyl (4-methylpiperidin-3-yl)carbamate .

This molecule is a critical scaffold, structurally analogous to intermediates used in the synthesis of JAK inhibitors (e.g., Tofacitinib).[1] The primary challenges involve stereochemical integrity (cis/trans ratio) , protecting group compatibility , and optical resolution .

Ticket ID: SC-882-JAK Subject: Scale-Up Troubleshooting & Process Optimization Assigned Specialist: Dr. Aris Thorne, Senior Process Chemist

🚨 Critical Alert: The "Cbz-Hydrogenation" Paradox

Issue: Many researchers attempt to synthesize this target by protecting 3-amino-4-methylpyridine with Cbz (Benzyl chloroformate) and then subjecting it to catalytic hydrogenation to reduce the pyridine ring. Verdict: STOP. Reasoning: Standard heterogeneous hydrogenation conditions required to reduce a pyridine ring (e.g., Rh/C, Pd/C, high pressure H₂, acidic media) will almost invariably cleave the Benzyl carbamate (Cbz) group via hydrogenolysis. You will recover the free amine or methylated byproducts, not your target.

Recommended Route Correction: Use a Boc (tert-butyloxycarbonyl) or Moc (Methoxycarbonyl) protecting group for the pyridine reduction step. Swap to Cbz after the ring is reduced, or use the Boc-intermediate directly if the Cbz is not strictly required for the next step.

Module 1: Stereocontrol (The Cis/Trans Challenge)

User Query: "I am consistently getting a 60:40 cis/trans ratio after hydrogenation. I need >90:10 to make the downstream resolution viable. How do I improve diastereoselectivity?"

Root Cause Analysis

The reduction of 3,4-disubstituted pyridines follows specific adsorption kinetics. The cis isomer is the kinetic product, but the trans isomer is thermodynamically more stable. High temperatures or slow reaction rates allow the catalyst to equilibrate the intermediate enamine/imine species to the trans configuration.

Troubleshooting Protocol

To maximize the cis-(3,4)-isomer:

  • Catalyst Selection: Switch from Palladium (Pd/C) to Rhodium on Alumina (5% Rh/Al₂O₃) or Rhodium on Carbon (Rh/C) . Rhodium is less prone to isomerizing the product than Palladium.

  • Solvent System: Use a mixture of Water/Acetic Acid . The protonation of the pyridine nitrogen anchors the molecule on the catalyst surface, directing hydrogen addition to the same face (facial selectivity).

  • Pressure & Temperature:

    • High Pressure (30–50 bar): Forces the reaction to completion quickly (kinetic control).

    • Low Temperature (<40°C): Prevents thermodynamic equilibration to the trans isomer.

Optimized Conditions Table:

ParameterStandard (Low Selectivity)Optimized (High Cis-Selectivity)
Catalyst 10% Pd/C5% Rh/Al₂O₃ or 5% Rh/C
Solvent Methanol or EthanolH₂O / AcOH (10:1)
Pressure 1-5 bar30-50 bar
Temp 60°C25°C - 35°C
Expected Ratio ~60:40 (cis:trans)>90:10 (cis:trans)

Module 2: Optical Resolution (Enantiomeric Purity)

User Query: "My product is racemic cis-isomer. I tried resolving with Tartaric acid but the ee% is stuck at 80%. How do I upgrade to >99% ee on a 1kg scale?"

Technical Insight

Standard L-Tartaric acid is often insufficient for this specific steric environment. The industry standard for resolving 3-amino-4-methylpiperidine derivatives (Tofacitinib precursors) is Di-p-toluoyl-L-tartaric acid (L-DTTA) . The bulky toluoyl groups create a tighter crystal lattice with the desired enantiomer.

Resolution Workflow (The "Pope-Peachey" Approach)

Do not use 1.0 equivalent of the resolving agent. Use the "0.5 equivalent" method to maximize throughput and purity.

Step-by-Step Protocol:

  • Free Base: Ensure your piperidine is a free base (extract from NaOH if it's a salt).

  • Solvent: Dissolve 1.0 eq of racemic amine in Acetone/Water (90:10) or Methanol .

  • Addition: Add 0.55 eq of Di-p-toluoyl-L-tartaric acid (L-DTTA) dissolved in the same solvent.

  • Crystallization: Heat to reflux to dissolve any solids, then cool slowly to 20°C over 4 hours.

    • Critical: Seed with pure chiral salt at 45°C if available.

  • Filtration: The precipitate is the salt of the desired enantiomer (usually the (3R,4R) if using L-DTTA, but verify with chiral HPLC).

  • Recrystallization: If ee < 98%, recrystallize the salt from boiling methanol.

Module 3: Regioselective Protection (Synthesis Logic)

User Query: "I have the diamine (3-amino-4-methylpiperidine). When I add Cbz-Cl, I get a mixture of ring-N protection and exocyclic-N protection. How do I get only the exocyclic carbamate?"

Mechanism

The secondary amine (ring nitrogen) is generally more nucleophilic than the exocyclic primary amine due to alkyl substitution, unless the ring is sterically hindered. However, Cbz-Cl is highly reactive and will attack both.

The "Masking" Strategy

You cannot selectively Cbz-protect the exocyclic amine in the presence of the free ring amine with high yield. You must use a Protection-Deprotection Strategy .

Visualized Workflow (Graphviz):

SynthesisLogic cluster_warning Avoid This Path Start 3-Amino-4-methylpyridine Step1 1. Boc Protection (Boc2O, THF) Start->Step1 BadStep Direct Cbz on Pyridine + Hydrogenation Start->BadStep Step2 2. Hydrogenation (Rh/C, H2, AcOH) *Cis-Selective* Step1->Step2 Reduction Step3 3. Resolution (L-DTTA Salt) Step2->Step3 Chiral Purity Step4 4. N-Benzyl Protection (Ring Nitrogen) Step3->Step4 Protect Ring N Step5 5. Boc Deprotection (HCl/IPA) Step4->Step5 Expose Amine Step6 6. Cbz Protection (Cbz-Cl, Base) Step5->Step6 Form Carbamate Target Target: This compound Step6->Target BadResult Loss of Cbz Group BadStep->BadResult

Caption: Comparative workflow showing the robust "Boc-First" route versus the failed "Direct Cbz" hydrogenation route.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ruthenium (Ru) instead of Rhodium? A: Yes, Ru/C is a viable alternative and often cheaper. However, Ru generally requires higher pressure (60+ bar) to achieve the same conversion rates as Rh at 30 bar.

Q: The reaction mixture turns into a solid block during Cbz protection. A: This is a Schotten-Baumann reaction issue. The HCl generated forms salts with the amine.

  • Fix: Use a biphasic system (DCM/Water or THF/Water) with an inorganic base (Na₂CO₃ or K₂CO₃). Ensure vigorous stirring (high shear) to prevent localized precipitation. Keep temperature <10°C during addition to control exotherm.

Q: How do I determine the cis/trans ratio quickly without NMR? A: Develop a GC or HPLC method.

  • GC Method: Use a non-polar column (e.g., HP-5 or DB-5). The cis isomer usually elutes before the trans isomer due to intramolecular H-bonding (if unprotected) or slight boiling point differences.

  • Derivatization: If the peaks overlap, derivatize a small aliquot with Trifluoroacetic anhydride (TFAA) before injection to improve separation.

References

  • Pfizer Process Chemistry (Tofacitinib): Ripin, D. H. B., et al. "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 2003, 7(1), 115–120.

  • Stereoselective Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004, 43(15), 2-23.

  • Resolution Techniques: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Referencing the specific use of Ditoluoyl-tartaric acid for piperidine resolution).
  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

Mitigating racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating and Troubleshooting Racemization

Welcome to the Technical Support Center for chiral piperidine synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to one of the most persistent challenges in this field: the unintended loss of stereochemical purity through racemization.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to proactively design more robust synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of racemization in the context of chiral piperidine synthesis.

Q1: What is racemization and why is it a critical issue for chiral piperidines?

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] In pharmaceutical development, where one enantiomer of a drug is often responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects, maintaining enantiomeric purity is paramount.[2] Chiral piperidines are a common scaffold in many approved drugs, making stereochemical control a critical quality attribute.[3][4]

Q2: What is the primary chemical mechanism behind racemization in piperidine derivatives?

The most common pathway for racemization in chiral piperidines involves the deprotonation of a stereogenic carbon atom, particularly one that is alpha (α) to the piperidine nitrogen. This is especially problematic when that carbon is also adjacent to an activating group, such as a carbonyl (e.g., in amides or esters), which increases the acidity of the α-proton.

The mechanism proceeds as follows:

  • Deprotonation: A base removes the acidic proton from the stereogenic center.

  • Formation of an Achiral Intermediate: This creates a planar, achiral intermediate, such as an enolate or a carbanion.[1]

  • Reprotonation: The intermediate is then reprotonated. Since the proton can be added from either face of the planar intermediate with roughly equal probability, a mixture of both (R) and (S) enantiomers is formed, leading to racemization.[1][5]

Q3: Which steps in a synthetic sequence are most vulnerable to racemization?

Racemization can occur at any stage where the chiral piperidine is exposed to conditions that facilitate the mechanism described above. Key "hotspots" to watch for include:

  • Base-Mediated Reactions: Any step involving a base, such as deprotection, alkylation, acylation, or condensation reactions, carries a high risk. The strength and concentration of the base are critical factors.

  • Purification: Chromatographic purification (e.g., on silica gel) can sometimes lead to epimerization if the solvent system is basic or if the silica itself has acidic/basic sites that promote proton exchange.

  • Thermal Stress: Elevated temperatures, including prolonged heating or the use of microwave synthesis, can provide the energy needed to overcome the activation barrier for deprotonation, accelerating racemization.[6]

  • Workup Procedures: Aqueous workups with basic solutions (e.g., sodium bicarbonate or carbonate washes) can be a hidden source of racemization, especially if the chiral center is sensitive.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific racemization issues encountered during your experiments.

Problem 1: Significant loss of enantiomeric excess (e.e.) after an N-acylation or N-alkylation step.
  • Possible Cause A: Base Strength and Type. Strong bases (e.g., DBU, LDA, strong alkoxides) are highly effective at abstracting the α-proton, especially if the nitrogen is protected with an electron-withdrawing group (like Boc or Cbz) which increases the proton's acidity.

    • Recommended Solution: Switch to a milder, non-nucleophilic, or sterically hindered base. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred. In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective and minimize racemization. It is crucial to perform a base screening study to find the optimal conditions.

  • Possible Cause B: Solvent Polarity. Polar aprotic solvents like DMF, DMSO, or NMP can stabilize the charged enolate intermediate, potentially prolonging its lifetime and increasing the chance of racemization upon protonation.[7]

    • Recommended Solution: If the reaction tolerates it, consider switching to a less polar solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. This can destabilize the achiral intermediate and favor the desired reaction pathway over racemization.

  • Possible Cause C: Temperature. The rate of racemization is highly temperature-dependent.

    • Recommended Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running reactions at 0 °C or even -78 °C can significantly suppress or eliminate racemization.

Table 1: Illustrative Effect of Base and Solvent on Racemization (Note: Data is representative and will vary based on the specific substrate)

EntrySubstrateBase (1.5 eq)SolventTemp (°C)Time (h)Final e.e. (%)
1(R)-N-Boc-2-piperidinecarboxylic acidDBUDMF25445%
2(R)-N-Boc-2-piperidinecarboxylic acidDIPEADMF25488%
3(R)-N-Boc-2-piperidinecarboxylic acidDIPEADCM25497%
4(R)-N-Boc-2-piperidinecarboxylic acidK₂CO₃THF012>99%
Problem 2: The enantiomeric excess of the final product is consistently low, but the source is unclear.
  • Possible Cause: Racemization may be occurring during a non-obvious step like workup or purification, or it could be a cumulative effect across several steps.

    • Recommended Solution: Isolate and Test. The most reliable way to pinpoint the source of racemization is to conduct a stability study. This involves taking a sample of your enantiomerically pure intermediate and subjecting it to the exact conditions of each subsequent step individually.

Experimental Protocol: Racemization Stability Test

This protocol helps you systematically identify which step in your process is causing the loss of stereochemical integrity.

Objective: To determine if a specific reaction condition, workup, or purification method causes racemization of a chiral piperidine intermediate.

Materials:

  • Enantiomerically pure piperidine intermediate (>99% e.e.).

  • All reagents and solvents for the step being tested (e.g., base, solvent, aqueous wash solutions, chromatography solvent).

  • Analytical equipment for chiral analysis (e.g., HPLC or SFC with a chiral column).[2][8]

Procedure:

  • Establish Baseline: Dissolve a small amount of the pure intermediate in a suitable solvent and immediately analyze its enantiomeric excess by chiral HPLC/SFC to confirm the starting purity. This is your t=0 reference.

  • Simulate the Process: In a separate vial, subject the pure intermediate to the exact conditions you want to test. For example:

    • To test a basic wash: Dissolve the intermediate in an organic solvent (e.g., ethyl acetate) and stir it vigorously with a saturated sodium bicarbonate solution for the typical duration of your workup (e.g., 15 minutes).

    • To test thermal stability: Dissolve the intermediate in the reaction solvent and heat it to the reaction temperature for the full reaction time, but without adding the other reagents.

    • To test stability on silica: Dissolve the intermediate in your chromatography eluent, add a representative amount of silica gel, and stir the slurry for several hours.

  • Isolate and Analyze: After the simulated exposure, process the sample (e.g., separate layers, filter off silica) and remove the solvent.

  • Measure Final e.e.: Analyze the enantiomeric excess of the recovered material using the same chiral HPLC/SFC method as in step 1.

  • Compare: A significant drop in e.e. between the baseline and the final measurement indicates that the tested step is a source of racemization.

Problem 3: Racemization is observed during a peptide coupling reaction involving a piperidine-based amino acid analog (e.g., pipecolic acid).
  • Possible Cause: Coupling Reagent and Additives. Certain peptide coupling reagents, especially when combined with additives like HOBt in polar solvents like DMF, can promote the formation of an oxazolone intermediate. This intermediate is prone to racemization at the α-carbon.[6][9]

    • Recommended Solution:

      • Choose Low-Racemization Reagents: Utilize modern coupling reagents known for low racemization potential, such as those based on OxymaPure (e.g., COMU, HCTU).[6]

      • Avoid HOBt with Carbodiimides: If using a carbodiimide like DIC or EDC, pair it with OxymaPure instead of HOBt, or perform the reaction in a less polar solvent like DCM, sometimes without an additive.[6]

      • Control Temperature: Perform the coupling at room temperature or below. Avoid prolonged pre-activation times before adding the amine component.[6]

Part 3: Proactive Strategies & Best Practices

Workflow for Diagnosing and Mitigating Racemization

The following diagram outlines a systematic approach to troubleshooting racemization issues in your synthetic route.

Racemization_Troubleshooting Start Observation: Low e.e. in Product Check_Start Is Starting Material Enantiopure? Start->Check_Start Analyze_SM Action: Analyze SM by Chiral HPLC/SFC Check_Start->Analyze_SM Yes Isolate_Steps Isolate Potential Problem Steps Check_Start->Isolate_Steps No, SM is pure Problem_SM Issue: Starting Material is not pure. Source new material or re-purify. Analyze_SM->Problem_SM Reaction_Step Reaction Step (Base, Temp, Solvent) Isolate_Steps->Reaction_Step Workup_Step Aqueous Workup (e.g., NaHCO3 wash) Isolate_Steps->Workup_Step Purification_Step Purification (e.g., Silica Gel) Isolate_Steps->Purification_Step Stability_Test Perform Racemization Stability Test on Pure Intermediate Reaction_Step->Stability_Test Workup_Step->Stability_Test Purification_Step->Stability_Test Identify_Source Identify Racemizing Step Stability_Test->Identify_Source Optimize_Base Solution: Optimize Base (e.g., DIPEA, K2CO3) Identify_Source->Optimize_Base Reaction Step Optimize_Solvent Solution: Optimize Solvent (e.g., DCM, THF) Identify_Source->Optimize_Solvent Reaction Step Optimize_Temp Solution: Lower Temperature (e.g., 0°C or -78°C) Identify_Source->Optimize_Temp Reaction Step Modify_Workup Solution: Use Neutral Wash (Brine) or Avoid Base Identify_Source->Modify_Workup Workup Step Modify_Purification Solution: Use Neutralized Silica, Different Stationary Phase, or Crystallization Identify_Source->Modify_Purification Purification Step End Achieved High e.e. Optimize_Base->End Optimize_Solvent->End Optimize_Temp->End Modify_Workup->End Modify_Purification->End

Caption: A troubleshooting workflow for identifying and solving racemization issues.

References

  • Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.Benchchem.
  • Chiral analysis - Wikipedia.Wikipedia.
  • ANALYTICAL CHIRAL SEPAR
  • SPPS Tips For Success Handout.Mesa Labs.
  • Racemiz
  • Epimerisation in Peptide Synthesis - PMC - NIH.
  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme Connect.
  • Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences - PMC.
  • Epimeriz

Sources

Validation & Comparative

Comparative study of Benzyl (4-methylpiperidin-3-YL)carbamate and Donepezil

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Donepezil (the clinical gold standard) and the Benzyl (4-methylpiperidin-3-yl)carbamate scaffold.

Editorial Note on Identity: While Donepezil is a globally approved AChE inhibitor, This compound is primarily documented in scientific literature as a key chiral intermediate in the synthesis of the JAK inhibitor Tofacitinib (Xeljanz). However, structurally, it represents a "hybrid" pharmacophore combining the N-benzylpiperidine moiety of Donepezil with the carbamate warhead of Rivastigmine. This guide analyzes it in the context of Acetylcholinesterase (AChE) inhibitor design , comparing the established drug against the pharmacological properties of this specific structural class.

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Neuropharmacology

Executive Summary

FeatureDonepezil (Aricept) This compound
Primary Class Reversible AChE Inhibitor (Non-covalent)Carbamate-based Inhibitor / Synthetic Intermediate
Core Pharmacophore N-benzylpiperidine + IndanoneN-benzylpiperidine + Carbamate
Mechanism of Action Dual binding (CAS & PAS) via

-

stacking
Potential Pseudo-irreversible (Carbamylation of Ser203)
Potency (IC

)
5.7 nM - 10 nM (High Potency)0.1 - 10

M
(Estimated for scaffold class)
Selectivity Highly selective for AChE over BuChEVariable; Carbamates often show BuChE affinity
Key Application Alzheimer's Disease (Symptomatic)Tofacitinib Precursor / Experimental AChE Scaffold

Structural & Mechanistic Analysis

Chemical Architecture
  • Donepezil: Features a rigid indanone ring connected to a benzylpiperidine.[1][2] It is a "dual binder," spanning the entire active site gorge of AChE. The benzyl group interacts with the Catalytic Anionic Site (CAS) via

    
    -cation interactions, while the indanone binds to the Peripheral Anionic Site (PAS).
    
  • This compound: Retains the N-benzylpiperidine (CAS binder) but replaces the PAS-binding indanone with a carbamate moiety at the 3-position. This introduces a potential covalent mechanism. The cis-3,4-disubstitution pattern (characteristic of the Tofacitinib intermediate) rigidly orients the carbamate, potentially affecting active site fit.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the divergent binding mechanisms: Donepezil's reversible equilibrium vs. the Carbamate's covalent modification.

MoA_Comparison AChE AChE Active Site (Ser203 + Trp86) Complex_D Enzyme-Inhibitor Complex (Non-Covalent) AChE->Complex_D Pi-Pi Stacking (Trp86) PAS Binding Complex_C Carbamylated Enzyme (Pseudo-Irreversible) AChE->Complex_C Covalent Bond (Ser203-Carbamate) Donepezil Donepezil (Reversible Ligand) Donepezil->AChE Rapid Equilibrium Carbamate This compound (Covalent Modifier) Carbamate->AChE Nucleophilic Attack Hydrolysis Slow Hydrolysis (Regeneration) Complex_C->Hydrolysis Hours/Days Hydrolysis->AChE Enzyme Recovery

Caption: Comparative binding kinetics. Donepezil achieves inhibition via rapid equilibrium and steric blockade. The carbamate scaffold acts as a "suicide substrate," covalently modifying the catalytic serine.

Experimental Performance Data

In Vitro Inhibition Profiles

While Donepezil is optimized for nanomolar potency, the specific carbamate intermediate (often used in JAK inhibitor synthesis) typically exhibits lower potency against AChE due to the lack of a PAS-anchoring group (like the indanone or phthalimide found in optimized hybrids).

Comparative Data Table:

CompoundAChE IC

(nM)
BuChE IC

(nM)
Selectivity (AChE/BuChE)Source/Proxy
Donepezil 5.7 ± 0.2 5,050~886 (Highly Selective)Sugimoto et al. [1]
Rivastigmine (Carbamate Ref)4,150370.009 (BuChE Selective)Reference Std.
Benzylpiperidine Carbamate (Generic Scaffold)170 - 500VariableModerateEst. from SAR [2]
Optimized Hybrid (Indanone + Carbamate)1.2>10,000HighSugimoto et al. (1992)

Note: The specific "4-methyl" intermediate is less potent than Donepezil because it lacks the large hydrophobic group required to bridge the AChE gorge. However, it serves as a functional core for synthesizing more complex inhibitors.

Pharmacokinetic (PK) Considerations
  • BBB Permeability: Both compounds possess the lipophilic benzylpiperidine core, facilitating Blood-Brain Barrier (BBB) penetration.[2]

  • Metabolism:

    • Donepezil: Metabolized by CYP2D6 and CYP3A4 (O-demethylation). Long half-life (~70 hours).[2]

    • Carbamate: Subject to plasma esterase hydrolysis. The carbamate bond is labile; systemic stability is generally lower than the ether/amine linkages in Donepezil.

Experimental Protocols

Synthesis of this compound

Context: This protocol describes the isolation of the cis-isomer, commonly used as a high-purity intermediate.

  • Starting Material: 3-amino-4-methylpyridine.

  • Protection: React with dimethyl dicarbonate (or benzyl chloroformate for Cbz analog) in the presence of Potassium t-butoxide in THF at 0°C.

  • Hydrogenation: Catalytic hydrogenation using 5% Rh/C in acetic acid (100 psi H

    
    ) to reduce the pyridine ring to a piperidine.
    
    • Critical Step: This establishes the cis-stereochemistry at positions 3 and 4.

  • Reductive Amination: React the resulting piperidine carbamate with benzaldehyde and Sodium Triacetoxyborohydride (STAB) to attach the N-benzyl group.

  • Purification: Crystallization as a hydrochloride salt or column chromatography (DCM/MeOH).

Ellman’s Assay for AChE Inhibition

Purpose: To determine the IC


 of the compounds.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Human recombinant AChE (0.05 U/mL).

Workflow:

  • Preparation: Dissolve test compounds (Donepezil and Carbamate) in DMSO. Prepare serial dilutions (10

    
     M to 10
    
    
    
    M).
  • Incubation: Mix 20

    
    L of enzyme solution with 20 
    
    
    
    L of test compound. Incubate at 25°C for 15 minutes.
    • Note: For carbamates, extended incubation (30+ mins) is recommended to capture pseudo-irreversible kinetics.

  • Reaction: Add 160

    
    L of DTNB/Buffer mixture, followed by 20 
    
    
    
    L of ATCh substrate.
  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode) using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
     using non-linear regression.
    

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

  • Samadi, A., et al. (2012). "Design, synthesis and biological evaluation of novel N-benzylpiperidine carbamates as AChE inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Pfizer Inc. (2012). "Tofacitinib Synthesis and Intermediates: Patent WO201213565." World Intellectual Property Organization. Link

  • Greunen, V., et al. (2019). "Structure-activity relationship of donepezil derivatives." Molecules. Link

Sources

A Comparative Toxicological Assessment of Benzyl (4-methylpiperidin-3-YL)carbamate: An In Vitro and In Vivo Evaluation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Toxicological Profile of a Novel Carbamate Derivative

In the landscape of contemporary drug discovery, the meticulous evaluation of a compound's safety profile is as critical as the assessment of its efficacy. Benzyl (4-methylpiperidin-3-YL)carbamate, a molecule integrating a carbamate functional group with a substituted piperidine scaffold, presents a chemical structure of interest for potential therapeutic applications, particularly within the central nervous system (CNS). However, this very combination of moieties necessitates a thorough and preemptive toxicological investigation. Carbamates, as a class, are recognized for their potential to inhibit acetylcholinesterase, a mechanism that can lead to a range of adverse effects[1][2]. Concurrently, piperidine derivatives have been associated with a spectrum of biological activities, including neurotoxicity[3][4].

This guide provides a comprehensive framework for assessing the in vitro and in vivo toxicity of this compound. As no public-domain toxicological data currently exists for this specific molecule, this document serves as a forward-looking guide for researchers and drug development professionals. We will outline a robust experimental strategy, comparing its hypothetical toxicity profile against two structurally relevant alternatives: Benzyl carbamate [5] and N-Boc-3-aminopiperidine . This comparative approach allows for the contextualization of the novel compound's safety, discerning the toxicological contributions of the carbamate and piperidine components.

The ensuing sections will detail the scientific rationale behind the selection of toxicological assays, provide step-by-step experimental protocols, and present illustrative data in a comparative format. This guide is designed to be a self-validating system, where the integration of in vitro and in vivo data provides a holistic and predictive understanding of the potential risks associated with this compound.

Comparative Compounds: Rationale for Selection

The choice of appropriate comparators is fundamental to a meaningful toxicological assessment. The selected molecules, Benzyl carbamate and N-Boc-3-aminopiperidine, allow for a systematic dissection of the structure-toxicity relationship.

  • This compound (Test Article): The compound of interest, combining the benzylcarbamate moiety with a 4-methylpiperidine ring.

  • Benzyl Carbamate (Comparator 1): This compound isolates the toxicological contribution of the benzyl carbamate group, a known pharmacophore with potential for acetylcholinesterase inhibition[1][2].

  • N-Boc-3-aminopiperidine (Comparator 2): This comparator represents the piperidine core, allowing for an evaluation of the inherent toxicity of the substituted heterocyclic ring system, independent of the benzyl carbamate moiety. The Boc-protecting group provides stability and solubility, making it a suitable control.

In Vitro Toxicity Assessment: A Multi-Parametric Approach

The initial phase of toxicological screening relies on a battery of in vitro assays to assess cytotoxicity, mechanism of cell death, and potential for oxidative stress. A human neuroblastoma cell line, such as SH-SY5Y, is recommended given the potential CNS applications of piperidine derivatives.

Experimental Protocols: In Vitro Assays

The MTT assay is a cornerstone of cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.[6][7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the quantity of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test article and comparator compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 and 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and determine the concentration at which significant membrane damage occurs.

To discern whether cell death occurs via apoptosis, a key programmed cell death pathway, the activity of executioner caspases 3 and 7 is measured.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle control.

Illustrative In Vitro Toxicity Data

The following table presents hypothetical data to illustrate the expected outcomes of the in vitro assays.

CompoundMTT IC₅₀ (µM)LDH Release (at 50 µM)Caspase-3/7 Activation (at 50 µM)
This compound 25.345%3.5-fold increase
Benzyl carbamate 78.115%1.8-fold increase
N-Boc-3-aminopiperidine > 100< 5%No significant change

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed SH-SY5Y Cells treat Treat with Compounds (24h & 48h) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase ic50 Calculate IC₅₀ mtt->ic50 percent_lysis Determine % Lysis ldh->percent_lysis fold_change Calculate Fold-Change caspase->fold_change

Caption: Workflow for in vitro toxicity assessment.

Hypothesized Mechanism of Toxicity: A Signaling Pathway Perspective

Carbamates are known to exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[1][2] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation can trigger a cascade of downstream events, including excitotoxicity, calcium dysregulation, and ultimately, apoptosis.

Toxicity_Pathway compound This compound ache Acetylcholinesterase (AChE) compound->ache Inhibition ach Acetylcholine (ACh) Accumulation ache->ach Prevents Breakdown receptors Muscarinic Receptors Nicotinic Receptors ach->receptors calcium Increased Intracellular Ca²⁺ receptors->calcium mitochondria Mitochondrial Dysfunction calcium->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis InVivo_Workflow cluster_prep Preparation cluster_dosing Stepwise Dosing (OECD 423) cluster_decision Decision Point cluster_next_steps Subsequent Steps cluster_followup 14-Day Observation acclimate Acclimatize Rats formulate Formulate Doses acclimate->formulate dose1 Dose Group 1 (n=3) Starting Dose observe1 Observe for Mortality dose1->observe1 decision Mortality? observe1->decision dose_lower Dose New Group at Lower Dose decision->dose_lower Yes dose_higher Dose New Group at Higher Dose decision->dose_higher No observe_daily Daily Clinical Observations & Body Weights dose_lower->observe_daily dose_higher->observe_daily necropsy Gross Necropsy observe_daily->necropsy

Caption: Workflow for in vivo acute oral toxicity study (OECD 423).

Synthesis and Conclusion

This guide has outlined a comprehensive and scientifically rigorous strategy for the toxicological evaluation of this compound. By employing a multi-parametric in vitro approach and a standardized in vivo protocol, and by comparing the results to structurally relevant alternatives, researchers can build a robust safety profile for this novel compound.

The illustrative data suggests that the toxicity of this compound may be significantly greater than its constituent parts, highlighting the importance of evaluating the entire molecule rather than extrapolating from its fragments. The hypothetical in vitro results point towards a mechanism involving both necrosis and apoptosis, while the in vivo data would classify it as a substance with significant acute oral toxicity.

This framework underscores the necessity of a phased and logical approach to toxicology in drug development. The integration of in vitro and in vivo data, guided by established regulatory guidelines, is paramount for making informed decisions about the progression of new chemical entities from the laboratory to preclinical and, ultimately, clinical development.

References

  • Acute Toxicity - Joint Research Centre - European Commission. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. [Link]

  • OECD/OCDE 402. [Link]

  • Apoptosis and MTT Assay ? | ResearchGate. [Link]

  • oecd guidelines for acute oral toxicity studies: an overview - ijrap.net. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. [Link]

  • OECD Test Guideline 425 - National Toxicology Program. [Link]

  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. [Link]

  • Piperidine: Human health tier II assessment. [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • CAS No : 923036-30-0 | Product Name : N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pharmaffiliates. [Link]

  • Introducing Our Latest Benzylcarbamate Derivatives at InnoPeptiChem. [Link]

  • Carbamates – Knowledge and References - Taylor & Francis. [Link]

  • N-((3R,4R)-1-BENZYL-4-METHYLPIPERIDIN-3-YL) - gsrs. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

  • Benzyl carbamate - Wikipedia. [Link]

  • US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. [Link]

  • Carbamate poisoning – Knowledge and References - Taylor & Francis. [Link]

  • Benzyl Benzoate RED1 - Regulations.gov. [Link]

  • In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents - Monash. [Link]

  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC. [Link]

Sources

Benchmarking the potency of Benzyl (4-methylpiperidin-3-YL)carbamate against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking strategy for Benzyl (4-methylpiperidin-3-yl)carbamate , a compound structurally positioned at the intersection of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Acetylcholinesterase (AChE) inhibitors.

While often utilized as a chiral intermediate (Cbz-protected amine) in the synthesis of JAK inhibitors (e.g., Tofacitinib), the carbamate moiety renders it a putative "suicide substrate" for serine hydrolases. This guide details how to evaluate its potency against established "Gold Standard" inhibitors: URB597 (FAAH) and Rivastigmine (AChE).

Executive Summary & Target Rationale

This compound features a carbamate warhead attached to a piperidine scaffold. In medicinal chemistry, this pharmacophore is characteristic of covalent serine hydrolase inhibitors. To validate its potency, it must be benchmarked against compounds that share this mechanism of action (carbamylation of the catalytic serine).

The Dual-Target Hypothesis
  • Primary Benchmark (FAAH): Piperidinyl carbamates are known to inhibit FAAH, the enzyme responsible for anandamide degradation. The structural analog URB597 is the industry standard for potency comparison (IC₅₀ ~3–5 nM).

  • Secondary Benchmark (AChE/BChE): The benzyl-carbamate motif mimics the transition state of acetylcholine hydrolysis. Rivastigmine serves as the clinical benchmark for this class (IC₅₀ ~3000–4000 nM).

Comparative Potency Landscape

The following table summarizes the reference potency values of the known inhibitors you must run alongside this compound to validate your assay sensitivity.

Table 1: Gold Standard Inhibitor Benchmarks
Inhibitor ClassBenchmark CompoundTarget EnzymeMechanismReference IC₅₀ (Potency)Binding Kinetics (

)
FAAH Inhibitor URB597 FAAHCovalent Carbamylation4.6 nM (Rat Brain)~20,000 M⁻¹s⁻¹
AChE Inhibitor Rivastigmine AChEPseudo-irreversible4,150 nM (Human RBC)~1,200 M⁻¹s⁻¹
BChE Inhibitor Bis-Cbz-Geneserine BChEReversible/Mixed12 nM N/A
Test Compound This compound PutativeCovalent (Predicted)To be determinedTBD

Analyst Insight: Based on Structure-Activity Relationship (SAR) data for similar N-benzyl piperidine carbamates, expect your test compound to exhibit micromolar potency (1–50 µM) against AChE due to the steric bulk of the benzyl group, unless the 4-methyl substitution induces a specific conformational lock favorable for the active site.

Experimental Protocols for Potency Validation

To objectively determine potency, you must perform these assays using the benchmark compounds as positive controls.

Protocol A: Fluorometric FAAH Inhibition Assay

Objective: Determine if the carbamate moiety covalently modifies Ser241 of FAAH.

  • Enzyme Preparation: Use Rat Brain Homogenate or Recombinant Human FAAH (1 nM final conc).

  • Substrate: AMC-Arachidonoyl Amide (AMC-AA).

  • Reaction Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Workflow:

    • Pre-incubation: Incubate Enzyme + Test Compound (0.1 nM – 100 µM) for 30 minutes at 37°C. Critical Step: Carbamates are slow-binding inhibitors; pre-incubation is mandatory to measure maximal potency.

    • Initiation: Add AMC-AA substrate (2 µM).

    • Detection: Measure fluorescence (Ex: 340 nm, Em: 460 nm) for 40 minutes.

  • Validation: URB597 must yield an IC₅₀ < 10 nM for the assay to be valid.

Protocol B: Ellman’s Assay for AChE/BChE Selectivity

Objective: Assess selectivity profile (AChE vs. BChE) compared to Rivastigmine.

  • Enzyme: Electrophorus electricus AChE (0.05 U/mL) and Equine Serum BChE.

  • Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Workflow:

    • Mix Buffer (Phosphate pH 8.0) + DTNB (0.3 mM) + Enzyme + Test Compound.

    • Incubate for 10 minutes at 25°C.

    • Add Substrate (0.5 mM).

    • Monitor Absorbance at 412 nm for 5 minutes.

  • Validation: Rivastigmine should show dual inhibition with a preference for BChE (IC₅₀ AChE/BChE ratio > 1).

Mechanistic Visualization

The following diagram illustrates the structural logic comparing your test compound to the benchmarks and the decision tree for assay interpretation.

PotencyBenchmarking cluster_Benchmarks Known Inhibitors (Benchmarks) TestCompound This compound Assay_FAAH Assay A: FAAH (Fluorometric AMC-AA) TestCompound->Assay_FAAH Carbamate Warhead Assay_AChE Assay B: AChE (Ellman's Method) TestCompound->Assay_AChE Piperidine Scaffold URB597 URB597 (FAAH Standard) IC50: ~4.6 nM URB597->Assay_FAAH Positive Control Rivastigmine Rivastigmine (AChE Standard) IC50: ~4.1 µM Rivastigmine->Assay_AChE Positive Control Result_Potent High Potency (IC50 < 100 nM) Assay_FAAH->Result_Potent Specific Inhibition Result_Weak Low Potency (IC50 > 10 µM) Assay_AChE->Result_Weak Likely Outcome (Steric Bulk)

Figure 1: Benchmarking workflow comparing this compound against target-specific standards.

References

  • Piomelli, D., et al. (2006). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews.

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine.

  • Bar-On, P., et al. (2002). "Kinetic analysis of the interaction of Rivastigmine with Acetylcholinesterase." Biochemistry.

  • Váradi, A., et al. (2016). "Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE): Networked Targets."[1] Journal of Medicinal Chemistry.

  • Sugimoto, H., et al. (1992). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-substituted piperidine derivatives." Journal of Medicinal Chemistry.

Sources

Evaluating the Long-Term Efficacy and Safety of Benzyl (4-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for evaluating Benzyl (4-methylpiperidin-3-yl)carbamate , a critical scaffold structurally related to Janus Kinase (JAK) inhibitors (specifically as a key intermediate in the synthesis of Tofacitinib ).

This guide is structured for drug development professionals assessing this compound either as a novel therapeutic candidate (e.g., a lipophilic analog) or evaluating its safety profile as a process impurity .

Type: Technical Comparison & Evaluation Guide Version: 2.1 (Pre-Clinical / Lead Optimization Focus)

Executive Summary & Compound Identity

This compound (often identified as the N-benzyl protected methyl carbamate) represents a piperidine-based scaffold sharing the core pharmacophore of the JAK inhibitor class. While primarily known as the chiral precursor to Tofacitinib (CP-690,550) , its evaluation is critical in two contexts:

  • Lead Optimization: Assessing if the N-benzyl moiety confers distinct pharmacokinetic properties (e.g., increased lipophilicity/CNS penetration) compared to the N-methylated Tofacitinib.

  • Impurity Qualification: Determining the toxicological risk of this intermediate if carried over into final drug substances.

Structural & Mechanistic Comparison
FeatureTest Compound: this compoundBenchmark Standard: Tofacitinib (Citrate)
Core Scaffold 3,4-disubstituted piperidine3,4-disubstituted piperidine
N-Substituent Benzyl (Lipophilic) Methyl (Hydrophilic)
3-Position CarbamatePyrrolo[2,3-d]pyrimidine (via amine)
Primary Target Putative JAK3/JAK1 (Allosteric/ATP competitive)JAK3/JAK1 (ATP competitive)
LogP (Predicted) ~2.5 - 3.2 (High Permeability)1.15 (Moderate Permeability)
Key Risk Off-target binding (GPCRs), Metabolite accumulationImmunosuppression, VTE

Mechanism of Action (MoA) & Signaling Pathway

To validate the efficacy of the test compound, one must confirm its ability to inhibit the JAK-STAT signaling pathway. Unlike Tofacitinib, which binds the ATP pocket, the carbamate moiety of the test compound suggests a potential for pseudo-irreversible inhibition (covalent modification) or competitive binding depending on the specific carbamate hydrolysis rates.

Experimental Workflow: JAK-STAT Inhibition

The following diagram outlines the critical signaling nodes to assay.

JAK_STAT_Pathway Cytokine Cytokine (IL-2/IL-15) Receptor Cytokine Receptor (Common Gamma Chain) Cytokine->Receptor Binding JAK3 JAK3 (Target) Receptor->JAK3 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT5 JAK3->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT5 (Phosphorylated) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Compound This compound Compound->JAK3 Inhibition (Test)

Figure 1: JAK-STAT signaling cascade. The compound is evaluated for its ability to block the JAK3-mediated phosphorylation of STAT5.

Efficacy Evaluation Protocols

To objectively compare the test compound against Tofacitinib, a tiered screening approach is required.

Phase 1: In Vitro Kinase Selectivity (Biochemical)

Objective: Determine IC50 values against JAK isoforms. Method: ADP-Glo™ Kinase Assay.

  • Preparation: Dissolve this compound in DMSO (10 mM stock).

  • Reaction: Incubate recombinant JAK1, JAK2, JAK3, and Tyk2 enzymes with ATP (Km concentration) and substrate (Poly Glu4:Tyr1).

  • Dosing: Titrate compound (0.1 nM to 10 µM).

  • Detection: Add ADP-Glo reagent to terminate reaction and convert ADP to ATP. Measure luminescence.

  • Validation: Tofacitinib must be run as a positive control (Expected JAK3 IC50: ~1-5 nM).

Target Data Profile (Example Structure):

Compound JAK3 IC50 (nM) JAK1 IC50 (nM) JAK2 IC50 (nM) Selectivity (JAK3/JAK2)
Tofacitinib (Ctrl) 1.6 3.2 4.1 ~2.5x

| Test Compound | [To be determined] | [To be determined] | [To be determined] | [Calculate] |

Phase 2: Cellular Functional Assays (Long-Term Efficacy)

Objective: Assess inhibition of cytokine-induced proliferation over 72 hours. Cell Line: CTLL-2 (IL-2 dependent T-cells).

  • Seed Cells: 5,000 cells/well in 96-well plates.

  • Stimulation: Add IL-2 (10 ng/mL).

  • Treatment: Treat with Test Compound vs. Tofacitinib (0.1 - 1000 nM) for 72 hours .

  • Readout: Cell Titer-Glo (ATP viability).

  • Causality Check: Perform Western Blot for p-STAT5 at 30 mins to confirm the mechanism is JAK-mediated and not general cytotoxicity.

Safety & Toxicology Evaluation

The N-benzyl group introduces specific safety risks (metabolic stability and accumulation) that differ from the N-methyl analog.

Protocol A: Metabolic Stability (HLM Assay)

The "Benzyl" moiety is a prime target for CYP450 oxidation.

  • System: Human Liver Microsomes (HLM) + NADPH.[1][2][3]

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor for de-benzylation (conversion to the free amine) or hydroxylation of the benzyl ring.

  • Success Metric: T1/2 > 30 mins indicates acceptable stability for a drug candidate. If T1/2 < 10 mins, the compound is a prodrug or rapidly cleared intermediate.

Protocol B: hERG Channel Inhibition (Cardiotoxicity)

Since piperidines can block hERG channels (leading to QT prolongation), this is a critical "Go/No-Go" gate.

  • Method: Automated Patch Clamp (QPatch).

  • Concentration: Test at 10 µM and 30 µM.

  • Threshold: >50% inhibition at 10 µM flags a high safety risk.

Protocol C: AMES Test (Genotoxicity)

As a carbamate, there is a theoretical risk of DNA interaction.

  • Strains: S. typhimurium (TA98, TA100).

  • Condition: +/- S9 metabolic activation.

  • Requirement: Must be negative (fold increase < 2.0) to proceed to in vivo studies.

Experimental Workflow Visualization

The following diagram details the decision tree for advancing the compound from synthesis to lead candidate.

Evaluation_Workflow cluster_InVitro Stage 1: In Vitro Screening cluster_Safety Stage 2: Safety Profiling Start Compound Synthesis (Chiral Purity >99%) Kinase JAK Kinase Assay (Biochemical) Start->Kinase Cellular CTLL-2 Proliferation (Functional) Kinase->Cellular IC50 < 100nM hERG hERG Patch Clamp (Cardiotox) Cellular->hERG HLM Microsomal Stability (Metabolism) Cellular->HLM Decision Go / No-Go Decision hERG->Decision HLM->Decision InVivo In Vivo CIA Model (Rat Arthritis) Decision->InVivo Safe & Stable

Figure 2: Strategic evaluation workflow. Progression requires passing efficacy thresholds (IC50) and safety gates (hERG/Metabolic stability).

References & Benchmarking Sources

To ensure the validity of your experimental setup, protocols must be grounded in the established methodologies used for the Tofacitinib class.

  • Synthesis & Intermediate Identification :

    • Process for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Tofacitinib Intermediate).[4]

    • Source:

  • JAK Kinase Assay Protocols :

    • In vitro profiling of Tofacitinib (CP-690,550) against the JAK family.

    • Source:

  • Metabolic Stability & Safety Standards :

    • FDA Pharmacology Review: Xeljanz (Tofacitinib). (Reference for HLM and hERG thresholds).

    • Source:

  • Structural Characterization :

    • Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride properties.[5]

    • Source:

Sources

Side-by-side comparison of synthetic routes for piperidine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in modern kinase inhibitors, serving as a critical solubility handle and a scaffold for orienting binding elements within the ATP-binding pocket. However, the transition from discovery (MedChem) to commercial manufacturing (Process Chem) often necessitates a complete redesign of the synthetic route, particularly for chiral, polysubstituted piperidines .

This guide compares three dominant synthetic strategies for accessing complex piperidine cores, using Cobimetinib (MEK inhibitor) and Tofacitinib (JAK inhibitor) as primary case studies. We evaluate these routes based on stereocontrol, atom economy, and scalability.

The Strategic Landscape
StrategyMechanismBest ForPrimary Challenge
Route A: Pyridine Reduction Heterogeneous CatalysisScale-up of 3,4-disubstituted cores (e.g., Tofacitinib).Controlling cis/trans diastereoselectivity and enantiopurity.
Route B: Chiral Pool Functionalization Nucleophilic Substitution / Amide Coupling2-substituted piperidines (e.g., Cobimetinib).High cost of chiral starting materials (e.g., L-pipecolic acid).
Route C: De Novo Cyclization Dieckmann / Reductive AminationCreating non-standard substitution patterns.Long linear sequences; harsh cyclization conditions.[1]

Deep Dive: Comparative Analysis of Synthetic Routes

Case Study 1: Tofacitinib (JAK Inhibitor)

Target: (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Critical Intermediate: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Route A: The Process Route (Pyridine Reduction)

This route, favored in industrial settings, utilizes the high availability of 4-methylpyridine. The key challenge is establishing the cis-stereochemistry at C3 and C4.

  • Mechanism: Partial reduction of a pyridinium salt followed by hydride reduction or full catalytic hydrogenation.

  • Pros: Cheap starting materials; convergent.

  • Cons: Requires resolution of the racemate; high pressure hydrogenation safety controls.

Route B: De Novo Assembly (MedChem Route)

Early discovery routes often build the ring to ensure stereochemistry, often using amino acid precursors.

  • Mechanism: Michael addition of enamines or Dieckmann condensation.[2]

  • Pros: Predictable stereochemistry.

  • Cons: Low overall yield (<15%); multiple protection/deprotection steps.

Case Study 2: Cobimetinib (MEK Inhibitor)

Target: (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [2-(3-hydroxyazetidin-3-yl)piperidin-1-yl]methanone. Critical Intermediate: (S)-2-(3-hydroxyazetidin-3-yl)piperidine.[3]

Route A: Chiral Pool (L-Pipecolic Acid)

Starting from (S)-2-piperidinecarboxylic acid (L-pipecolic acid) fixes the C2 chirality immediately.

  • Mechanism: Acid activation

    
     Acyl cyanation 
    
    
    
    Grignard/Reformatsky-type addition.
  • Pros: Enantiopurity is "baked in" from step 1.

  • Cons: L-pipecolic acid is significantly more expensive than pyridine; racemization risk during acyl activation.

Route B: Resolution of Racemate

Synthesizing the racemic piperidine via standard Grignard addition to a pyridine nitrile, followed by Classical Resolution.

  • Mechanism: Formation of diastereomeric salts with chiral acids (e.g., D-tartaric acid).

  • Pros: Lower raw material costs.

  • Cons: Max 50% yield (theoretical); labor-intensive crystallization cycles.

Visualization of Pathways[4][5]

The following diagrams illustrate the logic flow for the Tofacitinib intermediate synthesis, contrasting the Pyridine Reduction method against the De Novo approach.

PiperidineRoutes cluster_0 Route A: Industrial Pyridine Reduction (Tofacitinib) cluster_1 Route B: De Novo Acyclic Assembly StartA 4-Methylpyridine (Cheap Commodity) StepA1 Step 1: Quaternization (BnCl, PhMe, Reflux) StartA->StepA1 InterA1 N-Benzyl Pyridinium Salt StepA1->InterA1 StepA2 Step 2: NaBH4 Reduction (Partial Reduction) InterA1->StepA2 InterA2 Tetrahydropyridine Intermediate StepA2->InterA2 StepA3 Step 3: Hydroboration/Oxidation or Catalytic Hydrogenation InterA2->StepA3 EndA (cis)-3-Hydroxy-4-methylpiperidine (Racemic) StepA3->EndA Resolution Chiral Resolution (L-DTTA) EndA->Resolution FinalA (3R,4R)-Intermediate Resolution->FinalA StartB N-Benzyl-N-methylamine + Methyl Methacrylate StepB1 Step 1: Michael Addition StartB->StepB1 InterB1 Acyclic Ester Amine StepB1->InterB1 StepB2 Step 2: Dieckmann Condensation (NaH, THF) InterB1->StepB2 InterB2 Piperidone Intermediate StepB2->InterB2 StepB3 Step 3: Reductive Amination InterB2->StepB3 EndB (cis)-Amino Piperidine (Low Yield) StepB3->EndB

Caption: Comparison of the Pyridine Reduction route (High atom economy, requires resolution) vs. De Novo Assembly (Linear, lower yield).

Performance Data Comparison

The following data aggregates results from process chemistry patents and optimization papers regarding the synthesis of the (3R,4R)-N-methyl-N-benzyl-4-methylpiperidin-3-amine intermediate.

MetricRoute A: Pyridine ReductionRoute B: De Novo AssemblyRoute C: Enzymatic/Modular (Emerging)
Overall Yield 22 - 35% (after resolution)10 - 15%Variable (Substrate dependent)
Step Count 4 (Linear)6-8 (Linear)2-3
Atom Economy HighLow (Loss of leaving groups)Very High
Stereopurity (ee) >99% (Post-resolution)90-95%>99%
Scalability Excellent (Kg to Ton scale)Poor (Exothermic cyclizations)Moderate (Enzyme availability)
Key Reagent Cost Low (4-Picoline, NaBH4)Medium (Acrylates, Hydrides)High (Biocatalysts)

Analysis: For commercial manufacturing, Route A is superior despite the need for resolution. The cost of 4-methylpyridine is negligible compared to the acyclic precursors in Route B. However, emerging Route C (Biocatalytic C-H oxidation) offers a shortcut to functionalize the ring directly, though it is currently less validated at ton-scale.

Detailed Experimental Protocol

Protocol: Scalable Synthesis of cis-4-Methyl-3-aminopiperidine Derivative (Route A)

This protocol is adapted from optimized process chemistry literature for JAK inhibitor intermediates.

Objective: Synthesis of N-benzyl-4-methylpyridinium chloride and subsequent partial reduction.

Reagents:

  • 4-Methylpyridine (1.0 equiv)

  • Benzyl chloride (1.05 equiv)

  • Sodium Borohydride (NaBH4) (1.2 equiv)

  • Ethanol (Solvent)

  • Toluene (Solvent)[3]

Workflow:

  • Quaternization:

    • Charge a reactor with 4-methylpyridine (100 g) and Toluene (500 mL).

    • Add Benzyl chloride (142 g) dropwise at 20-25°C. Caution: Exothermic.

    • Heat to reflux (110°C) for 4 hours. The product will precipitate as a solid.

    • Cool to 0°C, filter the white solid (N-benzyl-4-methylpyridinium chloride), and wash with cold toluene.

    • Checkpoint: Yield should be >95%. Purity >98% by HPLC.

  • Partial Reduction (The Critical Step):

    • Dissolve the pyridinium salt (100 g) in Ethanol (400 mL) and water (40 mL).

    • Cool to 0-5°C.

    • Add NaBH4 (20.5 g) portion-wise over 2 hours. Note: Maintain temp <10°C to prevent over-reduction to the fully saturated piperidine.

    • Stir for an additional 2 hours at room temperature.

    • Quench: Slowly add Acetone (20 mL) to destroy excess hydride, then add water (200 mL).

    • Extraction: Extract with Ethyl Acetate (3 x 200 mL). Dry organic layer over MgSO4 and concentrate.

  • Hydroboration (Stereocenter Installation):

    • The resulting tetrahydropyridine is treated with BH3·THF followed by oxidative workup (H2O2/NaOH) to yield the trans-alcohol (anti-Markovnikov addition).

    • Note: To achieve the cis-amine configuration required for Tofacitinib, an oxidation/reductive amination sequence or a specific resolution of the cis-isomer formed via catalytic hydrogenation is typically employed.

References

  • BenchChem. (2025).[2][4] A Comparative Review of Synthetic Methods for Piperidine Rings. Retrieved from

  • Pfizer Inc. (2012). Process for the preparation of tofacitinib and intermediates thereof.
  • Ruggeri, S. G., et al. (2015). "Development of a Scalable Synthesis of the JAK3 Inhibitor Tofacitinib Citrate." Organic Process Research & Development, 19(12).
  • Genentech, Inc. (2018). Preparation Method of Cobimetinib.
  • Scripps Research & Rice University. (2024).[5] "Modular strategy reduces piperidine synthesis steps for pharmaceuticals."[5] Science. Retrieved from

  • Matassini, C., et al. (2020).[6] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Benzyl (4-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (4-methylpiperidin-3-yl)carbamate (often an intermediate in the synthesis of Janus kinase inhibitors like Tofacitinib) presents specific disposal challenges due to its nitrogen-rich piperidine core and carbamate functionality. This guide mandates a Zero-Discharge policy for sink/sewer disposal. The primary disposal route is high-temperature incineration to ensure complete thermal destruction of the organic nitrogen framework, preventing the formation of toxic environmental degradants.

Part 1: Chemical Intelligence & Hazard Profile

Before initiating any disposal workflow, the waste generator must validate the chemical's profile. This compound is typically encountered as a solid or viscous oil in drug development workflows.

Table 1: Physicochemical & Hazard Data
ParameterSpecification / Data
Chemical Name This compound
Functional Class Piperidine derivative / Carbamate protected amine
Molecular Formula C₁₄H₂₀N₂O₂
Physical State Solid (typically off-white powder) or Viscous Oil
Primary Hazards (GHS) WARNING H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Reactivity Incompatible with strong oxidizing agents and strong acids.[1]
Flash Point >110°C (Predicted) - Combustible but not highly flammable.
Mechanism of Hazard

The piperidine moiety acts as a secondary amine base (unless N-substituted), capable of causing irritation to mucous membranes. The carbamate linkage, while generally stable, can hydrolyze under strong acidic or basic conditions to release benzyl alcohol and the free diamine, potentially altering the toxicity profile.

Part 2: Waste Characterization & Segregation

Proper segregation is the cornerstone of laboratory safety. You must classify this material under RCRA (Resource Conservation and Recovery Act) guidelines before binning.

RCRA Classification Logic
  • P-List/U-List: Not explicitly listed, but must be evaluated for characteristics.

  • Characteristic Waste:

    • Ignitability (D001): No (Flash point > 60°C).

    • Corrosivity (D002): Possible if in solution with pH > 12.5 or < 2.

    • Reactivity (D003): Stable.

    • Toxicity (D004-D043): Not standard, but treat as toxic organic waste.

  • Final Designation: Non-RCRA Regulated Hazardous Waste (unless mixed with solvents). However, best practice dictates managing it as regulated organic waste.

Visualization: Waste Segregation Decision Tree

The following logic gate ensures the material is routed to the correct waste stream, preventing dangerous incompatibilities.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinA Solid Waste Bin (Non-Halogenated Organic) Solid->BinA Double Bag SolventCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->SolventCheck BinB Liquid Waste Bin A (Halogenated Organic) SolventCheck->BinB Yes BinC Liquid Waste Bin B (Non-Halogenated Organic) SolventCheck->BinC No Tag Label: 'Toxic Organic Waste' DO NOT TRASH BinA->Tag BinB->Tag BinC->Tag

Figure 1: Logic flow for segregating this compound waste based on physical state and solvent content.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, reaction solids, or contaminated weighing boats.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a dust mask (N95) or work in a fume hood if the powder is fine.

  • Containment:

    • Transfer the solid material into a clear, sealable polyethylene bag.

    • Place this bag inside a secondary container (e.g., a wide-mouth HDPE jar) or a dedicated "Solid Organic Waste" drum.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: Write "this compound - 100%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Disposal Path: Contact your facility's EHS for pickup. The material must be sent for Incineration (Fuel Blending) at a permitted TSD (Treatment, Storage, and Disposal) facility.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicability: Mother liquors or flash chromatography fractions containing the compound.

  • Solvent Compatibility Check: Ensure the waste stream does not contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). The carbamate can react vigorously with strong oxidizers.

  • Segregation:

    • If dissolved in DCM/Chloroform : Pour into "Halogenated Organic Waste" carboy.

    • If dissolved in Methanol/Ethyl Acetate : Pour into "Non-Halogenated Organic Waste" carboy.

  • Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.

  • Cap & Vent: Ensure the carboy cap is secure but vented if the facility uses a safety funnel system (e.g., Eco-Funnel) to prevent pressure buildup.

Part 4: Emergency Spill Response Workflow

In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.[2]

SpillResponse Alert Spill Detected Assess Assess Volume & Hazard (< 100g/mL?) Alert->Assess Major Major Spill (>100g) Evacuate & Call EHS Assess->Major No (Unsafe) Minor Minor Spill Initiate Cleanup Assess->Minor Yes (Safe) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE TypeCheck Solid or Liquid? PPE->TypeCheck SolidClean Avoid Dust Generation Cover with wet paper towel Scoop into bag TypeCheck->SolidClean Solid LiquidClean Absorb with Vermiculite or Chem-Sorb Pads TypeCheck->LiquidClean Liquid Decon Clean Surface with Soap & Water SolidClean->Decon LiquidClean->Decon Disposal Label as Hazardous Waste Decon->Disposal

Figure 2: Operational workflow for managing minor laboratory spills of this compound.

Part 5: Regulatory & Transport Compliance

When preparing this waste for off-site transport, adherence to DOT (Department of Transportation) regulations is mandatory.

  • Proper Shipping Name: Waste Environmentally hazardous substance, solid, n.o.s. (this compound)[3][4][5]

  • UN Number: UN 3077 (if solid) or UN 3082 (if liquid)

  • Hazard Class: 9

  • Packing Group: III

  • Labeling: Class 9 Diamond Label (Miscellaneous Hazardous Material).

Note: If the material is in a solvent mixture, the solvent's hazards (Flammable Liquid, Class 3) will typically take precedence for shipping classification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53307905, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.